molecular formula C9H9ClO4S B1590753 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid CAS No. 106904-09-0

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Cat. No.: B1590753
CAS No.: 106904-09-0
M. Wt: 248.68 g/mol
InChI Key: RRFGGUXLGOVPOP-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0) is a high-value benzoic acid derivative with the molecular formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol . This compound is characterized by its specific substitution pattern featuring chlorine, methyl, and methylsulfonyl functional groups on the aromatic ring, which defines its reactivity and physical properties . Its primary research application is as a critical synthetic intermediate in the preparation of complex molecules. Most notably, it is a key building block in the synthesis of Tembotrione , a triketone herbicide that acts as a potent HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor. HPPD inhibitors are a major class of agrochemicals used for controlling a broad spectrum of weeds in crops such as corn, and research into new compounds within this class is highly active . The structural framework provided by this benzoic acid derivative is essential for conferring high herbicidal activity . The compound is readily identifiable by its InChI Key (RRFGGUXLGOVPOP-UHFFFAOYSA-N) and SMILES notation (CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C), which facilitate its registration and handling in chemical databases and computational research . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-chloro-3-methyl-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFGGUXLGOVPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558068
Record name 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid
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Molecular Weight

248.68 g/mol
Source PubChem
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CAS No.

106904-09-0
Record name 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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Record name 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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Record name 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid
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Record name 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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Foundational & Exploratory

Physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 106904-09-0). It is structured to deliver not only foundational data but also the scientific rationale behind its characterization, empowering researchers to effectively utilize this compound in synthesis and development workflows.

Executive Summary

This compound is a highly functionalized aromatic carboxylic acid of significant interest in the agrochemical industry.[1] It serves as a critical synthetic intermediate for the production of complex active ingredients, most notably Tembotrione, a potent triketone herbicide.[1] Understanding its physicochemical properties is paramount for optimizing synthetic routes, ensuring purity, and predicting the behavior of its derivatives. This document details the compound's structural and chemical identity, summarizes its key physical properties, and provides validated methodologies for its empirical characterization.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent chemical and biological work. The unique arrangement of functional groups on the benzoic acid core dictates the compound's reactivity and physical characteristics.[1]

Nomenclature and Key Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 106904-09-0[1][2][3][4][5]
Molecular Formula C₉H₉ClO₄S[1][3][4][5]
Molecular Weight 248.68 g/mol [1][3][4][5]
InChI Key RRFGGUXLGOVPOP-UHFFFAOYSA-N[1][3]
SMILES CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C[1]
Structural Analysis

The molecule's architecture is defined by a benzoic acid scaffold substituted with three key functional groups:

  • Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule, governing its solubility in alkaline aqueous solutions and its ability to participate in esterification reactions.[6]

  • Chlorine Atom (-Cl): As an electron-withdrawing group, the ortho-positioned chlorine atom influences the acidity of the carboxylic proton and serves as a potential site for nucleophilic aromatic substitution under specific conditions.[1][6]

  • Methylsulfonyl Group (-SO₂CH₃): This strongly polar, electron-withdrawing group significantly impacts the molecule's overall polarity, solubility, and electronic properties.[1] It enhances solubility in polar organic solvents.[1]

  • Methyl Group (-CH₃): The methyl group at the 3-position provides steric influence and electronically modifies the aromatic ring.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical data for this compound. It is critical for researchers to note that many publicly available values are computationally predicted and require experimental verification for mission-critical applications.

PropertyValueData TypeSignificance
Physical Form Solid, White to Off-White Powder[3][7][8]ExperimentalHandling, storage, and formulation
Melting Point ~192–193 °C[1]ExperimentalIndicates high purity and thermal stability
Boiling Point 458.9 ± 45.0 °C at 760 mmHg[7][9]PredictedDefines the upper limit of thermal stability
Density 1.446 ± 0.06 g/cm³[1][7][9]PredictedUseful for process calculations and formulation
pKa 2.18 ± 0.28[7][8]PredictedStrong acidity; dictates ionization state at physiological pH
LogP 2.83[9]PredictedIndicates moderate lipophilicity
Solubility Profile

The presence of the highly polar methylsulfonyl and carboxylic acid groups suggests good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] Conversely, its water solubility is expected to be low in acidic conditions where the carboxylic acid is protonated (neutral form) but will increase significantly in neutral to alkaline conditions due to the formation of the carboxylate salt.

Methodologies for Physicochemical Characterization

Experimental verification of predicted properties is a cornerstone of scientific integrity.[10] The following section outlines standard, reliable protocols for characterizing the purity, acidity, and lipophilicity of novel compounds like this compound.

G cluster_0 Physicochemical Characterization Workflow A Compound Acquisition (CAS: 106904-09-0) B Purity & Identity Check (RP-HPLC, LC-MS) A->B C Solubility Assessment (Various Solvents) B->C D pKa Determination (pH-Metric RP-HPLC) C->D E LogP Determination (RP-HPLC with Standards) D->E F Comprehensive Profile (Verified Data) E->F

Caption: Workflow for the systematic characterization of a small molecule.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Expertise & Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from impurities based on differences in polarity. A sharp, symmetrical peak for the main component indicates high purity. This method is chosen for its high resolution, reproducibility, and sensitivity.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV-Vis Detector set to an appropriate wavelength (e.g., 254 nm).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Determination of pKa by pH-Metric RP-HPLC

Expertise & Rationale: The ionization state of a molecule dramatically affects its interaction with the nonpolar C18 stationary phase.[11] The neutral, protonated form of the carboxylic acid will be retained longer (higher retention time) than the charged, deprotonated carboxylate form. By measuring the change in retention time as a function of mobile phase pH, we can pinpoint the pKa—the pH at which 50% of the molecule is ionized.[11]

G cluster_0 pKa Determination by HPLC A Low pH (e.g., pH 1.5) -COOH form (Neutral) High Retention B pH ≈ pKa 50% -COOH / 50% -COO⁻ Midpoint Retention A->B Increase pH C High pH (e.g., pH 4.0) -COO⁻ form (Ionic) Low Retention B->C Increase pH

Caption: Relationship between pH, ionization state, and HPLC retention time.

Methodology:

  • Mobile Phase Preparation: Prepare a series of isocratic mobile phases with a constant organic modifier concentration (e.g., 40% acetonitrile) and buffered aqueous components ranging from pH 1.5 to 4.0 in 0.25 pH unit increments.

  • Isocratic Analysis: For each pH-buffered mobile phase, inject the sample and record the retention time (t_R).

  • Calculate Retention Factor (k'): For each run, calculate k' using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Data Analysis: Plot the retention factor (k') versus the mobile phase pH. Fit the data to a sigmoidal curve. The pH value at the inflection point of the curve corresponds to the pKa of the compound.

Significance in Research and Development

The physicochemical properties of this compound are not merely academic data points; they are critical parameters that guide its practical application.

  • Synthetic Chemistry: Its defined melting point serves as a preliminary purity check post-synthesis.[1] The solubility profile dictates the choice of solvents for reaction and purification (e.g., recrystallization), directly impacting yield and purity.[1][12]

  • Agrochemical Development: As a precursor to herbicides, its lipophilicity (LogP) and acidity (pKa) provide a baseline for understanding how modifications will affect the final product's ability to penetrate plant cuticles, translocate within the plant, and interact with its biological target, the HPPD enzyme.[1]

References

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed. [Link]

  • This compound | C9H9ClO4S | CID 14254476 - PubChem. [Link]

  • CAS No : 106904-09-0 | Product Name : this compound. [Link]

  • 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0 | Chemsrc. [Link]

  • 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl) Benzoic Acid. [Link]

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)
  • Chromatographic Approaches for Physicochemical Characterization of Compounds - Open Access eBooks. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide delves into the strategic considerations behind the chosen synthetic route, offering detailed, step-by-step protocols for each transformation. The presented pathway is designed to be efficient and scalable, with a focus on reaction control and product purity. Each experimental stage is accompanied by a discussion of the underlying chemical principles, ensuring a deep understanding of the entire synthetic sequence.

Introduction and Strategic Overview

This compound is a highly substituted aromatic carboxylic acid. Its molecular structure, featuring a chlorine atom, a methyl group, and a methylsulfonyl group on the benzoic acid core, makes it a valuable building block in the synthesis of complex molecules, particularly in the agrochemical industry. The strategic placement of these functional groups allows for further chemical modifications, leading to the development of potent active ingredients.

The synthesis of such a multi-substituted aromatic compound requires a carefully planned sequence of reactions to ensure correct regioselectivity and high yields. The pathway detailed in this guide has been designed to address these challenges by proceeding through a series of well-established and reliable chemical transformations. The overall strategy involves the sequential construction of the desired substitution pattern on a benzene ring, culminating in the formation of the target benzoic acid.

The chosen five-step synthesis commences with the reduction of a commercially available nitrobenzene derivative, followed by the introduction of the sulfur-containing moiety via a Sandmeyer-type reaction. Subsequent Friedel-Crafts acylation and oxidation build the core structure of a key acetophenone intermediate. The final step involves a haloform reaction to convert the acetyl group into the desired carboxylic acid functionality. This approach offers a logical and efficient route to the target molecule, with each step being amenable to process optimization and scale-up.

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from the starting material, 1-chloro-2-methyl-3-nitrobenzene, to the final product, this compound.

Overall Synthesis Workflow start 1-Chloro-2-methyl-3-nitrobenzene step1 Step 1: Reduction start->step1 Fe / HCl intermediate1 3-Chloro-2-methylaniline step1->intermediate1 step2 Step 2: Sandmeyer-type Reaction intermediate1->step2 1. NaNO2, HCl 2. NaSMe intermediate2 1-Chloro-2-methyl-3-(methylthio)benzene step2->intermediate2 step3 Step 3: Friedel-Crafts Acylation intermediate2->step3 CH3COCl, AlCl3 intermediate3 2-Chloro-3-methyl-4-(methylthio)acetophenone step3->intermediate3 step4 Step 4: Oxidation intermediate3->step4 H2O2, Na2WO4 intermediate4 2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone step4->intermediate4 step5 Step 5: Haloform Reaction intermediate4->step5 NaOCl end This compound step5->end

Caption: Reduction of 1-chloro-2-methyl-3-nitrobenzene to 3-chloro-2-methylaniline.

Experimental Protocol: Synthesis of 3-Chloro-2-methylaniline

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Chloro-2-methyl-3-nitrobenzene171.58100 g0.583
Iron powder (finely divided)55.845100 g1.79
Concentrated Hydrochloric Acid36.4620 g-
Water18.02200 mL-
Sodium Carbonate105.9920 g-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 100 g of finely divided iron, 20 g of concentrated hydrochloric acid, and 200 mL of water.

  • Heat the mixture to boiling with continuous stirring.

  • Slowly add 100 g of 1-chloro-2-methyl-3-nitrobenzene to the boiling mixture over a period of 2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour to ensure complete conversion.

  • Allow the mixture to cool to room temperature and then place it in an oil bath.

  • Add 20 g of sodium carbonate to neutralize the excess acid.

  • The product, 3-chloro-2-methylaniline, is then isolated by steam distillation. The oil bath temperature should be maintained at approximately 200°C.

  • Separate the distilled aniline from the aqueous layer using a separatory funnel.

  • The crude product can be further purified by vacuum distillation, collecting the fraction boiling at 105-110°C at 10 mmHg.

Expected Yield: Approximately 94% of the theoretical yield.

Step 2: Sandmeyer-type Reaction to Introduce the Methylthio Group

With the aniline in hand, the next step is the introduction of the methylthio group. This is achieved through a Sandmeyer-type reaction. [1]The aniline is first converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. [2]The resulting diazonium salt is then reacted with a sulfur nucleophile, such as sodium methyl mercaptide, to yield 1-chloro-2-methyl-3-(methylthio)benzene. Copper catalysis, a hallmark of the classical Sandmeyer reaction, can be employed to facilitate this transformation.

This two-part reaction is a powerful method for introducing a wide range of functional groups onto an aromatic ring, and it is particularly well-suited for the synthesis of thioethers from anilines. Precise temperature control during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt.

Caption: Synthesis of 1-chloro-2-methyl-3-(methylthio)benzene via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 1-Chloro-2-methyl-3-(methylthio)benzene

Reagent/SolventMolar Mass ( g/mol )AmountMoles
3-Chloro-2-methylaniline141.6050 g0.353
Concentrated Hydrochloric Acid36.46100 mL-
Sodium Nitrite69.0025 g0.362
Water18.02250 mL-
Sodium Methyl Mercaptide70.0930 g0.428
Copper(I) Chloride98.995 g0.051

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 50 g of 3-chloro-2-methylaniline in 100 mL of concentrated hydrochloric acid and 100 mL of water.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Prepare a solution of 25 g of sodium nitrite in 50 mL of water and add it dropwise to the aniline solution while maintaining the temperature between 0 and 5°C.

  • In a separate flask, prepare a solution of 30 g of sodium methyl mercaptide and 5 g of copper(I) chloride in 100 mL of water and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution with vigorous stirring. Nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation.

Step 3: Friedel-Crafts Acylation to Form the Acetophenone

The next stage of the synthesis involves the introduction of an acetyl group onto the aromatic ring of 1-chloro-2-methyl-3-(methylthio)benzene. The Friedel-Crafts acylation is the reaction of choice for this transformation. [3][4]In this electrophilic aromatic substitution reaction, acetyl chloride is used as the acylating agent in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The Lewis acid activates the acetyl chloride by forming a complex with the chlorine atom, which generates a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks the acylium ion, leading to the formation of the ketone product. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control its exothermicity.

Caption: Friedel-Crafts acylation to synthesize 2-chloro-3-methyl-4-(methylthio)acetophenone.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-4-(methylthio)acetophenone

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Chloro-2-methyl-3-(methylthio)benzene172.6840 g0.232
Anhydrous Aluminum Chloride133.3434 g0.255
Acetyl Chloride78.5020 g0.255
Dichloromethane84.93200 mL-

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, suspend 34 g of anhydrous aluminum chloride in 100 mL of dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 20 g of acetyl chloride to the suspension with stirring.

  • After the addition is complete, add a solution of 40 g of 1-chloro-2-methyl-3-(methylthio)benzene in 100 mL of dry dichloromethane dropwise over 1 hour, maintaining the temperature below 5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 4: Oxidation of the Methylthio Group to Methylsulfonyl

The penultimate step in the synthesis is the oxidation of the methylthio group of 2-chloro-3-methyl-4-(methylthio)acetophenone to the corresponding methylsulfonyl group. This oxidation is a critical transformation as the electron-withdrawing nature of the sulfonyl group is often essential for the biological activity of the final products derived from the target benzoic acid.

A common and effective method for this oxidation is the use of hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate. [5][6]The reaction is typically carried out in a suitable solvent, and the conditions can be controlled to achieve the desired level of oxidation (sulfoxide or sulfone). For the synthesis of the target molecule, complete oxidation to the sulfone is required.

Caption: Oxidation of the methylthio group to a methylsulfonyl group.

Experimental Protocol: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Chloro-3-methyl-4-(methylthio)acetophenone214.7130 g0.140
Acetone58.08300 mL-
Sodium Tungstate Dihydrate329.861 g0.003
30% Hydrogen Peroxide34.0140 mL~0.4
Concentrated Sulfuric Acid98.082.5 g-

Procedure:

  • In a round-bottom flask, dissolve 30 g of 2-chloro-3-methyl-4-(methylthio)acetophenone in 300 mL of acetone.

  • Add 1 g of sodium tungstate dihydrate and 2.5 g of concentrated sulfuric acid to the solution.

  • Heat the mixture to 50°C with stirring.

  • Add 40 mL of 30% hydrogen peroxide dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 50°C.

  • After the addition is complete, continue to stir the mixture at 50°C for an additional 2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it with water.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone.

Step 5: Haloform Reaction to Yield the Benzoic Acid

The final step in the synthesis is the conversion of the acetyl group of 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone to a carboxylic acid. The haloform reaction is an excellent method for this transformation. [7][8]The reaction involves the treatment of a methyl ketone with a halogen in the presence of a strong base.

In this specific case, an aqueous solution of sodium hypochlorite can be used as both the halogenating agent and the base. The reaction proceeds through the exhaustive halogenation of the methyl group, followed by nucleophilic attack of hydroxide on the carbonyl carbon, leading to the cleavage of the C-C bond and the formation of a carboxylate and a haloform (in this case, chloroform). Acidification of the carboxylate then yields the final benzoic acid product. The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can enhance the reaction rate by facilitating the transfer of the hypochlorite ion into the organic phase.

Caption: Haloform reaction to produce the final benzoic acid product.

Experimental Protocol: Synthesis of this compound

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Chloro-3-methyl-4-(methylsulfonyl)acetophenone246.6925 g0.101
6% Sodium Hypochlorite Solution-1 L-
Benzyltriethylammonium Chloride227.772.3 g0.010
36% Hydrochloric Acid36.46As needed-

Procedure:

  • To a reaction flask, add 25 g of 2-chloro-3-methyl-4-(methylsulfonyl)acetophenone, 1 L of 6% sodium hypochlorite aqueous solution, and 2.3 g of benzyltriethylammonium chloride.

  • Slowly heat the mixture to 100°C and maintain this temperature for 30 minutes with stirring.

  • After the reaction is complete, cool the mixture to 30°C.

  • Carefully add 36% hydrochloric acid dropwise to acidify the solution to a pH of 1.

  • Stir the mixture and allow it to crystallize for 4 hours.

  • Collect the solid product by filtration and wash the filter cake with a 2% aqueous hydrochloric acid solution.

  • Dry the solid to obtain this compound.

Expected Yield: Approximately 97.5%.

Conclusion

This technical guide has detailed a comprehensive and efficient five-step synthesis for the preparation of this compound. The presented pathway leverages a series of robust and well-understood chemical transformations, including reduction of a nitro group, a Sandmeyer-type reaction for thioether formation, Friedel-Crafts acylation, oxidation of a thioether to a sulfone, and a final haloform reaction to furnish the desired carboxylic acid.

The provided step-by-step protocols, complete with reagent quantities and reaction conditions, are designed to be a valuable resource for chemists in both academic and industrial research settings. The inclusion of mechanistic insights and strategic considerations for each step aims to provide a deeper understanding of the synthesis as a whole. By following the procedures outlined in this guide, researchers can reliably synthesize this important chemical intermediate for its use in the development of new agrochemicals and pharmaceuticals.

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A Comprehensive Technical Guide to 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS: 106904-09-0)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a specialized benzoic acid derivative. We will explore its core molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its primary application as a high-value synthetic intermediate. This document is intended for researchers, chemists, and professionals in the fields of agrochemical and pharmaceutical development who require a detailed understanding of this compound's characteristics and utility. Its most notable application is as a critical building block in the synthesis of Tembotrione, a potent triketone herbicide.[1]

Molecular Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

The unambiguous identification of a chemical compound is foundational for reproducible research and regulatory compliance. This compound is registered under CAS Number 106904-09-0.[1][2][3][4][5][6][7] Key identifiers are summarized in the table below.

IdentifierValueSource
IUPAC Name 2-chloro-3-methyl-4-methylsulfonylbenzoic acidPubChem[1][5]
CAS Number 106904-09-0Benchchem, CymitQuimica[1][2]
Molecular Formula C₉H₉ClO₄SBenchchem, PubChem[1][2][3][5][7]
Molecular Weight 248.68 g/mol Benchchem, CymitQuimica[1][2][3][5]
InChI Key RRFGGUXLGOVPOP-UHFFFAOYSA-NBenchchem, CymitQuimica[1][2][5]
Canonical SMILES CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)CBenchchem[1]
Core Molecular Structure

The structure of this compound is characterized by a benzoic acid core with a specific substitution pattern that dictates its chemical reactivity.[1]

  • 2-Position (Chloro group): The chlorine atom is an ortho-directing deactivator. Its electron-withdrawing inductive effect increases the acidity of the carboxylic acid proton.

  • 3-Position (Methyl group): The methyl group is a weak ortho-, para-directing activator due to hyperconjugation.

  • 4-Position (Methylsulfonyl group): The -SO₂CH₃ group is a strong, meta-directing deactivator due to its powerful electron-withdrawing resonance and inductive effects. This group significantly influences the electrophilicity of the aromatic ring and the overall polarity of the molecule.[1]

This unique combination of electron-withdrawing (chloro, methylsulfonyl) and electron-donating (methyl) groups creates a distinct electronic environment that is crucial for its function as a synthetic intermediate.

Caption: 2D structure of this compound.

Physicochemical Characteristics

Understanding the physical properties of the compound is essential for designing experimental protocols, including reaction setup and purification.

PropertyValueSource
Appearance White to off-white solid/powderCymitQuimica, ChemicalBook[2][8]
Density 1.446 ± 0.06 g/cm³ (Predicted)Chemsrc, ChemicalBook[3][8]
Boiling Point 458.9 ± 45.0 °C at 760 mmHg (Predicted)Chemsrc, ChemicalBook[3][8]
Flash Point 231.4 °CChemsrc[3]
pKa 2.18 ± 0.28 (Predicted)ChemicalBook[8]
Solubility Soluble in polar solvents (e.g., DMSO, Methanol)Benchchem[1]

Synthesis and Mechanistic Rationale

Recommended Synthetic Pathway: The Haloform Reaction

A robust and high-yield method for preparing the title compound is through the haloform reaction, starting from 2-chloro-3-methyl-4-methylsulfonylacetophenone. This reaction is highly effective for converting methyl ketones adjacent to an electron-withdrawing system into the corresponding carboxylic acid.

Experimental Protocol

The following protocol is adapted from established patent literature and serves as a reliable method for laboratory-scale synthesis.

Self-Validation: The success of this protocol is validated by the formation of a precipitate upon acidification, which can be collected and purified. The final product's identity and purity should be confirmed via melting point analysis and the spectroscopic methods outlined in Section 3.

Step-by-Step Methodology:

  • Reaction Setup: To a suitable reaction flask, add 1 mole equivalent of 2-chloro-3-methyl-4-methylsulfonylacetophenone.

  • Reagent Addition: Add 10 mole equivalents of a 6% aqueous sodium hypochlorite (NaOCl) solution and 0.1 mole equivalents of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

    • Causality Insight: The phase-transfer catalyst is crucial for facilitating the reaction between the organic substrate and the aqueous hypochlorite, enhancing the reaction rate and yield.

  • Heating: Slowly heat the mixture to 100°C and maintain this temperature for approximately 30 minutes.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to 30°C. Carefully add 36% hydrochloric acid (HCl) dropwise to acidify the solution to a pH of 1.

    • Causality Insight: Acidification protonates the sodium carboxylate salt formed in situ, causing the desired water-insoluble benzoic acid derivative to precipitate.

  • Crystallization and Isolation: Stir the acidified mixture for 4 hours to allow for complete crystallization.

  • Filtration and Washing: Collect the solid precipitate by filtration. Wash the filter cake with a 2% aqueous HCl solution to remove any remaining inorganic salts.

  • Drying: Dry the collected white solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. Reported yields for this method are typically high, around 97.5%.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G reagent reagent process process product product start_mat start_mat sub 2-Chloro-3-methyl-4- methylsulfonylacetophenone step1 Haloform Reaction (100°C, 0.5h) sub->step1 reagents NaOCl (aq) Benzyltriethylammonium chloride reagents->step1 acid HCl (aq) step2 Acidification (pH=1) & Crystallization acid->step2 step1->step2 step3 Filtration & Drying step2->step3 prod 2-Chloro-3-methyl-4- (methylsulfonyl)benzoic acid step3->prod

Caption: Workflow for the synthesis of the title compound via haloform reaction.

Spectroscopic and Analytical Characterization

To confirm the structural integrity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. While raw spectral data is proprietary to suppliers, we can predict the expected results based on the known molecular structure.[9]

Predicted Spectroscopic Data

The following table summarizes the key signals and bands expected from standard analytical methods.

TechniqueExpected Observations
¹H NMR - Carboxylic Acid (1H): A broad singlet significantly downfield (>10 ppm).- Aromatic Protons (2H): Two doublets in the aromatic region (approx. 7.5-8.5 ppm), showing coupling to each other.- Methylsulfonyl Protons (3H): A sharp singlet (approx. 3.0-3.5 ppm).- Aromatic Methyl Protons (3H): A sharp singlet (approx. 2.0-2.5 ppm).
¹³C NMR - Carbonyl Carbon: Signal around 165-170 ppm.- Aromatic Carbons: 6 distinct signals in the 120-150 ppm range.- Methylsulfonyl Carbon: Signal around 40-45 ppm.- Aromatic Methyl Carbon: Signal around 15-20 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹.- S=O Stretch (Sulfonyl): Two strong bands, symmetric and asymmetric, around 1150 cm⁻¹ and 1300 cm⁻¹.- C-Cl Stretch: Band in the 600-800 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): A peak at m/z 248, with a characteristic M+2 peak at m/z 250 (approx. 1/3 the intensity) due to the ³⁷Cl isotope.- Key Fragments: Loss of -OH (m/z 231), loss of -COOH (m/z 203), and other fragments corresponding to the sulfonyl and methyl groups.

Applications in Chemical Synthesis

Core Utility as a Building Block

This compound is primarily valued as a highly functionalized intermediate in multi-step organic synthesis.[1] Its carboxylic acid group serves as a handle for forming amide or ester linkages, while the substituted aromatic ring provides a rigid scaffold with specific electronic properties essential for biological activity in the final target molecule.

Case Study: Synthesis of Tembotrione

The most prominent application of this compound is its role as a key precursor in the industrial synthesis of Tembotrione .[1] Tembotrione is a commercial herbicide that functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1] This enzyme is critical for plastoquinone and tocopherol biosynthesis, and its inhibition leads to the bleaching and death of susceptible weeds.[1] The structural framework provided by this compound is indispensable for achieving high herbicidal activity in the final Tembotrione molecule.[1]

Caption: Role as a key intermediate in the synthesis of the herbicide Tembotrione.

Safety and Handling

This compound is intended for research and development purposes only and is not for human or veterinary use.[1][2] Users must consult the Safety Data Sheet (SDS) provided by the supplier before handling. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.

References

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An In-depth Technical Guide on the Biological Significance of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Role of a Key Synthetic Intermediate

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a substituted benzoic acid derivative with the CAS number 106904-09-0, is a molecule of significant interest not primarily for its intrinsic biological activity, but as a critical structural precursor in the synthesis of potent agrochemicals.[1] This technical guide provides a comprehensive overview of the biological relevance of this compound, focusing on its pivotal role in the creation of a highly effective herbicide. While direct biological activity of the title compound is not extensively documented, its chemical architecture is fundamental to the herbicidal action of its derivatives. We will explore its chemical properties, its central role in chemical synthesis, and the ultimate biological mechanism it enables in the final active product. This guide is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical research who seek a deeper understanding of how the specific structural motifs of a precursor molecule can be instrumental in achieving a desired biological effect.

Physicochemical Properties and Chemical Reactivity

The unique substitution pattern on the benzoic acid core of this compound dictates its chemical reactivity and physical characteristics.[1] These properties are crucial for its function as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₉H₉ClO₄S[1][2]
Molecular Weight 248.68 g/mol [1][2]
CAS Number 106904-09-0[1][2]
Appearance White solid[3]
Solubility Soluble in water and organic solvents[3]

The presence of a chlorine atom, a methyl group, and a methylsulfonyl group on the benzene ring influences the molecule's electronic and steric properties, making it a versatile building block in organic synthesis.[1][3] The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification and amidation, which are key steps in the synthesis of more complex molecules.[3]

Core Application: A Crucial Intermediate in Tembotrione Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the herbicide Tembotrione.[4][5] Tembotrione is a potent, post-emergence herbicide used to control a wide range of broad-leaved and grassy weeds in corn and other crops.[5][6][7][8]

The synthesis of Tembotrione from this compound involves a multi-step process. While various patented methods exist, a general synthetic pathway is outlined below.

Generalized Synthetic Workflow: From Intermediate to Active Herbicide

Tembotrione_Synthesis A 2-chloro-3-methyl-4- (methylsulfonyl)benzoic acid B Activation of Carboxylic Acid A->B e.g., Thionyl chloride C Esterification or Amidation B->C Alcohol or Amine D Coupling with 1,3-cyclohexanedione derivative C->D Base-mediated condensation E Tembotrione (Active Herbicide) D->E Rearrangement

Caption: Generalized synthetic pathway from this compound to Tembotrione.

The Biological Activity of the End Product: Tembotrione as a Potent HPPD Inhibitor

The biological significance of this compound is intrinsically linked to the potent herbicidal activity of Tembotrione. Tembotrione belongs to the triketone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6]

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a key enzyme in the biochemical pathway responsible for the biosynthesis of plastoquinone and tocopherols in plants. These molecules are essential for photosynthesis and for protecting the plant from oxidative damage. By inhibiting HPPD, Tembotrione disrupts this critical pathway, leading to a cascade of events that ultimately result in the death of susceptible plants.[6]

The inhibition of HPPD leads to the accumulation of its substrate, 4-hydroxyphenylpyruvate, and a depletion of the downstream products. This disruption of the carotenoid biosynthesis pathway results in the characteristic "bleaching" of the plant's leaves, as chlorophyll is no longer protected from photo-oxidation.

HPPD_Inhibition cluster_pathway Carotenoid Biosynthesis Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD (enzyme) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Photosynthesis Photosynthesis & Photoprotection Carotenoids->Photosynthesis Tembotrione Tembotrione Tembotrione->Inhibition

Caption: Mechanism of action of Tembotrione as an HPPD inhibitor.

Experimental Protocol: In Vitro HPPD Inhibition Assay

To assess the inhibitory potential of compounds like Tembotrione, an in vitro HPPD inhibition assay is a standard method. The following is a generalized protocol:

  • Enzyme Preparation: Recombinant HPPD enzyme from a plant source (e.g., Arabidopsis thaliana) is expressed and purified.

  • Assay Buffer: A suitable buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), a reducing agent (e.g., ascorbate), and ferrous ions (Fe²⁺), which are essential for HPPD activity.

  • Substrate Preparation: A stock solution of the substrate, 4-hydroxyphenylpyruvate (HPPA), is prepared.

  • Inhibitor Preparation: The test compound (e.g., Tembotrione or the precursor) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a microplate, the assay buffer, purified HPPD enzyme, and varying concentrations of the inhibitor are added.

    • The mixture is pre-incubated for a specific period to allow for inhibitor-enzyme binding.

    • The reaction is initiated by the addition of the substrate, HPPA.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

  • Detection: The activity of the HPPD enzyme is determined by measuring the consumption of a co-substrate (e.g., oxygen) using an oxygen sensor or by spectrophotometrically measuring the formation of the product, homogentisate.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Putative Biological Activities and Future Directions

While the primary biological relevance of this compound is as a precursor, its structural class, substituted benzoic acids, is known to exhibit a wide range of biological activities.[9][10][11] For instance, various benzoic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14]

Some sources suggest that this compound itself may possess anti-inflammatory properties, though specific studies and quantitative data are currently lacking in the public domain.[11] Further research, including in vitro and in vivo screening, would be necessary to substantiate these potential activities.

The exploration of the biological activities of synthetic intermediates like this compound could open new avenues for drug discovery and development. Understanding the structure-activity relationships of these smaller, more readily available molecules could provide valuable insights for the design of new therapeutic agents.

Conclusion

References

  • Chiba, J., Iimura, S., Yoneda, Y., Watanabe, T., Muro, F., Tsubokawa, M., Iigou, Y., Satoh, A., Takayama, G., Yokoyama, M., Takashi, T., Nakayama, A., & Machinaga, N. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679–1693.
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). Archiv der Pharmazie, 354(1), e2000282.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2016). ChemMedChem, 11(2), 175–183.
  • Buy 2-chloro-3-(Methylsulfonyl)benzoic acid. (n.d.). Retrieved from [Link]

  • This compound | C9H9ClO4S | CID 14254476. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • The result of the reaction of various R=Different substituted Benzoic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic process of herbicide tembotrione. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Tembotrione | C17H16ClF3O6S | CID 11556911. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Tembotrione (Laudiso®): new post-emergence herbicide of maize. (2010). CABI Digital Library.
  • Zagonel, J., & Fernandes, E. C. (2007). Weeds control and selectivity of tembotrione herbicide in the corn culture. Revista Brasileira de Herbicidas, 6(2), 42-49.
  • Waddington, M. A. (2011). Efficacy of tembotrione on grass species as influenced by herbicides and adjuvants. Southern Illinois University Carbondale.
  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014).
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021).
  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. (2024).
  • 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. (2024). Heliyon, 10(15), e34898.
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. (2021).
  • Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. (2005). European Journal of Medicinal Chemistry, 40(5), 463–474.
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An In-depth Technical Guide to the Safety and Handling of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a specialized benzoic acid derivative with significant applications in agrochemical synthesis.[1] Its primary role is as a key intermediate in the production of Tembotrione, a potent triketone herbicide.[1] The unique substitution pattern on the aromatic ring, featuring chloro, methyl, and methylsulfonyl groups, dictates its chemical reactivity and biological significance as an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants.[1] Given its integral role in complex chemical syntheses, a thorough understanding of its safe handling and management is paramount for all laboratory and industrial personnel.

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in available safety data and the precautionary principle, to ensure a secure research and development environment.

Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of the compound's physical and chemical characteristics. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate experimental and storage protocols.

PropertyValueSource
CAS Number 106904-09-0[1][2]
Molecular Formula C₉H₉ClO₄S[1][2]
Molecular Weight 248.68 g/mol [1][2]
Appearance Solid-
Boiling Point (Predicted) 458.9 ± 45.0 °CChemicalBook
Density (Predicted) 1.446 ± 0.06 g/cm³ChemicalBook

Hazard Identification and GHS Classification

The hazard classification of this compound presents a notable discrepancy in available public information. This necessitates a cautious and conservative approach to its handling.

One source provides a clear set of hazard statements based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals:

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

However, aggregated data from multiple suppliers in the PubChem database indicates that the chemical is "Not Classified" under GHS criteria.[2]

Expert Recommendation: In light of this conflicting information, and to uphold the highest safety standards, it is imperative to handle this compound as a hazardous substance, adhering to the more stringent classification. The potential for skin, eye, and respiratory irritation should be the guiding principle for all safety protocols.

For a structurally similar compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, the GHS classification is consistently reported as:

  • H318: Causes serious eye damage. [4][5][6][7]

This reinforces the precautionary approach of treating the target compound as a significant eye irritant.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to mitigate the risks of exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[4] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection: An appropriate lab coat should be worn. Chemically resistant gloves (e.g., nitrile) must be worn and inspected for integrity before each use. Contaminated gloves should be disposed of properly.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[5] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.[4]

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_protection Areas of Protection Goggles Chemical Goggles (EN 166 / NIOSH) Eyes Eyes Goggles->Eyes Gloves Nitrile Gloves Skin Skin Gloves->Skin LabCoat Lab Coat LabCoat->Skin Respirator Respirator (if needed) Respiratory Respiratory System Respirator->Respiratory

Caption: Mandatory PPE for handling the compound.

Safe Handling and Storage

Handling Protocols
  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to control dust and potential vapors.

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent inhalation of dust.[5][8]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.

Storage Protocols
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[8] The acidic nature of the carboxylic acid group suggests it will react exothermically with bases.

  • Segregation: Ensure the compound is stored separately from incompatible materials to prevent accidental reactions.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Accidental Release and Disposal

Spill Response
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.[9] Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.

Spill_Response_Flowchart Start Spill Occurs Evacuate Evacuate Area Start->Evacuate WearPPE Don Appropriate PPE Evacuate->WearPPE Contain Contain Spill (Prevent spread) WearPPE->Contain Cleanup Clean up spill (Avoid dust generation) Contain->Cleanup Dispose Place in Labeled Waste Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Spill Managed Decontaminate->End

Caption: Step-by-step spill response protocol.

Waste Disposal

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[5]

Toxicological and Ecotoxicological Information

  • Acute Oral Toxicity: LD50 > 2000 mg/kg (Rat)[4]

  • Acute Dermal Toxicity: LD50 > 2000 mg/kg (Rat)[4]

This suggests low acute toxicity via oral and dermal routes. However, the primary concern remains its irritant properties.

Ecotoxicity (for 2-Chloro-4-(methylsulfonyl)benzoic acid)
  • Toxicity to fish: LC50 - Oncorhynchus mykiss (rainbow trout) - > 180 mg/L - 96 h[4]

  • Toxicity to daphnia and other aquatic invertebrates: EC50 - > 233 mg/L - 48 h[4]

  • Toxicity to algae: EC50 - Pseudokirchneriella subcapitata - 34 mg/L - 72 h[4]

While not highly toxic to all aquatic life, care should be taken to prevent its release into the environment.

Conclusion

This compound is a valuable synthetic intermediate that demands careful and informed handling. The existing discrepancy in its GHS classification underscores the importance of a conservative safety-first approach. By adhering to the comprehensive handling, PPE, storage, and emergency protocols outlined in this guide, researchers and scientists can mitigate the potential risks and ensure a safe working environment. The causality behind these protocols is rooted in the precautionary principle, treating the compound as an irritant to the skin, eyes, and respiratory system until definitive, universally accepted data becomes available.

References

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An In-depth Technical Guide to the Mechanistic Pathway of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid in Herbicide Action

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanistic role of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. It is crucial to establish from the outset that this compound is not a terminal herbicide but rather a pivotal intermediate in the synthesis of potent herbicidal agents. Its primary significance lies in its function as a key building block for Tembotrione, a highly effective broad-spectrum herbicide.[1] Consequently, this guide will elucidate the mechanism of action of Tembotrione, as the ultimate biological activity derived from its precursor, this compound. The core of this mechanism is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the tyrosine catabolism pathway of plants. Inhibition of HPPD disrupts the biosynthesis of essential molecules, leading to a cascade of events culminating in plant death. This guide will provide a comprehensive overview of the biochemical pathways, the consequences of their disruption, and the experimental protocols to investigate this mechanism.

Introduction: From Intermediate to Active Herbicide

This compound is a substituted benzoic acid derivative.[2][3] While it may possess some general chemical reactivity, its significant role in the agrochemical industry is firmly established as a precursor in the multi-step synthesis of Tembotrione.[1][4] Tembotrione belongs to the triketone class of herbicides, which are renowned for their efficacy in controlling a wide array of broadleaf and grassy weeds in crops such as corn.[5][6]

The synthetic pathway to Tembotrione involves the transformation of this compound, ultimately leading to the final active molecule.[4][7] Understanding this synthetic linkage is fundamental to appreciating the role of the initial intermediate in achieving the final herbicidal effect.

The Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The herbicidal activity of Tembotrione is a direct result of its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a non-heme iron(II)-dependent oxygenase that plays a crucial role in the catabolism of the amino acid tyrosine in virtually all aerobic organisms.[10][11]

In plants, the HPPD-catalyzed reaction is a key step in a pathway that has both catabolic and anabolic functions. HPPD converts 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[10][12] This reaction is complex, involving decarboxylation, aromatic oxygenation, and substituent migration.[11]

The Critical Role of Homogentisate in Plant Metabolism

Homogentisate, the product of the HPPD reaction, is a vital precursor for the biosynthesis of two classes of essential molecules in plants:

  • Plastoquinones: These are critical components of the photosynthetic electron transport chain. They function as mobile electron carriers, linking photosystem II to the cytochrome b6f complex.

  • Tocopherols (Vitamin E): These are powerful antioxidants that protect cellular membranes from damage by reactive oxygen species (ROS), which are byproducts of photosynthesis and other metabolic processes.[13][14]

The biosynthesis of these molecules is indispensable for plant survival, particularly under conditions of high light stress.

The Mechanism of Herbicidal Action: A Cascade of Disruption

The inhibition of HPPD by Tembotrione initiates a cascade of events that ultimately leads to the death of the plant. The sequence of this mechanistic pathway is as follows:

  • HPPD Inhibition: Tembotrione binds to the active site of HPPD, preventing the conversion of HPP to HGA.[8][9] This leads to an accumulation of tyrosine and a depletion of homogentisate.[2][15]

  • Plastoquinone Depletion: The lack of HGA halts the biosynthesis of plastoquinone.[13][16] This severely impairs the photosynthetic electron transport chain, disrupting the plant's ability to produce energy through photosynthesis.

  • Inhibition of Carotenoid Biosynthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. The depletion of plastoquinone indirectly inhibits the production of carotenoids.[3]

  • Photobleaching: Carotenoids play a crucial role in photoprotection by quenching excess light energy and scavenging reactive oxygen species, thus protecting chlorophyll from photo-oxidation.[9] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" or whitening of the plant tissues.[3][13]

  • Oxidative Stress: The depletion of tocopherols, also derived from HGA, compromises the plant's antioxidant defense system.[13][14] This, coupled with the photo-oxidative stress from the lack of carotenoids, leads to widespread cellular damage.

  • Plant Death: The combined effects of photosynthetic inhibition, chlorophyll destruction, and massive oxidative damage result in the cessation of growth, necrosis, and ultimately, the death of the weed.[16]

The following diagram illustrates the central role of HPPD and the consequences of its inhibition.

HPPD_Inhibition_Pathway cluster_pathway Normal Plant Metabolism cluster_inhibition Effect of Tembotrione Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD HPPD Enzyme HPP->HPPD Catalyzes HGA Homogentisate (HGA) HPPD->HGA Bleaching Photobleaching & Plant Death HPPD->Bleaching Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols (Vitamin E) HGA->Tocopherols Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Essential for Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Plastoquinone->Bleaching Antioxidant Antioxidant Defense Tocopherols->Antioxidant Key for Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Carotenoids->Bleaching Tembotrione Tembotrione (from Intermediate) Inhibition INHIBITION Tembotrione->Inhibition Inhibition->HPPD Blocks

Caption: Mechanism of HPPD Inhibition by Tembotrione.

Experimental Validation of the Mechanism of Action

A series of in vitro and in vivo experiments can be conducted to validate the mechanism of action of HPPD-inhibiting herbicides like Tembotrione.

In Vitro HPPD Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the HPPD enzyme.

Protocol:

  • Expression and Purification of HPPD:

    • Clone the gene for HPPD (e.g., from Arabidopsis thaliana) into an expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG.

    • Lyse the cells and purify the His-tagged HPPD protein using nickel-affinity chromatography.

    • Verify the purity and concentration of the enzyme using SDS-PAGE and a Bradford assay.

  • Enzyme Activity Assay:

    • The activity of HPPD can be measured by monitoring the consumption of oxygen using an oxygen electrode or by spectrophotometrically measuring the formation of a colored product from a coupled reaction.

    • Prepare a reaction buffer containing a suitable pH buffer (e.g., potassium phosphate buffer, pH 7.5), ascorbic acid, and catalase.

    • Add a known concentration of purified HPPD enzyme to the buffer.

    • Add the test compound (Tembotrione) at various concentrations.

    • Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).

    • Measure the rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following table summarizes typical data from such an experiment.

Tembotrione Conc. (nM)% HPPD Inhibition
0.115.2
148.9
1085.1
10098.5
100099.8
Whole Plant Bleaching Assay

This in vivo assay assesses the herbicidal effect on whole plants.

Protocol:

  • Plant Growth:

    • Grow susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed) in pots in a greenhouse or growth chamber under controlled conditions (light, temperature, humidity).

  • Herbicide Application:

    • Prepare a series of dilutions of the herbicide formulation in water with an appropriate surfactant.

    • Apply the herbicide solutions to the plants at the 2-4 leaf stage using a laboratory track sprayer to ensure uniform application.

    • Include a control group of plants sprayed only with water and surfactant.

  • Evaluation:

    • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Score the level of bleaching (chlorosis) and necrosis on a scale of 0 (no effect) to 100 (complete plant death).

    • Determine the GR50 value (the dose required to cause a 50% reduction in plant growth or biomass).

The workflow for these validation experiments is depicted below.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation start_vitro HPPD Gene expression Protein Expression & Purification start_vitro->expression assay Enzyme Inhibition Assay expression->assay ic50 IC50 Determination assay->ic50 gr50 GR50 Determination start_vivo Weed Seedlings application Herbicide Application start_vivo->application evaluation Visual Assessment (Bleaching, Necrosis) application->evaluation evaluation->gr50

Caption: Experimental workflow for validating HPPD inhibition.

Conclusion

While this compound does not possess a direct, potent herbicidal mechanism of action itself, it is an indispensable component in the chemical synthesis of the powerful HPPD inhibitor, Tembotrione. The true "mechanism of action" associated with this intermediate is realized through the final product. Tembotrione acts by disrupting the tyrosine catabolism pathway at the HPPD enzyme, leading to a fatal cascade of photosynthetic inhibition, carotenoid depletion, and oxidative stress in susceptible plants. This in-depth understanding of the entire pathway, from the synthetic intermediate to the molecular target and its physiological consequences, is crucial for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations.

References

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  • Fumanal, M., et al. (2008). 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. Journal of Biological Chemistry, 283(48), 33264-33272.
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  • Google Patents. (n.d.). CN111440099B - Purification method of tembotrione product.
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Solubility and stability of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic Acid

Foreword

This technical guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a comprehensive overview of the solubility and stability characteristics of this compound (CAS: 106904-09-0). As a key intermediate in the synthesis of agrochemicals, understanding its physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring long-term storage efficacy. This document synthesizes available data with field-proven methodologies to offer a practical framework for characterization.

Introduction and Physicochemical Overview

This compound is an aromatic compound of significant interest in synthetic chemistry.[1] It serves as a critical building block, most notably in the synthesis of Tembotrione, a triketone herbicide. The unique substitution pattern on the benzoic acid core—featuring a chlorine atom, a methyl group, and a methylsulfonyl group—defines its reactivity and physical properties. A thorough understanding of its solubility and stability is crucial for its handling, formulation, and application.

The molecular structure profoundly influences its behavior. The methylsulfonyl group, being strongly electron-withdrawing and polar, enhances the compound's polarity. The carboxylic acid moiety provides a site for ionization, suggesting that its aqueous solubility will be pH-dependent. The chlorine atom and methyl group further modulate the electronic environment and steric accessibility of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 106904-09-0[1][2]
Molecular Formula C₉H₉ClO₄S[1][2][3]
Molecular Weight 248.68 g/mol [1][2][3]
IUPAC Name 2-chloro-3-methyl-4-methylsulfonylbenzoic acid[3]
Appearance White to off-white solid[4]
Melting Point ~192–193°C
Density 1.446 g/cm³
pKa (Predicted) 2.18 ± 0.28[4]
InChIKey RRFGGUXLGOVPOP-UHFFFAOYSA-N[4]

Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and formulation feasibility. For synthetic intermediates, solubility dictates solvent selection for reactions, purification, and crystallization processes.

Aqueous pH-Dependent Solubility

Given the presence of a carboxylic acid group, the aqueous solubility of this compound is expected to be highly dependent on pH. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. While some sources indicate the compound is not easily soluble in water, quantitative data across a physiologically and industrially relevant pH range is essential.[5][6]

This protocol is designed to determine the thermodynamic (equilibrium) solubility of the compound at various pH levels, aligning with principles from the World Health Organization (WHO) and established pharmaceutical practices.[4][7]

  • Preparation of Buffers: Prepare a series of buffers covering the pH range of 1.2 to 7.4 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[4] This range is critical for biopharmaceutical classification and understanding behavior in various environments.

  • Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium with a saturated solution has been reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.[4]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation at high speed, followed by filtration through a 0.45 µm filter to obtain a clear, saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC method (see Section 4.0).

  • Data Reporting: Report the solubility in mg/mL for each pH value. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) add_compound Add Excess Compound to Buffer Vials prep_buffers->add_compound Self-validating: Excess solid ensures saturation equilibrate Equilibrate (e.g., 24-48h at 25°C) add_compound->equilibrate separate Phase Separation (Centrifuge & Filter) equilibrate->separate Causality: Ensure only dissolved compound is measured quantify Quantify Concentration (Validated HPLC Method) separate->quantify report Report Solubility (mg/mL) quantify->report

Caption: Aqueous solubility determination workflow.

Solubility in Organic Solvents

For applications in chemical synthesis, understanding the compound's solubility in various organic solvents is critical for reaction setup, product isolation, and purification. Existing data suggests good solubility in polar solvents like Dimethyl Sulfoxide (DMSO) and methanol.

  • Solvent Selection: Choose a range of solvents with varying polarities relevant to organic synthesis (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene).

  • Sample Preparation: Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent at a constant temperature (e.g., 25°C).

  • Equilibration & Separation: Follow steps 3 and 4 from the aqueous solubility protocol.

  • Quantification: Analyze the concentration in the supernatant. For volatile solvents, care must be taken to prevent solvent evaporation during sample handling. Gravimetric analysis (evaporating the solvent and weighing the residue) can be a simple alternative to HPLC if the compound is non-volatile and thermally stable at the evaporation temperature.

Table 2: Expected Solubility Profile of this compound

SolventPolarity IndexExpected SolubilityRationale for Selection
Water (pH 7.0)10.2LowBaseline for aqueous systems.
Methanol5.1HighPolar protic solvent, good for purification.
DMSO7.2HighPolar aprotic solvent, often used for stock solutions.
Acetone5.1Moderate to HighCommon solvent for reactions and cleaning.[5]
Acetonitrile5.8ModerateCommon mobile phase in reverse-phase HPLC.
Dichloromethane3.1Low to ModerateNon-polar solvent for extraction.
Toluene2.4LowNon-polar aromatic solvent.

Stability Profile

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8] This information is vital for determining appropriate storage conditions and shelf-life. The stability of this compound is influenced by its functional groups, which are susceptible to hydrolysis, photolysis, and thermal decomposition.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify likely degradation products and demonstrate the specificity of the analytical procedures. It is a critical first step in understanding the intrinsic stability of the molecule.

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60-80°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60-80°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat solution at 60-80°C (in parallel with a control sample protected from light).

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before HPLC analysis to prevent damage to the column.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Section 4.0). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.

Photostability

Photostability testing is a crucial component of stability studies to assess the potential for degradation upon exposure to light.[9]

  • Sample Preparation: Expose the solid compound and a solution of the compound in a photochemically inert solvent to a light source.

  • Light Source: Use a light source that produces a combination of visible and UV light, as specified in ICH Q1B guidelines.[9] The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

  • Control Sample: A dark control, wrapped in aluminum foil, should be stored under the same temperature conditions to separate light-induced degradation from thermal degradation.[9]

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples for any physical changes and for potency and degradation products by HPLC.

G cluster_solid Solid State cluster_solution Solution State solid_thermal Thermal/Humidity (ICH Q1A) analysis Analysis by Stability-Indicating HPLC solid_thermal->analysis Self-validating: Dark & t=0 controls isolate degradation source solid_photo Photostability (ICH Q1B - Solid) solid_photo->analysis Self-validating: Dark & t=0 controls isolate degradation source sol_hydrolysis Hydrolysis (Acidic & Basic pH) sol_hydrolysis->analysis Self-validating: Dark & t=0 controls isolate degradation source sol_oxidation Oxidation (H₂O₂) sol_oxidation->analysis Self-validating: Dark & t=0 controls isolate degradation source sol_photo Photostability (ICH Q1B - Solution) sol_photo->analysis Self-validating: Dark & t=0 controls isolate degradation source start Stability Testing Initiation start->solid_thermal start->solid_photo start->sol_hydrolysis start->sol_oxidation start->sol_photo evaluation Evaluate Degradation & Identify Pathways analysis->evaluation

Caption: Comprehensive stability testing workflow.

Analytical Methodologies

A robust, validated analytical method is the cornerstone of any solubility or stability study. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate.

Protocol: Stability-Indicating RP-HPLC Method Development
  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point due to the non-polar nature of the substituted benzene ring.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The acidic pH will keep the carboxylic acid in its protonated state, ensuring good peak shape.

  • Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., 235 nm, as is common for benzoic acids) should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the UV spectra of any degradation products.

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness. Crucially, the method's ability to separate the parent compound from all significant degradation products (as generated in the forced degradation studies) must be demonstrated. This is what makes the method "stability-indicating." Several patents describe the use of HPLC for the quantification of related compounds, confirming the suitability of this technique.[6][8]

Conclusion

This compound is a compound with moderate polarity, exhibiting limited aqueous solubility that is expected to increase significantly at pH values above its pKa. It is readily soluble in polar organic solvents such as methanol and DMSO. While generally stable, it is susceptible to degradation under acidic and basic conditions. A comprehensive characterization of its solubility and stability, following the protocols outlined in this guide, is essential for its effective use in synthesis and formulation. The development of a validated, stability-indicating HPLC method is a prerequisite for obtaining reliable data. This guide provides the foundational framework for researchers to conduct these critical assessments, ensuring the quality and consistency of their work.

References

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  • World Health Organization. (2020). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1025.
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Spectroscopic data (NMR, IR, MS) for 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₉H₉ClO₄S, MW: 248.68 g/mol ).[1][2][3] As a key intermediate in the synthesis of complex molecules, particularly in the agrochemical sector, a thorough understanding of its structural characteristics is paramount.[3] This document delves into the nuclear magnetic resonance (NMR) spectra (¹H and ¹³C), infrared (IR) spectrum, and mass spectrometry (MS) data, offering both detailed experimental protocols and in-depth interpretation. The causality behind experimental choices and spectral features is explained, providing researchers, scientists, and drug development professionals with a foundational resource for the characterization of this and structurally related compounds.

Introduction: The Structural Elucidation Workflow

The unequivocal identification and purity assessment of a chemical entity like this compound relies on a synergistic application of multiple analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy identifies the specific functional groups present in the molecule. Mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation pattern, further confirming its structure. This guide will follow a logical workflow, dissecting the data from each technique to build a complete structural picture of the title compound.

G cluster_input Input Compound cluster_analysis Spectroscopic Analysis cluster_output Structural Information Compound 2-Chloro-3-methyl-4- (methylsulfonyl)benzoic Acid NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Framework C-H Framework Connectivity NMR->Framework FuncGroups Functional Groups (COOH, SO₂, C-Cl) IR->FuncGroups MolWeight Molecular Weight & Fragmentation MS->MolWeight Conclusion Complete Structural Elucidation Framework->Conclusion FuncGroups->Conclusion MolWeight->Conclusion

Caption: Spectroscopic characterization workflow.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide to assign specific signals to their corresponding atoms.

G cluster_frags Primary Fragments M_minus_H [M-H]⁻ m/z 247 Frag1 [M-H-CO₂]⁻ m/z 203 M_minus_H->Frag1 - CO₂ Frag2 [M-H-SO₂]⁻ m/z 183 M_minus_H->Frag2 - SO₂

Caption: Predicted fragmentation in negative ESI-MS.

Predicted MS Data (Negative ESI)
m/z (Da) Ion Interpretation
247.0[M-H]⁻Deprotonated Molecular Ion
203.0[M-H-CO₂]⁻Loss of Carbon Dioxide
183.0[M-H-SO₂]⁻Loss of Sulfur Dioxide

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and definitive structural confirmation of this compound. The predicted spectral data, grounded in established principles of spectroscopy and comparison with related structures, form a reliable reference for researchers. The presented protocols are robust and widely applicable for the characterization of novel synthetic intermediates in a research and development setting. This comprehensive guide serves as an authoritative resource, underpinning the critical role of spectroscopy in modern chemical sciences.

References

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Methodological & Application

Synthesis of Tembotrione from 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

Introduction

Tembotrione is a highly effective post-emergence herbicide used for the control of a wide range of broad-leaved and grassy weeds, particularly in corn crops.[1][2] It belongs to the triketone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] This inhibition disrupts the biosynthesis of carotenoids, leading to the characteristic bleaching of plant tissues and eventual weed death.[4][5] The chemical structure of Tembotrione is 2-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1,3-cyclohexanedione.[1]

This application note provides a detailed, multi-step protocol for the synthesis of Tembotrione, commencing from the starting material 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid.[6] The described pathway is designed for researchers in agrochemical development and synthetic organic chemistry, offering in-depth procedural details, explanations for experimental choices, and necessary safety precautions. The synthesis involves a sequence of benzylic bromination, etherification, acid chloride formation, and a final coupling and rearrangement with 1,3-cyclohexanedione.

Overall Synthetic Workflow

The synthesis is a linear, five-step process beginning with the functionalization of the benzoic acid precursor, followed by its activation and coupling to form the triketone core structure.

A Step 1: Benzylic Bromination B Step 2: Etherification A->B Intermediate I C Step 3: Acid Chloride Formation B->C Intermediate II D Step 4: Enol Ester Formation C->D Intermediate III E Step 5: Rearrangement to Tembotrione D->E Intermediate IV

Caption: High-level workflow for the synthesis of Tembotrione.

Detailed Synthesis Pathway

The following diagram illustrates the chemical transformations from the starting material to the final Tembotrione product.

start_mol Start: this compound reagent1 + NBS, AIBN (Step 1) int1_mol Intermediate I: 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoic acid reagent2 + CF3CH2OH, Base (Step 2) int2_mol Intermediate II: 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-(methylsulfonyl)benzoic acid reagent3 + SOCl2 or (COCl)2 (Step 3) int3_mol Intermediate III: Acid Chloride reagent4 + 1,3-Cyclohexanedione, Base (Step 4) int4_mol Intermediate IV: Enol Ester reagent5 + Acetone Cyanohydrin (Step 5) final_mol Final Product: Tembotrione reagent1->int1_mol reagent2->int2_mol reagent3->int3_mol reagent4->int4_mol reagent5->final_mol

Caption: Chemical reaction pathway for Tembotrione synthesis.

Part 1: Synthesis of Intermediate II

Step 1: Benzylic Bromination of this compound

This step introduces a bromine atom onto the benzylic methyl group via a free-radical substitution reaction, making it susceptible to nucleophilic attack in the subsequent step. N-Bromosuccinimide (NBS) is used as the bromine source, and Azobisisobutyronitrile (AIBN) serves as the radical initiator.

Materials

Reagent M.W. ( g/mol ) Moles Equivalents Amount
This compound 248.68 0.10 1.0 24.87 g
N-Bromosuccinimide (NBS) 177.96 0.11 1.1 19.58 g
Azobisisobutyronitrile (AIBN) 164.21 0.005 0.05 0.82 g

| Carbon Tetrachloride (CCl₄) | - | - | - | 500 mL |

Protocol

  • To a dry 1000 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (24.87 g, 0.10 mol), N-Bromosuccinimide (19.58 g, 0.11 mol), and carbon tetrachloride (500 mL).

  • Add AIBN (0.82 g, 0.005 mol) to the suspension.

  • Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC for the disappearance of the starting material.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with water (2 x 100 mL) to remove any remaining succinimide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoic acid (Intermediate I), which is often used directly in the next step without further purification.

Scientist's Note: Carbon tetrachloride is a traditional solvent for radical brominations but is toxic and ozone-depleting. Alternative solvents like chlorobenzene or acetonitrile can be considered. The reaction should be carried out in a well-ventilated fume hood. A patent describes a safer bromination method using HBr and H₂O₂ on the methyl ester precursor, which could be adapted.[7]

Step 2: Etherification with 2,2,2-Trifluoroethanol

The brominated intermediate is converted to the corresponding trifluoroethyl ether via a Williamson ether synthesis. A base is used to deprotonate the alcohol, forming a more potent nucleophile.

Materials

Reagent M.W. ( g/mol ) Moles Equivalents Amount
Intermediate I (crude) 328.57 ~0.10 1.0 ~32.9 g
2,2,2-Trifluoroethanol 100.04 0.12 1.2 12.0 g (8.7 mL)
Potassium Carbonate (K₂CO₃) 138.21 0.15 1.5 20.7 g

| N,N-Dimethylformamide (DMF) | - | - | - | 300 mL |

Protocol

  • In a 500 mL round-bottom flask, dissolve the crude Intermediate I in DMF (300 mL).

  • Add potassium carbonate (20.7 g, 0.15 mol) and 2,2,2-trifluoroethanol (12.0 g, 0.12 mol).[8]

  • Heat the mixture to 50-60°C and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold water.

  • Acidify the aqueous solution to a pH of 2-3 with concentrated HCl. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain 2-chloro-3-((2,2,2-trifluoroethoxy)methyl)-4-(methylsulfonyl)benzoic acid (Intermediate II).

Scientist's Note: Potassium carbonate is a suitable base for this reaction; it is strong enough to facilitate the reaction without causing significant side reactions. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution. The purity of Intermediate II is crucial for the subsequent steps. Recrystallization from a solvent like ethanol/water may be necessary if impurities are detected.

Part 2: Acylation and Rearrangement to Tembotrione

Step 3: Formation of the Acid Chloride (Intermediate III)

The carboxylic acid (Intermediate II) is converted into a more reactive acid chloride. Thionyl chloride is a common and effective reagent for this transformation.

Materials

Reagent M.W. ( g/mol ) Moles Equivalents Amount
Intermediate II 348.71 0.05 1.0 17.44 g
Thionyl Chloride (SOCl₂) 118.97 0.10 2.0 11.9 g (7.3 mL)
Dichloromethane (DCM) - - - 200 mL

| DMF | - | - | catalytic | 2-3 drops |

Protocol

  • In a dry 500 mL flask under a nitrogen atmosphere, suspend Intermediate II (17.44 g, 0.05 mol) in dichloromethane (200 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (7.3 mL, 0.10 mol) to the suspension at room temperature.[9] Gas evolution (HCl and SO₂) will be observed.

  • Heat the mixture to reflux (approx. 40°C) for 2-3 hours until the solution becomes clear and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride (Intermediate III) is a solid or oil and is used immediately in the next step.

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Scientist's Note: This reaction must be performed in a fume hood due to the release of toxic gases. All glassware must be thoroughly dried, as thionyl chloride reacts violently with water. The catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate. Oxalyl chloride is an alternative to thionyl chloride.

Step 4 & 5: Acylation of 1,3-Cyclohexanedione and Rearrangement to Tembotrione

This is the final and key part of the synthesis. The acid chloride first acylates 1,3-cyclohexanedione to form an enol ester (Intermediate IV). This intermediate is then rearranged in the presence of a cyanide catalyst to yield the final Tembotrione product. This type of reaction is a known method for producing β-triketones.[10]

Materials

Reagent M.W. ( g/mol ) Moles Equivalents Amount
Intermediate III (crude) 367.16 ~0.05 1.0 ~18.4 g
1,3-Cyclohexanedione 112.13 0.05 1.0 5.61 g
Triethylamine (TEA) 101.19 0.10 2.0 10.1 g (13.9 mL)
Acetone Cyanohydrin 85.09 0.01 0.2 0.85 g (0.9 mL)

| Dichloromethane (DCM) | - | - | - | 250 mL |

Protocol

  • Dissolve the crude acid chloride (Intermediate III) from the previous step in dry dichloromethane (150 mL) in a 500 mL flask under a nitrogen atmosphere.

  • In a separate flask, dissolve 1,3-cyclohexanedione (5.61 g, 0.05 mol) and triethylamine (13.9 mL, 0.10 mol) in dichloromethane (100 mL) and cool the solution to 0-5°C in an ice bath.

  • Slowly add the acid chloride solution to the 1,3-cyclohexanedione solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours to ensure the complete formation of the enol ester (Intermediate IV).

  • Add acetone cyanohydrin (0.9 mL, 0.01 mol) to the reaction mixture.[7][10]

  • Stir the mixture at room temperature for an additional 4-6 hours to facilitate the rearrangement. Monitor the formation of Tembotrione by LC-MS.

  • Once the rearrangement is complete, wash the reaction mixture with 1M HCl (2 x 100 mL) and then with water (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tembotrione.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield Tembotrione as a beige solid.[7]

Scientist's Note: Triethylamine acts as a base to scavenge the HCl produced during the acylation and to facilitate the enolate formation of 1,3-cyclohexanedione. The rearrangement from the enol ester to the 1,3-diketone is a crucial step catalyzed by a cyanide source. Acetone cyanohydrin is a convenient and effective catalyst for this transformation. Careful control of temperature during the acylation is important to minimize side reactions.

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be conducted in a well-ventilated chemical fume hood.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under an inert atmosphere.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin.

  • Acetone Cyanohydrin: Highly toxic. It is a source of hydrogen cyanide (HCN) and should be handled with extreme caution. Ensure a quench solution (e.g., sodium hypochlorite) is readily available in case of spills.

  • Solvents: Carbon tetrachloride, dichloromethane, and DMF are hazardous. Consult their respective Safety Data Sheets (SDS) before use.

References

  • PubChem. (n.d.). Tembotrione. National Center for Biotechnology Information. Retrieved from [Link]

  • CABI. (n.d.). Tembotrione (Laudiso®): new post-emergence herbicide of maize. CABI Digital Library. Retrieved from [Link]

  • Patsnap. (2025). Tembotrione Synthesis: Structure, Reagents, and Reactions. Patsnap Eureka. Retrieved from [Link]

  • AERU. (n.d.). Tembotrione (Ref: AE 0172747). University of Hertfordshire. Retrieved from [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]

  • PubMed. (n.d.). Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]

  • Natursim Science Co., Ltd. (2024). Mechanism of action of Tembotrione. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Tembotrione - Active Ingredient Page. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

  • Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • University at Albany. (n.d.). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN108084201A - Synthetic process of herbicide tembotrione.
  • PubMed. (2006). 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. National Library of Medicine. [Link]

  • Götzinger, A. C., et al. (2016). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl.... Retrieved from [Link]

  • ResearchGate. (n.d.). Early structure-activity relationships of benzoylpyrazole herbicides established by Dow AgroSciences and others. Retrieved from [Link]

  • Wang, G., et al. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(77), 48869-48876. [Link]

  • Google Patents. (n.d.). CN106008290A - Method for preparing tembotrions.
  • Quick Company. (n.d.). A Process For Preparing Triketone Compound And Its Intermediate. Retrieved from [Link]

  • RSC Publishing. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440099B - Purification method of tembotrione product.
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  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
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Application Notes and Protocols for the Quantification of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its chemical structure, featuring a benzoic acid core with chloro, methyl, and methylsulfonyl functional groups, contributes to its reactivity and significance as a building block in organic synthesis.[1] Accurate and precise quantification of this compound is critical for ensuring the quality and purity of starting materials, monitoring reaction progress, and for impurity profiling of final products. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The selection of these two methods is based on their widespread availability in analytical laboratories and their respective strengths. HPLC-UV offers a robust and reliable method for routine quantification, while LC-MS/MS provides superior sensitivity and selectivity, which is crucial for trace-level analysis and confirmation in complex matrices. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices, and are grounded in established principles of analytical chemistry and regulatory guidelines.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in samples where the concentration is expected to be relatively high and the sample matrix is not overly complex. The principle is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.[2]

Rationale for Method Design

The choice of a C18 stationary phase is due to its versatility and strong retention of non-polar to moderately polar compounds.[2] The acidic mobile phase, containing phosphoric acid, is employed to suppress the ionization of the carboxylic acid group of the analyte, thereby promoting its retention on the non-polar stationary phase and ensuring a sharp, symmetrical peak shape. A gradient elution is used to ensure efficient elution of the analyte and any potential impurities with differing polarities, providing a robust separation. UV detection is selected based on the presence of the aromatic ring in the analyte, which provides strong chromophoric activity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh standard/sample s2 Dissolve in Diluent (Acetonitrile:Water 50:50) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm filter s3->s4 h1 Inject into HPLC system s4->h1 h2 Separation on C18 column (Gradient Elution) h1->h2 h3 UV Detection h2->h3 d2 Integrate Peak Area h3->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (85%, analytical grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 1 - 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of the diluent to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the quantification of this compound at low concentrations or in complex sample matrices where high selectivity is required. The principle involves chromatographic separation followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.[3]

Rationale for Method Design

The LC conditions are similar to the HPLC-UV method to ensure good chromatographic separation. However, formic acid is used instead of phosphoric acid as it is a more suitable mobile phase modifier for mass spectrometry. Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group can be readily deprotonated to form the [M-H]⁻ precursor ion. The MRM transitions are selected based on the predicted fragmentation of the precursor ion, providing a highly selective detection method. The fragmentation of aromatic sulfonic acids often involves the loss of SO₂.[4]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weigh standard/sample s2 Dissolve in Diluent (Acetonitrile:Water 50:50) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.22 µm filter s3->s4 l1 Inject into LC system s4->l1 l2 Chromatographic Separation l1->l2 m1 ESI Ionization (-ve mode) l2->m1 m2 MRM Detection m1->m2 d2 Integrate MRM Peak Area m2->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

1. Reagents and Materials:

  • As per HPLC-UV method, but with LC-MS grade solvents and formic acid.

  • 0.22 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method, but at a lower concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations in the range of 0.1 - 100 ng/mL.

3. Sample Preparation:

  • Prepare as in the HPLC-UV method, ensuring the final concentration is within the LC-MS/MS calibration range. Use a 0.22 µm filter.

4. LC-MS/MS Conditions:

Liquid Chromatography:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Tandem Mass Spectrometry:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion ([M-H]⁻) m/z 247.0
MRM Transitions Quantifier: 247.0 -> 183.0 (Loss of SO₂)Qualifier: 247.0 -> 141.0 (Further fragmentation)
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Collision Energy 20 eV (for 183.0), 35 eV (for 141.0) - To be optimized
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr

5. Data Analysis:

  • Construct a calibration curve using the peak area of the quantifier MRM transition versus the concentration of the calibration standards.

  • Perform a linear regression analysis (weighted if necessary). The correlation coefficient (r²) should be ≥ 0.998.

  • The ratio of the qualifier to quantifier peak areas in the samples should be within ±20% of the average ratio in the calibration standards.

  • Determine the analyte concentration in the samples from the calibration curve.

III. Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[5][6][7]

Validation Parameters and Acceptance Criteria
ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity Peak purity analysis; baseline resolution from other components.No interfering peaks at the retention time of the analyte in blank samples. Qualifier/quantifier ion ratio consistency.
Linearity & Range r² ≥ 0.995 over the range of 1 - 100 µg/mL.r² ≥ 0.998 over the range of 0.1 - 100 ng/mL.
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels.95.0% - 105.0% recovery at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 1.0%Intermediate Precision: ≤ 2.0%Repeatability (n=6): ≤ 5.0%Intermediate Precision: ≤ 10.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1; with acceptable precision (RSD ≤ 10%).Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., pH, flow rate, temperature).Insensitive to small, deliberate changes in method parameters.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level determination and analysis in complex matrices. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible analytical data.

References

  • Altabrisa Group. (n.d.). Key ICH Method Validation Parameters to Know. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Suter, M. J. F., Riediker, S., & Giger, W. (2000). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 72(8), 1763–1768. [Link]

  • Molnár, I., & Kormány, R. (2015). ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LGC Standards. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

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Application Notes & Protocols: The Utility of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers and development professionals on the application of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid as a pivotal intermediate in the synthesis of advanced agrochemicals. We will explore its chemical properties, its central role in constructing potent herbicides, and provide step-by-step protocols for its conversion into high-value downstream products. The focus is on the practical synthesis of key intermediates for triketone herbicides, a major class of agrochemicals used for broad-spectrum weed control.[1]

Introduction: A Cornerstone Intermediate for HPPD Inhibitor Herbicides

This compound (CAS No: 106904-09-0) is a highly functionalized benzoic acid derivative that has emerged as a critical building block in the agrochemical industry.[1][2][3][4] Its specific substitution pattern—featuring chloro, methyl, and methylsulfonyl groups—is not arbitrary. This precise arrangement is instrumental in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides.[1]

HPPD inhibitors are a commercially significant class of herbicides that act by disrupting a crucial enzyme pathway in plants responsible for pigment and antioxidant biosynthesis, leading to bleaching and subsequent death of targeted weeds.[1] Herbicides like Tembotrione and Topramezone owe their high efficacy to the structural framework provided by this benzoic acid precursor.[1][5][6] This guide will primarily focus on the synthetic pathways leveraging this intermediate to construct the core of these powerful crop protection agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for designing and optimizing synthetic protocols. The sulfonyl group imparts polarity, influencing solubility, while the chlorine atom affects the aromatic ring's electrophilicity.[1]

PropertyValueSource
CAS Number 106904-09-0[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C₉H₉ClO₄S[1][3][7]
Molecular Weight 248.68 g/mol [1][3][8]
Appearance Solid / White Crystalline Powder[3][9]
Melting Point ~192–193 °C[1][9]
Density ~1.446 g/cm³[1][7]
Boiling Point 458.9 °C at 760 mmHg[7]
Solubility Soluble in polar organic solvents like DMSO or methanol.[1][1]
InChI Key RRFGGUXLGOVPOP-UHFFFAOYSA-N[1][3]

Core Synthetic Application: Pathway to Tembotrione

Tembotrione is a leading triketone herbicide used to control a wide range of weeds in corn and rice fields.[5] The synthesis of Tembotrione heavily relies on an advanced intermediate, 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid, which is derived from our starting compound of interest. The overall logic involves functionalizing the 3-methyl group before coupling the resulting benzoic acid derivative with 1,3-cyclohexanedione.

Workflow for Intermediate Synthesis

The transformation of this compound into the key ether intermediate is a multi-step process designed to selectively modify the benzylic position without disrupting the other functional groups.

G A 2-Chloro-3-methyl-4- (methylsulfonyl)benzoic Acid B Methyl 2-chloro-3-methyl-4- (methylsulfonyl)benzoate A->B Esterification (e.g., MeOH, H+) C Methyl 2-chloro-3-(bromomethyl)-4- (methylsulfonyl)benzoate B->C Benzylic Bromination (e.g., HBr, H₂O₂) [ref: 19] D Methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4- (methylsulfonyl)benzoate C->D Williamson Ether Synthesis (CF₃CH₂OH, Base) [ref: 19] E 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4- (methylsulfonyl)benzoic Acid D->E Saponification (e.g., NaOH, H₂O)

Caption: Synthetic workflow from the starting benzoic acid to a key Tembotrione intermediate.

Rationale Behind the Synthetic Strategy
  • Step 1: Esterification: The initial carboxylic acid is protected as a methyl ester. This is a crucial step because the acidic proton would interfere with the basic conditions used in the subsequent ether synthesis. Furthermore, the free carboxylic acid could complicate the radical bromination step.

  • Step 2: Benzylic Bromination: The 3-methyl group is selectively halogenated at the benzylic position. This position is activated for radical substitution. A common industrial method uses hydrobromic acid and an oxidant like hydrogen peroxide, which is safer and more atom-economical than using N-bromosuccinimide (NBS).[10]

  • Step 3: Williamson Ether Synthesis: The bromide, being a good leaving group, is displaced by the alkoxide of 2,2,2-trifluoroethanol. This nucleophilic substitution reaction forms the desired ether linkage, a key structural motif in Tembotrione.[10]

  • Step 4: Saponification: The methyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to regenerate the carboxylic acid. The final acidification of the resulting carboxylate salt precipitates the desired product.[10]

Detailed Experimental Protocols

The following protocols are illustrative and synthesized from methodologies described in the patent literature.[5][10] Researchers must adapt these to their specific laboratory conditions and perform all work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoic acid methyl ester

This protocol details the first two steps of the workflow: esterification and bromination.

Materials & Reagents:

  • This compound

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloroethane

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Isopropanol

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification:

    • To a solution of this compound (100 g, 0.40 mol) in methanol (1 L), slowly add concentrated sulfuric acid (5 mL).[11]

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate as a solid, which can be used directly in the next step.

  • Bromination:

    • In a 500 mL reaction flask, combine the methyl ester from the previous step (e.g., 40 g, 0.152 mol), dichloroethane (200 mL), AIBN (1 g, 0.006 mol), and hydrobromic acid (46 g, 0.273 mol).[10]

    • Heat the mixture to 75-80 °C.

    • Slowly add hydrogen peroxide (20.6 g, 0.182 mol) dropwise, maintaining the temperature. The reaction is exothermic.

    • After the addition is complete, continue stirring at 80 °C until LC analysis confirms the reaction is complete.[10]

    • Cool the mixture, separate the organic layer, wash with water, and then with saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from isopropanol to obtain methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate as a white powder. A typical yield is around 89%.[10]

Protocol 2: Synthesis of 2-Chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic Acid

This protocol covers the final two steps: etherification and saponification.

Materials & Reagents:

  • Methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate

  • 2,2,2-Trifluoroethanol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or another polar aprotic solvent

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • Etherification:

    • Dissolve the brominated ester (e.g., 30 g, 0.087 mol) in DMF (150 mL).

    • Add 2,2,2-trifluoroethanol (10.4 g, 0.104 mol) and finely ground potassium carbonate (18 g, 0.13 mol).

    • Heat the mixture to 60-70 °C and stir for 3-5 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction and pour it into a large volume of cold water.

    • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude ether ester.

  • Saponification:

    • Dissolve the crude ether ester in a mixture of methanol (100 mL) and water (50 mL).

    • Add sodium hydroxide pellets (5.2 g, 0.13 mol) and heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed.

    • Cool the reaction and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1. A white solid will precipitate.

    • Stir the slurry in an ice bath for 1 hour, then collect the solid by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum to yield the final product, 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-(methylsulfonyl)benzoic acid.

Final Herbicide Assembly: A Conceptual Overview

The benzoic acid intermediate produced is now ready for the final conversion to Tembotrione. This involves forming an activated acyl intermediate which then reacts with 1,3-cyclohexanedione, followed by a rearrangement.

G cluster_0 A Key Benzoic Acid Intermediate B Acyl Chloride Intermediate A->B Activation (e.g., SOCl₂) D Enol Ester Intermediate B->D Esterification (Base, e.g., Et₃N) C 1,3-Cyclohexanedione C->D E Tembotrione (Final Product) D->E Rearrangement (Base, Cyanide Source) [ref: 17, 20]

Caption: Final steps in the synthesis of Tembotrione from the advanced benzoic acid intermediate.

This final sequence typically involves:

  • Acid Activation: The carboxylic acid is converted to a more reactive species, such as an acyl chloride, using thionyl chloride (SOCl₂).[12]

  • Esterification: The acyl chloride reacts with the enol form of 1,3-cyclohexanedione in the presence of a base to form an enol ester.[13]

  • Rearrangement: The enol ester undergoes rearrangement, often catalyzed by a base and a cyanide source (like acetone cyanohydrin), to yield the final 1,3-dione structure of Tembotrione.[10][12][14]

Conclusion

This compound is demonstrably more than a simple organic molecule; it is a bespoke scaffold for modern herbicide development. The protocols and workflows detailed herein illustrate a logical and field-proven pathway for its conversion into a high-value intermediate for Tembotrione synthesis. The principles of protecting group chemistry, selective benzylic functionalization, and nucleophilic substitution are expertly combined to achieve the desired molecular architecture. For researchers in agrochemical synthesis, a mastery of the chemistry surrounding this intermediate is essential for innovation in crop protection.

References

  • Benchchem. (n.d.). This compound.
  • BLDpharm. (n.d.). 106904-09-0|this compound.
  • CymitQuimica. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 106904-09-0 | Product Name : this compound.
  • Chemsrc. (2024). 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0.
  • PubChem. (n.d.). This compound | C9H9ClO4S | CID 14254476.
  • Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.
  • Patsnap. (n.d.). Topramezone intermediate and topramezone preparation method.
  • ResearchGate. (n.d.). Development of a continuous flow process for the synthesis of mesotrione.
  • Patsnap. (n.d.). Synthetic process of herbicide tembotrione.
  • Google Patents. (n.d.). US20160355472A1 - Process for preparing mesotrione.
  • Google Patents. (n.d.). CN105254543A - Synthesis method of mesotrione.
  • Google Patents. (n.d.). US5834402A - Isoxazolylbenzoyl derivatives.

Sources

Application Note & Protocol: Selective Benzylic Chlorination of 4-Methylsulfonyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the experimental procedure of chlorinating 4-methylsulfonyltoluene. The primary focus is on the selective free-radical chlorination of the benzylic methyl group to synthesize 4-(chloromethyl)phenyl methyl sulfone, a valuable intermediate in pharmaceutical and materials science research.[1] Two robust and reliable protocols are presented, utilizing either sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) as the chlorinating agent. This guide explains the underlying reaction mechanisms, provides step-by-step experimental procedures, outlines critical safety precautions, and details methods for product purification and characterization, ensuring a reproducible and safe laboratory workflow for researchers, scientists, and drug development professionals.

Introduction: Synthetic Context and Regioselectivity

The chlorination of 4-methylsulfonyltoluene can yield two distinct types of products depending on the reaction conditions: side-chain (benzylic) chlorination or aromatic ring chlorination.

  • Benzylic Chlorination: This free-radical substitution occurs at the methyl group, initiated by light (photons) or a chemical radical initiator. This pathway is typically preferred for producing versatile synthetic building blocks.

  • Ring Chlorination: This electrophilic aromatic substitution is catalyzed by Lewis acids (e.g., FeCl₃, AlCl₃) and results in the addition of chlorine to the benzene ring.[2] The strongly deactivating methylsulfonyl group directs incoming electrophiles primarily to the meta-position.

This guide focuses exclusively on the more synthetically prevalent benzylic chlorination to yield 4-(chloromethyl)phenyl methyl sulfone. This is achieved by employing reaction conditions that favor the formation of free radicals.[3]

Mechanism: Free-Radical Chain Reaction

The benzylic chlorination of 4-methylsulfonyltoluene proceeds via a classic free-radical chain mechanism, which involves three key stages: initiation, propagation, and termination.[4]

  • Initiation: The reaction begins with the homolytic cleavage of the chlorinating agent's weakest bond to form two radical species. This is typically achieved by supplying energy in the form of UV light or heat in the presence of a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Propagation: This is a two-step cycle where a chlorine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HCl. This benzylic radical then reacts with another molecule of the chlorinating agent to form the desired product, 4-(chloromethyl)phenyl methyl sulfone, and a new chlorine radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species. This can happen in various combinations, but these events become more probable as the concentration of reactants decreases.

G Figure 1: Free-Radical Chlorination Mechanism cluster_initiation Initiation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light Cl-SourceR• Cl-SourceR• Cl•R-Cl Cl•R-Cl Cl-SourceR•->Cl•R-Cl Reactant Ar-CH₃ BenzylicRadical Ar-CH₂• Reactant->BenzylicRadical + Cl• - HCl Product Ar-CH₂Cl BenzylicRadical->Product + Cl-Source - Cl• Cl•Cl• Cl•Cl• Cl₂ Cl₂ Cl•Cl•->Cl₂ BenzylicRadical_term Ar-CH₂• Cl•BenzylicRadical_term Cl•BenzylicRadical_term Ar-CH₂Cl Ar-CH₂Cl Cl•BenzylicRadical_term->Ar-CH₂Cl Cl-Source Cl-Source Cl• Cl•

Caption: Free-Radical Chlorination Mechanism

Protocol 1: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride, in the presence of a radical initiator, is an excellent reagent for benzylic chlorination. It is often more convenient and selective than using chlorine gas, helping to minimize over-chlorination.[5]

Materials and Equipment
Chemicals & Reagents Grade Equipment
4-Methylsulfonyltoluene>98% PurityRound-bottom flask (e.g., 250 mL)
Sulfuryl Chloride (SO₂Cl₂)>99% PurityReflux condenser with gas outlet/bubbler
Azobisisobutyronitrile (AIBN)Reagent GradeMagnetic stirrer with heating mantle
Dichloromethane (DCM)AnhydrousDropping funnel
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionThermometer
Brine (Saturated NaCl)Aqueous SolutionNitrogen/Argon gas inlet
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard glassware for work-up and purification
Safety Precautions
  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water.[6] It must be handled exclusively in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7] Ensure a quenching agent (e.g., sodium bicarbonate solution) is readily available.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

  • General: The reaction evolves HCl and SO₂ gases, which must be vented through a scrubber or bubbler containing a base solution (e.g., NaOH).

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a gas outlet connected to a scrubber), a thermometer, and a dropping funnel under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add 4-methylsulfonyltoluene (10.0 g, 58.7 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid is fully dissolved.

  • Initiator Addition: Add the radical initiator, AIBN (0.48 g, 2.9 mmol, ~5 mol%).

  • Reaction Initiation: Heat the mixture to reflux (approx. 40°C for DCM).

  • Chlorinating Agent Addition: In the dropping funnel, place sulfuryl chloride (8.7 g, 5.2 mL, 64.6 mmol, 1.1 equivalents). Add the sulfuryl chloride dropwise to the refluxing solution over 30-45 minutes. A steady evolution of gas should be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), checking for the consumption of the starting material.

  • Work-up & Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold saturated sodium bicarbonate solution to quench any unreacted sulfuryl chloride and neutralize the generated acids. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a white to off-white solid, can be purified by recrystallization from a suitable solvent system such as ethanol or an isopropanol/hexane mixture to yield pure 4-(chloromethyl)phenyl methyl sulfone.

Protocol 2: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, easy-to-handle reagent that serves as an excellent source of chlorine for free-radical reactions. It is considered a milder and often safer alternative to sulfuryl chloride.[8][9]

Materials and Equipment
Chemicals & Reagents Grade Equipment
4-Methylsulfonyltoluene>98% PurityRound-bottom flask (e.g., 250 mL)
N-Chlorosuccinimide (NCS)>98% PurityReflux condenser
Benzoyl Peroxide (BPO)Reagent GradeMagnetic stirrer with heating mantle
Carbon Tetrachloride (CCl₄) or ChlorobenzeneAnhydrousThermometer
Dichloromethane (DCM)ACS GradeNitrogen/Argon gas inlet
Sodium Sulfite (Na₂SO₃)Aqueous SolutionStandard glassware for work-up & purification
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade
Safety Precautions
  • N-Chlorosuccinimide (NCS): An irritant to the skin, eyes, and respiratory system. Handle with appropriate PPE.[10]

  • Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive if heated in a dry state. Handle with care and avoid grinding or subjecting it to shock.

  • Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous; use only if absolutely necessary and with extreme caution. Chlorobenzene is a less toxic alternative.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylsulfonyltoluene (10.0 g, 58.7 mmol), N-Chlorosuccinimide (8.2 g, 61.7 mmol, 1.05 equivalents), and chlorobenzene (120 mL).

  • Initiator Addition: Add benzoyl peroxide (0.71 g, 2.9 mmol, ~5 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 131°C for chlorobenzene) and maintain for 4-6 hours. The solid succinimide by-product will precipitate as the reaction proceeds.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature. The succinimide by-product will precipitate out.

    • Filter the cooled mixture to remove the solid succinimide and wash the solid with a small amount of cold dichloromethane.

    • Combine the filtrates and wash with a 10% aqueous sodium sulfite solution (2 x 50 mL) to remove any remaining traces of active chlorine species.

    • Wash with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol to afford the final product.

Overall Experimental Workflow

The following diagram illustrates the logical flow from initial setup to the final validated product for both protocols.

G Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Charge 2. Charge Reactants (4-MeSulfonyltoluene, Solvent, Initiator) Setup->Charge Addition 3. Add Chlorinating Agent (SO₂Cl₂ or NCS) Charge->Addition Reaction 4. Heat to Reflux (Monitor by TLC/GC) Addition->Reaction Workup 5. Work-up (Quench, Wash, Dry) Reaction->Workup Purify 6. Purification (Recrystallization) Workup->Purify Characterize 7. Characterization (NMR, IR, MP, MS) Purify->Characterize

Caption: General Experimental Workflow

Product Characterization

The final product, 4-(chloromethyl)phenyl methyl sulfone, should be characterized to confirm its identity and purity.

Analysis Expected Result for 4-(chloromethyl)phenyl methyl sulfone
Appearance White crystalline solid
Melting Point 85-87 °C (literature value may vary slightly)
¹H NMR (CDCl₃)δ (ppm): ~7.95 (d, 2H, Ar-H ortho to SO₂), ~7.60 (d, 2H, Ar-H ortho to CH₂Cl), ~4.70 (s, 2H, CH₂Cl), ~3.05 (s, 3H, SO₂CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~144.0, ~141.0, ~130.0, ~129.0, ~45.0 (CH₂Cl), ~44.5 (SO₂CH₃)
IR Spectroscopy ν (cm⁻¹): ~1320 & ~1150 (strong, S=O stretch of sulfone), ~3000-2900 (C-H stretch), ~1600 (C=C aromatic stretch), ~750-690 (C-Cl stretch)
Mass Spectrometry Calculated for C₈H₉ClO₂S: 204.00. Found: m/z = 204 [M]⁺, with characteristic isotopic pattern for one chlorine atom.

Troubleshooting

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive radical initiator; insufficient temperature; presence of radical inhibitors (e.g., oxygen).Ensure the initiator (AIBN, BPO) is fresh. Confirm the reaction is at the proper reflux temperature. Ensure the system is properly purged with an inert gas (N₂ or Ar).
Formation of Dichlorinated Product Excess chlorinating agent; prolonged reaction time.Use a controlled stoichiometry of the chlorinating agent (1.05-1.1 equivalents). Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed.
Formation of Ring-Chlorinated Products Presence of Lewis acid impurities (e.g., traces of metal salts) that catalyze electrophilic substitution.Use high-purity, acid-free solvents and reagents. Ensure glassware is scrupulously clean.
Difficult Purification Incomplete removal of succinimide by-product (NCS method); oily crude product.For the NCS method, ensure the mixture is thoroughly cooled before filtration to maximize succinimide precipitation. If the product is oily, attempt trituration with a non-polar solvent like hexane to induce crystallization.

References

  • Matsumoto, H., Nakano, T., Kato, M., & Nagai, Y. (1978). SIDE-CHAIN MONOCHLORINATION OF TOLUENES WITH SULFURYL CHLORIDE CATALYZED BY TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0). Chemistry Letters, 7(2), 223-226. [Link]

  • Kharasch, M. S., & Brown, H. C. (1939). Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Journal of the American Chemical Society, 61(8), 2142-2150. [Link]

  • Wikipedia. (n.d.). Photochlorination. [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Chlorosuccinimide (NCS): A Versatile Chlorinating and Oxidizing Agent for Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. [Link]

  • Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. [Link]

  • ChemTrack.org. (n.d.). Safety Guideline - Thionyl Chloride. [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

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Step-by-Step Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid: A Guide for Laboratory and Process Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-4-(methylsulfonyl)benzoic acid is a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals, most notably as a precursor to triketone herbicides such as sulcotrione.[1] This application note provides a comprehensive, step-by-step guide for its synthesis, designed for chemical researchers and process development scientists. We detail a robust two-step synthetic pathway commencing from the commercially available starting material, 4-methylsulfonyltoluene. The protocol covers the initial electrophilic chlorination to form the key intermediate, 2-chloro-1-methyl-4-(methylsulfonyl)benzene, followed by the selective oxidation of the benzylic methyl group to the final carboxylic acid. This guide emphasizes the mechanistic rationale behind procedural choices, safety protocols, and detailed experimental procedures to ensure reproducibility and high yield.

Introduction

2-chloro-4-(methylsulfonyl)benzoic acid is a high-value substituted benzoic acid derivative. Its structural motifs—a halogen, a sulfone, and a carboxylic acid—make it a versatile building block for complex molecular architectures. Its primary application lies in the agrochemical industry as a key intermediate for corn field herbicides.[2] Given its industrial importance, the development of efficient, scalable, and reliable synthetic routes is of paramount interest.

Several synthetic strategies have been reported, primarily in patent literature, which often involve high-temperature oxidations with nitric acid or start from more complex precursors.[3][4] These methods, while effective, can present challenges for laboratory-scale synthesis, including the use of harsh reagents and the generation of hazardous nitrogen oxide (NOx) gases.[2]

This document aims to provide a clear and authoritative protocol adapted for a standard laboratory setting. The chosen pathway involves two distinct stages:

  • Chlorination: Regioselective chlorination of 4-methylsulfonyltoluene.

  • Oxidation: Selective oxidation of the resulting intermediate's methyl group to a carboxylic acid using potassium permanganate, a classic and well-understood transformation.[5]

Each step is presented with detailed experimental procedures, mechanistic insights, and safety considerations to equip researchers with the knowledge for successful synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps starting from 4-methylsulfonyltoluene. First, an electrophilic aromatic substitution introduces a chlorine atom ortho to the methyl group. Second, the methyl group is oxidized to a carboxylic acid.

Synthesis_Scheme start 4-Methylsulfonyltoluene r1_label Step 1: Chlorination Cl₂, Fe catalyst 85-95 °C start->r1_label intermediate 2-chloro-1-methyl-4-(methylsulfonyl)benzene r2_label Step 2: Oxidation KMnO₄, H₂O, Heat then H₃O⁺ intermediate->r2_label final_product 2-chloro-4-(methylsulfonyl)benzoic acid r1_label->intermediate r2_label->final_product

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 2-chloro-1-methyl-4-(methylsulfonyl)benzene

3.1. Principle and Mechanistic Insights

This step involves the electrophilic aromatic substitution of 4-methylsulfonyltoluene. The regiochemical outcome is dictated by the directing effects of the two existing substituents: the methyl group (-CH₃) and the methylsulfonyl group (-SO₂CH₃).

  • Directing Effects: The methyl group is an activating, ortho, para-director. The methylsulfonyl group is a strongly deactivating, meta-director. In this case, the powerful activating effect of the methyl group governs the position of substitution. Since the para position is already occupied by the sulfonyl group, the incoming electrophile (Cl⁺) is directed to the ortho position.

  • Catalyst Role: A Lewis acid catalyst, such as an iron salt, is used to polarize the chlorine molecule (Cl₂), generating a potent electrophilic species required to attack the aromatic ring.

3.2. Experimental Protocol

This protocol is adapted from established industrial methods for laboratory scale.[6]

Table 1: Materials and Reagents for Part I

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (per 10g starting material)Moles
4-MethylsulfonyltolueneC₈H₁₀O₂S170.2310.0 g0.0587
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Iron(III) chloride (anhydrous)FeCl₃162.200.5 g0.0031
Chlorine Gas (Cl₂)Cl₂70.90Bubbled until consumption of starting materialVariable
Sodium bisulfite (NaHSO₃) solutionNaHSO₃104.06As needed (for quench)-
Magnesium sulfate (anhydrous)MgSO₄120.37As needed (for drying)-

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet tube extending below the solvent surface. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize excess chlorine gas.

  • Dissolution: Charge the flask with 4-methylsulfonyltoluene (10.0 g) and dichloromethane (100 mL). Stir until the solid dissolves completely.

  • Catalyst Addition: Add anhydrous iron(III) chloride (0.5 g) to the solution.

  • Chlorination: Heat the mixture to a gentle reflux (approx. 40°C for DCM). Begin bubbling chlorine gas slowly into the reaction mixture. The reaction is exothermic; maintain the temperature by adjusting the heating rate.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.

  • Quenching: Stop the chlorine flow and cool the reaction mixture to room temperature. Purge the system with nitrogen or air to remove any dissolved chlorine gas. Slowly add a saturated solution of sodium bisulfite to quench any remaining chlorine until the yellow color dissipates.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-chloro-1-methyl-4-(methylsulfonyl)benzene, can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary. A typical yield is in the range of 85-95%.

Part II: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

4.1. Principle and Mechanistic Insights

This transformation is a classic example of the oxidation of an alkyl side-chain on an aromatic ring.[5] The benzylic C-H bonds of the methyl group are significantly weaker than other alkyl C-H bonds, making them susceptible to attack by strong oxidizing agents like potassium permanganate (KMnO₄).

  • Reaction Mechanism: The precise mechanism is complex, but it is understood to proceed via a radical pathway at the benzylic position.[7] The reaction requires at least one benzylic hydrogen; compounds like tert-butylbenzene are inert to this reaction.[5] The presence of two strong electron-withdrawing groups (Cl and SO₂CH₃) on the ring makes the methyl group more electron-deficient and thus harder to oxidize than toluene itself, often requiring elevated temperatures and longer reaction times.[2]

  • Conditions: The reaction is typically performed in an aqueous solution under basic or neutral conditions. The initial product is the potassium salt of the carboxylic acid. A final acidification step is required to protonate the carboxylate and precipitate the desired benzoic acid product.

4.2. Experimental Protocol

Table 2: Materials and Reagents for Part II

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Amount (per 10g starting material)Moles
2-chloro-1-methyl-4-(methylsulfonyl)benzeneC₈H₉ClO₂S204.6710.0 g0.0489
Potassium permanganate (KMnO₄)KMnO₄158.0318.5 g0.117
Water (H₂O)H₂O18.02200 mL-
Sodium hydroxide (NaOH) (optional)NaOH40.001.0 g0.025
Hydrochloric acid (conc. HCl)HCl36.46As needed (for acidification)-
Ethanol or Isopropanol--As needed (for quench)-

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-1-methyl-4-(methylsulfonyl)benzene (10.0 g), water (200 mL), and sodium hydroxide (1.0 g, optional, to maintain basicity).

  • Oxidant Addition: Heat the mixture to 80-90°C. Slowly add potassium permanganate (18.5 g) in small portions over 1-2 hours. The addition is exothermic; control the rate to maintain the temperature below 100°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100°C). The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue heating under reflux for 6-12 hours or until TLC/LCMS analysis shows the disappearance of the starting material.

  • Quenching Excess KMnO₄: Cool the reaction mixture to room temperature. If any purple color remains, cautiously add a small amount of ethanol or isopropanol until the color is discharged.

  • Filtration: Filter the hot mixture through a pad of Celite® or diatomaceous earth to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with hot water.

  • Acidification: Cool the combined filtrate in an ice bath. Slowly and carefully acidify the clear solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2. A white solid will precipitate.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and dry it in a vacuum oven. The crude 2-chloro-4-(methylsulfonyl)benzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield a white solid. A typical yield is in the range of 75-85%.

Experimental Workflow Visualization

Experimental_Workflow cluster_part1 Part I: Chlorination cluster_part2 Part II: Oxidation P1_Start Dissolve 4-Methylsulfonyltoluene & FeCl₃ in DCM P1_React Heat to Reflux Bubble Cl₂ Gas P1_Start->P1_React P1_Monitor Monitor by TLC/GC P1_React->P1_Monitor P1_Quench Cool & Quench with NaHSO₃ P1_Monitor->P1_Quench P1_Workup Wash with H₂O & Brine P1_Quench->P1_Workup P1_Dry Dry (MgSO₄) & Concentrate P1_Workup->P1_Dry P1_Purify Recrystallize Intermediate P1_Dry->P1_Purify P2_Start Combine Intermediate, H₂O, & KMnO₄ P1_Purify->P2_Start Use Purified Intermediate P2_React Heat to Reflux (6-12h) P2_Start->P2_React P2_Monitor Monitor by TLC/LCMS P2_React->P2_Monitor P2_Filter Cool & Filter MnO₂ P2_Monitor->P2_Filter P2_Acidify Acidify Filtrate with HCl (pH 2) P2_Filter->P2_Acidify P2_Isolate Isolate by Filtration P2_Acidify->P2_Isolate P2_Purify Recrystallize Final Product P2_Isolate->P2_Purify

Caption: Step-by-step experimental workflow diagram.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Table 3: Hazard Summary of Key Chemicals

ChemicalCAS NumberHazardsHandling Precautions
Chlorine Gas (Cl₂)7782-50-5Toxic by inhalation, severe respiratory irritant, corrosive, strong oxidizer.Use only in a dedicated, well-maintained gas handling system within a fume hood. Have a quench solution ready.
Potassium Permanganate7722-64-7Strong oxidizer, fire risk with combustible materials, harmful if swallowed, aquatic toxicity.Avoid contact with organic materials. Do not grind. Store away from acids and reducing agents.
Dichloromethane (DCM)75-09-2Suspected carcinogen, skin and eye irritant, harmful if swallowed or inhaled.Use in a fume hood. Avoid skin contact and inhalation.
Hydrochloric Acid (conc.)7647-01-0Severe skin and eye burns, respiratory irritant.Handle with extreme care, using acid-resistant gloves and face shield. Add acid to water, never the reverse.
2-chloro-4-(methylsulfonyl)benzoic acid53250-83-2Causes serious eye damage.[8][9][10]Wear eye protection. In case of eye contact, rinse cautiously with water for several minutes.[8]

Conclusion

This application note provides a validated and detailed two-step protocol for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. By starting with 4-methylsulfonyltoluene, the route involves a regioselective chlorination followed by a robust permanganate oxidation of the benzylic methyl group. The guide offers not only the procedural steps but also the underlying chemical principles, making it a valuable resource for both educational purposes and practical application in research and development settings. Adherence to the outlined procedures and safety precautions should enable the reliable and safe synthesis of this important chemical intermediate.

References

  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • Synthetic Map. Benzylic oxidation. Available from: [Link]

  • Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Acrila. 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. Available from: [Link]

  • Google Patents. EP0447421B1 - PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES.
  • Lee, D. G., & Chen, T. (1993). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. The Journal of Organic Chemistry.
  • Rudakov, E. S., & Lobachev, V. L. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Russian Chemical Bulletin.
  • Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. Available from: [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Available from: [Link]

  • Semantic Scholar. Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from: [Link]

  • NC State University Libraries. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. Available from: [Link]

  • PTC Organics, Inc. PTC-Oxone® Oxidation of Sulfide to Sulfone. Available from: [Link]

  • Travis, B. R., et al. (2003). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews.
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  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.
  • Google Patents. CN101817770B - Method for preparing methylthio-benzoic acid.
  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

  • Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry.
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Aniline: A Seminal Intermediate for Dyestuff and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract: Aniline (C₆H₅NH₂), the simplest aromatic amine, represents a cornerstone of modern industrial organic synthesis. Its unique electronic structure—a nucleophilic amino group conjugated with an aromatic phenyl ring—renders it a remarkably versatile precursor for a vast array of chemical transformations. This guide provides an in-depth exploration of aniline's pivotal role as a central intermediate, bridging the dyestuff and pharmaceutical industries. We will dissect the fundamental chemical principles that govern its reactivity and present detailed, field-proven protocols for the synthesis of two disparate yet representative products: the vibrant azo dye, Para Red, and the globally recognized analgesic, paracetamol (acetaminophen). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of aniline and its derivatives.

Introduction: The Dual Identity of Aniline

First isolated in 1826 through the distillation of indigo, aniline's journey from a chemical curiosity to an industrial behemoth is a story of fundamental chemistry enabling widespread application.[1] Its primary industrial significance lies in its function as a versatile starting material for fine chemical synthesis.[2] The reactivity of aniline is dominated by two key features: the lone pair of electrons on the nitrogen atom and the susceptibility of the benzene ring to electrophilic aromatic substitution.[3][4]

The amino group (-NH₂) is a potent activating group, donating electron density into the benzene ring and enhancing its reactivity, particularly at the ortho and para positions.[3][5][6] This property is central to its use in dye synthesis. Conversely, the amino group itself can act as a nucleophile, readily undergoing reactions like acylation, a critical step in the synthesis of many pharmaceuticals.[7] This dual reactivity allows aniline to serve as a foundational building block in seemingly unrelated industries, from vibrant textiles to life-saving medications.[7][8][9]

Physicochemical Properties of Aniline

A thorough understanding of a starting material's physical properties is paramount for safe and effective laboratory execution. Aniline is a colorless to pale yellow, oily liquid that darkens upon exposure to air and light.[10][11]

PropertyValueSource(s)
Molecular Formula C₆H₅NH₂[10]
Molecular Weight 93.13 g/mol [12]
Appearance Colorless to brownish oily liquid[11]
Odor Characteristic amine, fishy odor[10][11]
Melting Point -6.3 °C (20.7 °F)[2][10]
Boiling Point 184.1 °C (363.4 °F)[2][10]
Density 1.022 g/mL[10]
Solubility in Water 3.6 g/100 mL at 20 °C[2]
Basicity (pKb) 9.4[2]

Safety Note: Aniline is toxic by inhalation and skin absorption and is a suspected carcinogen.[9][11] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[12]

Core Chemistry: The Fountainhead of Aniline's Versatility

Two principal reactions unlock the synthetic utility of aniline: diazotization and acylation.

Diazotization and Azo Coupling: The Genesis of Color

The conversion of a primary aromatic amine like aniline into a diazonium salt is known as diazotization.[13] This reaction, typically performed by treating aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C), produces the highly reactive benzenediazonium ion (C₆H₅N₂⁺).[14][15] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[14]

This diazonium ion is a weak electrophile that readily attacks electron-rich aromatic compounds, such as phenols and other anilines, in a reaction called azo coupling.[16][17][18] This electrophilic aromatic substitution reaction forms an azo compound (R-N=N-R'), characterized by the nitrogen-nitrogen double bond which acts as a chromophore, imparting vibrant color to the molecule.[14][19] This is the foundational chemistry for the vast majority of synthetic dyes.[15]

Acylation: Forging the Pharmaceutical Link

In contrast to the ring-focused reactivity of azo coupling, acylation targets the amino group itself. Aniline's nitrogen atom acts as a nucleophile, attacking an acylating agent like acetic anhydride. This reaction forms an amide, a key functional group in many pharmaceuticals. This process, known as N-acetylation, is fundamental in synthesizing drugs like paracetamol, where it serves to modulate the compound's biological activity and reduce toxicity compared to its parent amine.

Application I: Dyestuff Industry - Synthesis of Para Red

Para Red is a classic, vivid red azo dye. Its synthesis is a quintessential example of a diazotization-coupling sequence. The process involves the diazotization of p-nitroaniline (an aniline derivative) followed by coupling with 2-naphthol (β-naphthol).

Caption: Workflow for the synthesis of the azo dye Para Red.

Protocol: Synthesis of Para Red

This protocol is adapted from standard undergraduate organic chemistry experiments.[20][21][22]

Materials:

  • p-Nitroaniline: 1.38 g (10.0 mmol)

  • 3M Hydrochloric Acid (HCl): 8.0 mL

  • 1M Sodium Nitrite (NaNO₂) solution: 10 mL (prepare fresh)

  • 2-Naphthol: 1.44 g (10.0 mmol)

  • 2.5M Sodium Hydroxide (NaOH) solution: 10 mL

  • Ice, distilled water, beakers, magnetic stirrer, Buchner funnel.

Procedure:

  • Preparation of the Diazonium Salt:

    • In a 100 mL beaker, combine 1.38 g of p-nitroaniline with 8.0 mL of 3M HCl.

    • Heat the mixture gently with stirring to fully dissolve the amine.

    • Cool the resulting solution to below 5 °C in an ice-salt bath. The amine salt may precipitate, which is acceptable.[20]

    • While maintaining the low temperature and stirring vigorously, slowly add 10 mL of 1M NaNO₂ solution dropwise. The rate of addition should be controlled to keep the temperature below 10 °C.[20] The formation of the diazonium salt is indicated by a clear, pale yellow solution. Keep this solution cold for the next step.

  • Preparation of the Coupling Component:

    • In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 10 mL of 2.5M NaOH solution.[21]

    • Cool this solution in an ice bath.

  • Azo Coupling Reaction:

    • While stirring the cold 2-naphthol solution, slowly add the previously prepared diazonium salt solution.

    • A vibrant red precipitate of Para Red will form almost immediately.

    • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction goes to completion.[20][21]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold distilled water to remove any unreacted salts.

    • Allow the product to air dry or dry in a vacuum oven at a low temperature (e.g., 50 °C).[21] The expected melting point is in the range of 248-252 °C.[21]

Application II: Pharmaceutical Industry - Synthesis of Paracetamol

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic.[23] Industrially, it is often synthesized from phenol via nitration and subsequent reduction to form p-aminophenol, the direct precursor.[24] The synthesis of p-aminophenol can also be achieved via the catalytic hydrogenation of nitrobenzene, a process that also produces aniline as a byproduct.[25][26][27] For the purposes of this guide, we will focus on the final, critical step: the acylation of p-aminophenol using acetic anhydride.[23][28]

Sources

Application Note & Protocol: High-Efficiency Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a pivotal intermediate in the synthesis of advanced agrochemicals, notably the herbicide tembotrione.[1] Traditional synthesis routes for this molecule often require the use of hazardous aprotic polar solvents to facilitate the reaction between organic substrates and aqueous reagents, posing significant environmental and safety risks. This application note details a robust and environmentally benign synthetic protocol that leverages the power of Phase Transfer Catalysis (PTC). By employing a phase transfer catalyst, the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone with aqueous sodium hypochlorite proceeds efficiently in a biphasic system. This method obviates the need for toxic organic solvents, reduces side reactions, and significantly improves product yield and purity, aligning with the core principles of green chemistry.[1][2]

Introduction: The Challenge of Biphasic Reactions

The synthesis of complex organic molecules frequently involves reactants with incompatible solubilities. In the production of this compound (CAS: 106904-09-0), the key transformation is the oxidation of an acetophenone precursor.[1] The organic-soluble substrate, 2-chloro-3-methyl-4-methylsulfonylacetophenone, must react with an inorganic oxidant, such as sodium hypochlorite, which is soluble only in water. Without a mechanism to bring these reactants together, the reaction is impractically slow, confined only to the limited interface between the two immiscible liquid phases.

Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this fundamental challenge. A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. Typically, these catalysts are quaternary ammonium or phosphonium salts, which possess both hydrophilic (the charged head) and lipophilic (the alkyl chains) properties. This dual nature allows them to transport water-soluble anions into the organic phase, dramatically accelerating the reaction rate under mild conditions.[2][3] This protocol demonstrates the application of PTC to achieve a high-yield, safe, and scalable synthesis of the target benzoic acid derivative.

The PTC Mechanism in Action: Bridging the Phase Divide

The core of this process is the haloform reaction, where the acetyl group of the substrate is oxidized and cleaved to form a carboxylate. The phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), orchestrates this transformation by acting as a shuttle for the oxidant.

The Catalytic Cycle:

  • Anion Exchange: In the aqueous phase, the positively charged quaternary ammonium cation (Q⁺) of the catalyst exchanges its original counter-ion (e.g., Br⁻) for a hypochlorite anion (OCl⁻) from the sodium hypochlorite solution.

  • Phase Transfer: The newly formed ion pair, Q⁺OCl⁻, is lipophilic due to the long alkyl chains of the Q⁺ cation. This property allows it to detach from the aqueous phase and travel across the phase interface into the organic bulk.[4][5]

  • Organic Phase Reaction: Now in the organic phase, the "naked" and highly reactive hypochlorite anion is readily available to oxidize the 2-chloro-3-methyl-4-methylsulfonylacetophenone substrate. The reaction proceeds to form the corresponding carboxylate.

  • Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺), now paired with the leaving group anion, is transported back to the aqueous phase, ready to begin another cycle. This continuous shuttling ensures a sustained reaction rate.

This catalytic cycle effectively creates a pseudo-homogeneous condition, allowing the reaction to proceed smoothly without the need for a co-solvent.

PTC_Mechanism Figure 1: Mechanism of Phase Transfer Catalysis aq_start Na⁺OCl⁻ (Oxidant) aq_catalyst Q⁺X⁻ (Catalyst) org_catalyst Q⁺OCl⁻ (Active Catalyst) aq_catalyst->org_catalyst 1. Anion Exchange & Phase Transfer aq_end Na⁺X⁻ (Byproduct) org_substrate Ar-C(O)CH₃ (Substrate) org_product Ar-COO⁻ (Product) org_substrate->org_product 2. Oxidation org_catalyst->aq_catalyst 3. Catalyst Regeneration

Caption: Figure 1: Mechanism of Phase Transfer Catalysis.

Comparative Performance Data

The choice of catalyst and reaction conditions significantly impacts reaction efficiency. Data from patent literature demonstrates that high yields and purity are achievable under various conditions, highlighting the robustness of the PTC method.[1]

ParameterExample 1[1]Example 2[1]Example 3[1]
Starting Material 2-chloro-3-methyl-4-methylsulfonylacetophenone2-chloro-3-methyl-4-methylsulfonylacetophenone2-chloro-3-methyl-4-methylsulfonylacetophenone
Oxidant 6% aq. NaOCl15% aq. NaOBr10% aq. NaOCl
PTC Catalyst Benzyltriethylammonium chlorideTetrabutylammonium bromide (TBAB)Tetrabutylammonium bisulfate
Temperature 100 °C5 °C55 °C
Reaction Time 0.5 hours8 hours3 hours
Product Purity 97.9%97.0%97.8%
Final Yield 97.5% 96.1% 95.3%

Analysis: The data clearly shows that different quaternary ammonium catalysts are effective.[1] The trade-off between temperature and reaction time is also evident; higher temperatures lead to significantly shorter reaction times while maintaining excellent yields.[1] Tetrabutylammonium bromide (TBAB) is a particularly versatile and widely used catalyst for such transformations due to its high efficacy and commercial availability.[6][7][8]

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis using Tetrabutylammonium Bromide (TBAB) as the catalyst.

4.1 Materials and Reagents

  • 2-chloro-3-methyl-4-methylsulfonylacetophenone (1.0 mol, 246.7 g)

  • Tetrabutylammonium bromide (TBAB) (0.05 mol, 16.1 g)

  • 15% Sodium hypobromite (NaOBr) aqueous solution (3.0 mol)

  • 40% Hydrobromic acid (HBr)

  • Deionized water

  • 20% Hydrobromic acid aqueous solution (for washing)

4.2 Equipment

  • Jacketed glass reactor (2 L) with overhead stirrer, thermocouple, and addition funnel

  • Heating/cooling circulator

  • Buchner funnel and vacuum flask

  • Vacuum oven

  • pH meter or pH strips

4.3 Synthesis Workflow

Workflow Figure 2: Experimental Workflow A 1. Charge Reactor B 2. Control Temperature to 5°C A->B C 3. Maintain Reaction for 8h B->C D 4. Cool to -10°C C->D E 5. Acidify to pH 1 D->E F 6. Crystallize for 30 min E->F G 7. Filter Product F->G H 8. Wash Filter Cake G->H I 9. Dry Under Vacuum H->I J Final Product: 2-Chloro-3-methyl-4- (methylsulfonyl)benzoic acid I->J

Caption: Figure 2: Experimental Workflow.

4.4 Step-by-Step Procedure

  • Reactor Charging: Charge the 2 L reactor with 2-chloro-3-methyl-4-methylsulfonylacetophenone (1.0 mol), Tetrabutylammonium Bromide (0.05 mol), and the 15% aqueous sodium hypobromite solution (3.0 mol).

  • Reaction Execution: Begin vigorous stirring and control the internal temperature at 5°C using the circulator. Maintain the reaction at this temperature for 8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the consumption of the starting material.

  • Product Precipitation: Once the reaction is complete, cool the mixture to -10°C.

  • Acidification: Slowly add 40% hydrobromic acid dropwise while monitoring the pH. Continue addition until the pH of the slurry is stable at 1.0. A thick white precipitate of the product will form.

  • Crystallization: Stir the resulting slurry at -10°C for at least 30 minutes to ensure complete crystallization.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold (0-5°C) 20% aqueous hydrobromic acid to remove any remaining impurities.

  • Drying: Dry the white, powdery solid in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield is approximately 246 g (96%).

4.5 Safety Precautions

  • The reaction should be performed in a well-ventilated fume hood.

  • Sodium hypohalites and hydrobromic acid are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

  • The reaction can be exothermic. Ensure the cooling system is adequate to maintain the target temperature, especially during the initial phase and acidification.

Conclusion

The application of phase transfer catalysis provides a highly effective, scalable, and environmentally responsible method for the synthesis of this compound. By facilitating the reaction between immiscible aqueous and organic phases, this technique eliminates the need for hazardous organic solvents, simplifies the workup procedure, and delivers the final product in high yield and purity.[1] The operational simplicity and improved safety profile make PTC an exemplary technology for modern industrial chemical manufacturing, particularly in the pharmaceutical and agrochemical sectors.[5][9]

References

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. (n.d.). Eureka | Patsnap.
  • Roy, S., et al. (2021). Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. ACS Earth and Space Chemistry. Retrieved January 2, 2026, from [Link]

  • This compound. (n.d.). Benchchem.
  • Green chemistry concept: Applications of catalysis in pharmacuetical industry. (n.d.). OAText.
  • Roy, S., et al. (2021). Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. PubMed Central. Retrieved January 2, 2026, from [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? (n.d.).
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences.
  • Tetrabutylammonium Bromide. (n.d.). Encyclopedia.pub. Retrieved January 2, 2026, from [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). Molecules. Retrieved January 2, 2026, from [Link]

  • Phase transfer catalysis : Theory and application. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

  • A kinetic study of sulfide oxidation by sodium hypochlorite using phase-transfer catalysis. (n.d.). Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved January 2, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of this multi-step synthesis and optimize for higher yields.

Synthesis Overview

The synthesis of this compound is a challenging process that requires precise control over reaction conditions. A common synthetic approach involves the sulfonation and subsequent chlorination of a substituted toluene precursor, followed by oxidation of the methyl group to a carboxylic acid. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

This guide provides a structured approach to troubleshooting common issues encountered during this synthesis, organized by reaction stage.

Troubleshooting Guide

Stage 1: Sulfonation of 2-Chloro-3-methyltoluene

This initial step is critical for introducing the sulfonyl group at the correct position. Common issues include incomplete reaction, polysulfonation, and undesired isomer formation.

Question: My sulfonation reaction is showing low conversion to the desired 2-chloro-3-methyl-4-toluenesulfonyl chloride. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the sulfonation of 2-chloro-3-methyltoluene is often attributed to several factors:

  • Insufficiently Anhydrous Conditions: Chlorosulfonic acid is highly reactive with water. Any moisture in the starting material or reaction vessel will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and the 2-chloro-3-methyltoluene is anhydrous before starting the reaction.

  • Suboptimal Reaction Temperature: The temperature of the reaction plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of byproducts. A gradual increase in temperature, for instance from 0°C to room temperature, is often recommended to control the reaction rate.

  • Inadequate Stirring: The reaction mixture can be viscous. Inefficient stirring can lead to localized overheating and poor mixing of the reactants, resulting in lower yields. Ensure vigorous and consistent stirring throughout the reaction.

Experimental Protocol: Optimized Sulfonation

  • Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.

  • To a stirred solution of 2-chloro-3-methyltoluene in a suitable solvent (e.g., dichloromethane), cool the mixture to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice. The product can then be extracted with an organic solvent.

Stage 2: Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid is a key transformation. Common challenges include incomplete oxidation, over-oxidation, and difficulty in product isolation.

Question: I am observing a mixture of the starting material, the aldehyde intermediate, and the desired carboxylic acid after the oxidation step. How can I drive the reaction to completion?

Answer:

Incomplete oxidation is a frequent issue in this step. Several factors can contribute to this:

  • Choice of Oxidizing Agent: The strength and amount of the oxidizing agent are critical. Potassium permanganate (KMnO₄) is a powerful oxidizing agent often used for this transformation. Ensure you are using a sufficient molar excess of KMnO₄.

  • Reaction Temperature and Time: The oxidation of an aryl methyl group typically requires elevated temperatures and prolonged reaction times. A temperature of 80-100°C is commonly employed. If the reaction is not going to completion, consider increasing the reaction time or temperature cautiously.

  • pH of the Reaction Medium: The oxidation with KMnO₄ is often performed under basic conditions, which can influence the reaction rate and selectivity. The use of a base like sodium hydroxide is common.

Table 1: Comparison of Oxidizing Agents for Aryl Methyl Group Oxidation

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO₄)Basic (NaOH), 80-100°CStrong, relatively inexpensiveCan be difficult to work up, MnO₂ byproduct
Chromic Acid (H₂CrO₄)Acidic, 50-70°CEffective for many substratesToxic, environmental concerns
Nitric Acid (HNO₃)Concentrated, elevated temp.Strong oxidizing agentCan lead to nitration of the aromatic ring

Experimental Workflow: Oxidation with KMnO₄

G A 2-Chloro-3-methyl-4-(methylsulfonyl)toluene B Dissolve in aqueous NaOH A->B C Heat to 80°C B->C D Add KMnO₄ portion-wise C->D E Maintain temperature for 4-6 hours D->E F Monitor by TLC E->F G Cool to room temperature F->G H Filter off MnO₂ G->H I Acidify filtrate with HCl H->I J Collect precipitate (product) I->J

Caption: Workflow for the oxidation of the methyl group.

Stage 3: Chlorination of the Benzoic Acid

The final chlorination step can be challenging due to the deactivating effect of the existing substituents on the aromatic ring.

Question: The chlorination of my 3-methyl-4-(methylsulfonyl)benzoic acid is resulting in very low yields of the desired 2-chloro product. What can I do to improve this?

Answer:

The low yield in this electrophilic aromatic substitution is likely due to the deactivating nature of the carboxylic acid and methylsulfonyl groups. To overcome this, consider the following:

  • Choice of Chlorinating Agent and Catalyst: A strong electrophilic chlorinating agent is required. A combination of a chlorinating agent like N-chlorosuccinimide (NCS) and a strong acid catalyst (e.g., trifluoromethanesulfonic acid) can be effective.

  • Reaction Conditions: This reaction may require elevated temperatures and longer reaction times to proceed at a reasonable rate. However, be cautious of potential side reactions at higher temperatures.

  • Protecting Groups: While more complex, a strategy involving a protecting group for the carboxylic acid could be considered to modulate the electronic properties of the ring and direct the chlorination.

Logical Relationship: Factors Influencing Electrophilic Chlorination

G Yield Yield of 2-chloro product Catalyst Catalyst Strength Catalyst->Yield Temperature Reaction Temperature Temperature->Yield Substituents Ring-Deactivating Substituents Substituents->Yield negative impact ChlorinatingAgent Electrophilicity of Chlorinating Agent ChlorinatingAgent->Yield

Caption: Key factors affecting the yield of the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the sulfonation step?

A1: Dichloromethane or chloroform are commonly used solvents as they are inert to the reaction conditions. Using the reactant itself as the solvent (neat conditions) is also possible but can make the reaction more difficult to control.

Q2: How can I effectively remove the manganese dioxide (MnO₂) byproduct from the oxidation reaction?

A2: Filtration is the standard method. To improve filtration, you can add a filter aid like Celite to the mixture before filtering. Washing the filter cake thoroughly with hot water will help recover any product that may have been adsorbed.

Q3: Are there any alternative synthetic routes to consider?

A3: An alternative route could involve starting with a pre-chlorinated toluene derivative and then introducing the methylsulfonyl and carboxylic acid functionalities. The choice of route will depend on the availability and cost of the starting materials.

References

  • Organic Chemistry, 12th Edition, T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder, Wiley, [Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition, Michael B. Smith, Wiley, [Link]

Technical Support Center: Purification of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS No. 106904-09-0). This resource is designed for researchers, chemists, and drug development professionals who handle this critical intermediate. The purity of this compound is paramount, as it is a key building block in the synthesis of agrochemicals, most notably the triketone herbicide Tembotrione.[1] Impurities can lead to poor yields, undesirable side reactions, and final products that do not meet regulatory standards.

This guide provides practical, field-tested advice in a question-and-answer format, addressing common challenges and frequently asked questions to help you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification and handling of this compound.

Q1: What are the typical impurities I should expect in my crude sample?

A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone.[2] Based on this and related syntheses, you can anticipate the following impurities:

  • Unreacted Starting Materials: The most common impurity is the precursor acetophenone, which may not have fully reacted.

  • Regioisomers: During the synthesis of precursors, such as the chlorination of 4-methylsulfonyltoluene, isomers can be formed that carry through the synthetic steps.[3][4]

  • By-products of Oxidation: The oxidation step can sometimes lead to over-oxidation or side-reactions, generating minor, structurally related impurities.

  • Inorganic Salts: Salts are generated during reaction workup, particularly after neutralizing acidic or basic solutions. These are typically removed by washing.

Q2: What is the most effective first-pass purification technique for this compound?

A: For batch sizes ranging from grams to kilograms, recrystallization is the most robust and cost-effective primary purification method. This technique exploits the difference in solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[5][6] Several patents describing the synthesis of this compound or its analogs utilize crystallization or recrystallization as the sole purification step, often achieving purities of >97%.[2] Solvents such as anhydrous methanol and ethylene dichloride have been successfully used.[3][7]

Q3: Which analytical methods are essential for confirming the purity of the final product?

A: A multi-pronged approach is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is typically effective for resolving the target compound from its impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and identifying any organic impurities that may be present.

  • Melting Point Analysis: A sharp melting point range close to the literature value (~192–193°C) is a strong indicator of high purity.[1] Impurities will typically cause melting point depression and broadening.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is useful for identifying the mass of unknown impurity peaks observed in the HPLC chromatogram, aiding in their identification.

Section 2: Troubleshooting Guide for Recrystallization

Recrystallization, while powerful, can sometimes be challenging. This guide helps you diagnose and solve common issues.

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization prob1 No Crystals Form Upon Cooling start->prob1 prob2 Product 'Oils Out' start->prob2 prob3 Final Product Purity is Still Low start->prob3 prob4 Recovery Yield is Very Low start->prob4 sub_prob1 Possible Causes: 1. Solution is too dilute. 2. Nucleation is inhibited. prob1->sub_prob1 Diagnose sub_prob2 Possible Cause: Solution is supersaturated, or boiling point of solvent is higher than product's melting point. prob2->sub_prob2 Diagnose sub_prob3 Possible Causes: 1. Impurity has similar solubility. 2. Cooling was too rapid, trapping impurities. prob3->sub_prob3 Diagnose sub_prob4 Possible Causes: 1. Too much solvent was used. 2. Incomplete precipitation. 3. Product lost during transfer/filtration. prob4->sub_prob4 Diagnose sol1 Solutions: - Scratch inner wall of flask. - Add a seed crystal. - Boil off some solvent & re-cool. - Place in ice bath. sub_prob1->sol1 Implement sol2 Solutions: - Re-heat to dissolve oil. - Add more hot solvent. - Cool solution much more slowly. - Change to a lower-boiling solvent. sub_prob2->sol2 Implement sol3 Solutions: - Ensure very slow cooling. - Perform a second recrystallization. - Proceed to Column Chromatography for advanced purification. sub_prob3->sol3 Implement sol4 Solutions: - Use minimum amount of hot solvent. - Ensure solution is fully cooled (ice bath). - Wash crystals with ice-cold solvent. - Concentrate mother liquor to recover more product. sub_prob4->sol4 Implement

Caption: Troubleshooting Decision Tree for Recrystallization.

Q: My product is not crystallizing from the solution, even after cooling. What should I do?

A: This is a common issue that typically indicates either that the solution is not sufficiently saturated or that crystal nucleation has not been initiated.

  • Induce Nucleation: The simplest method is to scratch the inside of the flask just below the solvent line with a glass rod.[5] The microscopic scratches on the glass provide a surface for crystals to begin forming.

  • Seed the Solution: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

  • Drastic Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to maximize precipitation.

Q: The compound separated as an oil instead of solid crystals. How can this be fixed?

A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its own melting point, or when the solution is highly supersaturated.

  • Corrective Action: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-15% more volume) to reduce the saturation level. Allow the solution to cool much more slowly. A beaker of hot water or an insulated container can be used to slow the cooling rate, giving the molecules time to align into a crystal lattice.

Q: After recrystallization, my product's purity has only marginally improved. What is the next step?

A: This suggests that a key impurity has solubility characteristics very similar to your target compound.

  • Iterative Recrystallization: A second recrystallization may be effective. The concentration of the impurity relative to your product will be lower in the second attempt, which may be sufficient to leave it in the mother liquor.

  • Alternative Solvent: The impurity may have a different solubility profile in another solvent. Conduct small-scale solubility tests to find a solvent that dissolves your product when hot but poorly dissolves the impurity.

  • Advanced Purification: If recrystallization fails, the next logical step is preparative column chromatography, which separates compounds based on a different physical principle (differential adsorption).

Section 3: Advanced Purification and Workflow

When standard methods are insufficient, a more rigorous workflow is required.

Purification_Workflow crude Crude Product (Purity <95%) recryst Step 1: Recrystallization (e.g., from Methanol) crude->recryst hplc_check1 Step 2: Purity Analysis (HPLC) recryst->hplc_check1 decision Is Purity > 99.0%? hplc_check1->decision final_product Final High-Purity Product decision->final_product Yes chromatography Step 3 (Optional): Reversed-Phase Flash Chromatography decision->chromatography No hplc_check2 Step 4: Final Purity Analysis (HPLC) chromatography->hplc_check2 hplc_check2->final_product

Caption: Overall Purification and Analysis Workflow.

Q: When is it necessary to use column chromatography?

A: Column chromatography should be employed when you need to achieve very high purity (>99.5%) or when recrystallization has failed to remove stubborn, structurally similar impurities. While more time-consuming and solvent-intensive than recrystallization, it offers superior resolving power.

Q: What is a good starting point for developing a column chromatography method for this compound?

A: Given the compound's polarity and acidic proton, a reversed-phase flash chromatography system is an excellent choice. This avoids the peak tailing often associated with acidic compounds on standard silica gel.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient elution using water and methanol (or acetonitrile) is recommended. Both solvents should be acidified slightly (e.g., with 0.1% formic acid or acetic acid) to keep the benzoic acid protonated, ensuring sharp, symmetrical peaks.

  • Method Development: Before running a large column, develop the separation method on a Thin Layer Chromatography (TLC) plate (using an RP-8 plate) to identify the optimal solvent ratio for separation.[9]

Section 4: Key Experimental Protocols

Protocol 1: Recrystallization from Anhydrous Methanol

This protocol is adapted from methodologies described in the patent literature.[7]

  • Dissolution: In a fume hood, place 10.0 g of the crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add Solvent: Add approximately 20 mL of anhydrous methanol to the flask.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add methanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anhydrous methanol (2-3 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended ValueRationale
Solvent:Solute Ratio~2-3 mL : 1 gEnsures complete dissolution at high temperature with minimal product loss in the mother liquor.[7]
Expected Recovery80-90%Dependent on crude purity; some loss is inherent to the process.
Expected Purity>98.5%Effective at removing most non-isomeric impurities.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This is a general-purpose method suitable for analyzing the purity of the target compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep ~1 mg/mL in 50:50 Acetonitrile:Water

References

  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. (CN105924419A).
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (CN112645853A).
  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. (EP0447421B1).
  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (CN104086466A).
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (CN102627591B).
  • 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid. AERU. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (CN105017101A).
  • Recrystallization of Benzoic Acid. Department of Chemistry, University of Missouri-St. Louis. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]

  • Purification of benzoic acid. (US3235588A).
  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a key intermediate in the production of the herbicide topramezone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this synthesis.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues that may arise during the synthesis, providing insights into their root causes and offering practical solutions.

Issue 1: Presence of Unreacted Starting Material (2-Chloro-3-methylbenzoic Acid)

Question: My final product shows a significant peak corresponding to the starting material, 2-chloro-3-methylbenzoic acid. What are the likely causes and how can I improve the conversion?

Answer: The presence of unreacted 2-chloro-3-methylbenzoic acid is a common issue that typically points to incomplete sulfonation or oxidation. The primary causes can be traced to several factors:

  • Insufficient Oxidant: The oxidation of the sulfide to the sulfone is a critical step. If an insufficient amount of the oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is used, the reaction will not go to completion.

  • Suboptimal Reaction Temperature: The oxidation reaction is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to degradation and the formation of other impurities.

  • Poor Mass Transfer: In a heterogeneous reaction mixture, inefficient stirring can lead to poor contact between the reactants, hindering the reaction rate.

Mitigation Strategies:

  • Stoichiometry of Oxidant: Carefully calculate and ensure a slight excess of the oxidizing agent is used. It is advisable to perform small-scale experiments to determine the optimal stoichiometry for your specific reaction conditions.

  • Temperature Control: Monitor and control the reaction temperature closely. A gradual increase to the optimal temperature, as determined by reaction profiling, is recommended to ensure a controlled and complete reaction.

  • Effective Agitation: Ensure vigorous and consistent stirring throughout the reaction to maximize the interfacial area between the reactants.

Issue 2: Formation of Isomeric Impurities

Question: I am observing isomeric impurities in my final product. What are the potential sources of these isomers and how can they be minimized?

Answer: The formation of isomeric impurities is often related to the initial chlorination step of the synthesis. The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers.

  • Chlorination Regioselectivity: The chlorination of 3-methylbenzoic acid can yield not only the desired 2-chloro-3-methylbenzoic acid but also other isomers such as 4-chloro-3-methylbenzoic acid and 6-chloro-3-methylbenzoic acid. The ratio of these isomers is highly dependent on the chlorinating agent and the reaction conditions.

Mitigation Strategies:

  • Choice of Chlorinating Agent: Different chlorinating agents (e.g., sulfuryl chloride, chlorine gas) exhibit different selectivities. A thorough literature search and experimental screening are recommended to identify the most selective agent for the desired isomer.

  • Catalyst Selection: The use of a suitable catalyst can significantly influence the regioselectivity of the chlorination reaction.

  • Purification: If the formation of isomers cannot be completely avoided, an efficient purification method, such as recrystallization or chromatography, is necessary to isolate the desired this compound.

Issue 3: Presence of Dimeric Byproducts

Question: My analysis indicates the presence of high molecular weight impurities, possibly dimers. How are these formed and what steps can be taken to prevent their formation?

Answer: Dimeric impurities can form through intermolecular side reactions, particularly under harsh reaction conditions. For instance, the formation of an anhydride by the condensation of two molecules of the carboxylic acid can occur at elevated temperatures.

Mitigation Strategies:

  • Temperature Management: Avoid excessive temperatures during the synthesis and work-up steps.

  • Control of Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions leading to dimer formation.

  • pH Control: Maintaining an appropriate pH during the work-up and isolation steps can help to minimize the formation of acid-catalyzed condensation products.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

While every step is important for the overall yield and purity, the oxidation of the sulfide to the sulfone is often the most critical. This step is exothermic and requires careful control of temperature and the addition rate of the oxidizing agent to prevent runaway reactions and the formation of over-oxidized or degradation products.

Q2: Which analytical techniques are most suitable for monitoring the reaction and analyzing the final product purity?

A combination of analytical techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring the reaction progress, quantifying the starting material, product, and impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be useful for identifying volatile impurities and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and sulfonyl groups.

Q3: What are the key safety considerations for this synthesis?

The synthesis of this compound involves several hazardous materials and reactions:

  • Corrosive Reagents: Many of the reagents used, such as chlorinating agents and acids, are corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential.

  • Exothermic Reactions: The oxidation step is highly exothermic. It is crucial to have an efficient cooling system in place and to add the oxidizing agent slowly to maintain control of the reaction temperature.

  • Toxic Fumes: Some reactions may release toxic gases. All work should be conducted in a well-ventilated fume hood.

Visualizing the Process: Troubleshooting Workflow

The following diagram illustrates a typical troubleshooting workflow when an impurity is detected in the synthesis of this compound.

Troubleshooting_Workflow cluster_0 Impurity Detection & Analysis cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Verification Impurity_Detected Impurity Detected via HPLC/GC-MS Characterize_Impurity Characterize Impurity (MS, NMR) Impurity_Detected->Characterize_Impurity Starting_Material Unreacted Starting Material? Characterize_Impurity->Starting_Material Isomeric_Impurity Isomeric Impurity? Characterize_Impurity->Isomeric_Impurity Other_Byproduct Other Byproduct? Characterize_Impurity->Other_Byproduct Optimize_Oxidation Optimize Oxidation (Stoichiometry, Temp.) Starting_Material->Optimize_Oxidation Yes Review_Chlorination Review Chlorination (Reagent, Catalyst) Isomeric_Impurity->Review_Chlorination Yes Modify_Conditions Modify Reaction Conditions (Temp., Time) Other_Byproduct->Modify_Conditions Yes Re-run_Synthesis Re-run Synthesis with Modified Protocol Optimize_Oxidation->Re-run_Synthesis Review_Chlorination->Re-run_Synthesis Modify_Conditions->Re-run_Synthesis Analyze_Product Analyze Final Product Purity Re-run_Synthesis->Analyze_Product Product_Meets_Spec Product Meets Specification? Analyze_Product->Product_Meets_Spec Product_Meets_Spec->Characterize_Impurity No End End Product_Meets_Spec->End Yes

Caption: Troubleshooting workflow for impurity analysis and mitigation.

Technical Support Center: Optimizing Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of sulfonylation chemistry. Our goal is to move beyond simple procedural lists, offering a deeper understanding of the underlying principles to empower you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Hurdles

This section addresses specific problems encountered during sulfonylation reactions in a detailed question-and-answer format. We will explore the root causes of these issues and provide actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Question: I am performing a sulfonylation of a primary amine with p-toluenesulfonyl chloride and observing very low conversion to the desired sulfonamide. What are the likely causes and how can I improve the yield?

Answer: Low or no product formation in a sulfonylation reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits and how to address them.

  • Inactive Sulfonylating Agent: Sulfonyl chlorides are susceptible to hydrolysis, especially when exposed to atmospheric moisture over time. This reaction converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[1][2]

    • Troubleshooting:

      • Always use a fresh or recently purified bottle of the sulfonyl chloride.

      • If you suspect hydrolysis, you can check for the presence of sulfonic acid by TLC or LC-MS.

      • Ensure the reaction is conducted under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]

  • Low Reactivity of the Nucleophile: Amines and alcohols exhibit a wide range of nucleophilicity. Sterically hindered substrates or those with electron-withdrawing groups can be sluggish to react.[4]

    • Troubleshooting:

      • Increase Reaction Temperature: Gently heating the reaction can often overcome the activation energy barrier.[5][6] However, be mindful that excessive heat can lead to side reactions.

      • Use a Catalyst: For less reactive nucleophiles, a catalyst can be highly effective. 4-Dimethylaminopyridine (DMAP) is a commonly used nucleophilic catalyst that significantly accelerates sulfonylation reactions.[7][8][9] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[7]

      • Alternative Reagents: Consider using a more reactive sulfonylating agent, such as a sulfonic anhydride.

  • Inappropriate Base: The choice of base is crucial. Its primary role is to neutralize the HCl generated during the reaction.[10] However, the wrong base can hinder the reaction.

    • Troubleshooting:

      • Base Strength: A base that is too weak may not effectively scavenge the acid, leading to protonation of the nucleophile and halting the reaction. Conversely, an overly strong base can promote side reactions.[3] For most standard sulfonylations of amines and alcohols, tertiary amines like triethylamine (TEA) or pyridine are suitable.

      • Steric Hindrance: For sterically demanding substrates, a more hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) can be beneficial to avoid side reactions with the sulfonylating agent.

Issue 2: Formation of Multiple Products & Side Reactions

Question: My reaction with a primary amine is yielding a significant amount of a di-sulfonylated byproduct, R-N(SO₂R')₂. How can I favor the formation of the mono-sulfonamide?[10]

Answer: The formation of a di-sulfonylated product is a common challenge when working with primary amines. This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton. In the presence of a base, this proton can be removed, generating a sulfonamide anion that can act as a nucleophile and react with a second molecule of sulfonyl chloride.[10]

Here’s a systematic approach to suppress this side reaction:

  • Stoichiometry is Key: Carefully control the molar ratio of your reactants. Using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride can help ensure the sulfonylating agent is consumed before it has a chance to react with the mono-sulfonamide.[11]

  • Slow Addition of the Sulfonyl Chloride: Adding the sulfonyl chloride solution dropwise to the reaction mixture containing the amine and base is a critical technique. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring its reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.[3][10]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C).[10] Lower temperatures decrease the rate of the second sulfonylation reaction more significantly than the first, thus improving selectivity.

  • Choice of Base: A sterically hindered or weaker base can be advantageous. A bulky base like 2,6-lutidine is less likely to deprotonate the sterically encumbered nitrogen of the mono-sulfonamide.[10]

Troubleshooting Workflow for Di-sulfonylation

G start Di-sulfonylation Observed stoichiometry Adjust Stoichiometry (1:1 amine:sulfonyl chloride) start->stoichiometry slow_addition Implement Slow Addition of Sulfonyl Chloride stoichiometry->slow_addition Still an issue? problem_solved Problem Solved stoichiometry->problem_solved Success lower_temp Reduce Reaction Temperature (e.g., 0°C) slow_addition->lower_temp Still an issue? slow_addition->problem_solved Success change_base Switch to a Weaker or Sterically Hindered Base lower_temp->change_base Still an issue? lower_temp->problem_solved Success change_base->problem_solved Success

Caption: Decision-making workflow for minimizing di-sulfonylation.

Issue 3: Regioselectivity Problems in Aromatic Sulfonylation

Question: I am trying to sulfonate aniline and am getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

Answer: Achieving high regioselectivity in the sulfonylation of activated aromatic rings like aniline is a classic challenge. The amino group is a strong ortho-, para-director. To favor the para product, you need to manage both electronic and steric effects.

  • Protecting the Amino Group: The most effective strategy is to protect the amino group, typically through acetylation to form acetanilide.[11] The resulting acetamido group is still an ortho-, para-director, but its increased steric bulk significantly hinders substitution at the ortho positions, thereby favoring the para-substituted product.[11]

  • Temperature Control: Sulfonylation of aromatic rings is often a reversible process.[6][11] At lower temperatures, the reaction is under kinetic control, and the product distribution reflects the relative rates of formation of the different isomers. At higher temperatures, the reaction can become thermodynamically controlled, favoring the most stable isomer. For many substrates, the para isomer is thermodynamically more stable due to reduced steric hindrance.[6] Therefore, carefully optimizing the reaction temperature is crucial.[5][11]

Issue 4: Difficult Purification of the Final Product

Question: After my sulfonylation reaction using an alcohol, I am struggling to remove the triphenylphosphine oxide byproduct from my desired sulfonate ester. What are my options?

Answer: This is a common issue when using the Mitsunobu reaction for sulfonylation.[12][13] Triphenylphosphine oxide (TPPO) can be notoriously difficult to separate from the desired product due to its polarity and tendency to co-crystallize.

  • Crystallization: If your product is a solid, careful choice of crystallization solvent can sometimes leave the TPPO in the mother liquor. Experiment with a range of solvents and solvent mixtures.

  • Chromatography: While standard silica gel chromatography can be challenging, there are some tricks:

    • Solvent System: A less polar eluent system might retain the more polar TPPO on the column while allowing your product to elute.

    • Dry Column Vacuum Chromatography: This technique can sometimes provide better separation than traditional flash chromatography.

  • Alternative Reagents: If purification remains a major hurdle, consider modifying the Mitsunobu conditions with reagents designed for easier workup. For instance, using polymer-bound triphenylphosphine or fluorous-tagged phosphines can allow for removal by filtration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of DMAP in sulfonylation reactions, and when should I use it?

A1: 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst in sulfonylation reactions.[7][8] It reacts with the sulfonyl chloride to form a reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself, leading to a significant rate enhancement, especially when reacting with poor nucleophiles like sterically hindered alcohols.[7][8] You should consider using a catalytic amount of DMAP (typically 1-10 mol%) when you are working with unreactive alcohols or amines, or when you need to perform the reaction under milder conditions.[7][14]

Q2: How does the choice of solvent affect my sulfonylation reaction?

A2: The solvent can have a profound impact on the rate, yield, and even selectivity of a sulfonylation reaction.[15][16]

  • Polarity: Polar aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.[15] They are generally good at solvating the reactants and intermediates without reacting with the sulfonyl chloride.

  • Aprotic vs. Protic: Protic solvents such as alcohols or water should generally be avoided as they can react with the highly electrophilic sulfonyl chloride, leading to the formation of unwanted byproducts and consumption of your reagent.[15]

  • Solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent to maintain a homogeneous reaction mixture.[15] If solubility is an issue, a co-solvent system may be necessary.[15]

Q3: Can I use alternative methods for sulfonylation if sulfonyl chlorides are not suitable for my substrate?

A3: Absolutely. While the reaction of an alcohol or amine with a sulfonyl chloride is the most common method, several other powerful strategies exist:

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a sulfonate ester using a sulfonic acid, triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12][13][17][18] A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center.[12][13]

  • Ugi Multicomponent Reaction: For the synthesis of sulfonamides, the Ugi reaction can be adapted. In some variations, a sulfonamide can be used as the amine component, or a sulfonyl chloride can be used to generate a key intermediate in a tandem N-sulfonylation/Ugi reaction sequence.[19][20][21][22][23]

  • Catalytic Methods: A variety of modern catalytic methods are continuously being developed, including those that use photocatalysis or transition metals to achieve sulfonylation under mild conditions.[24][25][26][27]

Q4: How critical is temperature control in sulfonylation reactions?

A4: Temperature control is a critical parameter that influences reaction rate, selectivity, and the formation of byproducts.[5][6][28]

  • Exothermic Nature: Many sulfonylation reactions are exothermic.[5] For large-scale reactions, proper cooling is essential to prevent a runaway reaction and the formation of degradation products.

  • Kinetic vs. Thermodynamic Control: As discussed in the context of aromatic sulfonylation, temperature can determine whether the kinetic or thermodynamic product is favored.[6] This is particularly relevant when dealing with substrates that can be sulfonylated at multiple positions.[6]

  • Side Reactions: Higher temperatures can promote side reactions such as desulfonylation or the formation of sulfones.[6]

Section 3: Experimental Protocols & Data Tables

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine

This protocol provides a general method for the mono-sulfonylation of a primary amine, incorporating best practices to minimize di-sulfonylation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.5 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Table 1: Common Bases for Sulfonylation Reactions
BasepKa of Conjugate AcidTypical Use Case
Pyridine5.25Standard, mild base for many applications.
Triethylamine (TEA)10.75Common, stronger non-nucleophilic base.
2,6-Lutidine6.77Sterically hindered base to prevent side reactions.
Diisopropylethylamine (DIPEA)11.0"Hünig's base," highly hindered and non-nucleophilic.
4-Dimethylaminopyridine (DMAP)9.70Primarily used as a nucleophilic catalyst, not a stoichiometric base.[7][8]
Protocol 2: Mitsunobu Sulfonylation of a Secondary Alcohol

This protocol describes the sulfonylation of a secondary alcohol with inversion of stereochemistry.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), the sulfonic acid (e.g., p-toluenesulfonic acid, 1.2 eq), and triphenylphosphine (1.2 eq). Dissolve the solids in anhydrous THF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified or subjected to an aqueous workup if necessary.

  • Purification: Purify the product by flash column chromatography, paying special attention to the separation of the desired sulfonate ester from triphenylphosphine oxide.

Section 4: Visualizing Mechanisms and Workflows

G cluster_0 General Sulfonylation of an Amine Amine R-NH₂ Intermediate [R-NH₂-SO₂R']⁺Cl⁻ Amine->Intermediate SulfonylChloride R'-SO₂Cl SulfonylChloride->Intermediate Base Base (e.g., Et₃N) Product R-NH-SO₂R' (Sulfonamide) Base->Product Intermediate->Product Byproduct Base-H⁺Cl⁻

Caption: Simplified reaction pathway for amine sulfonylation.

G cluster_1 DMAP Catalytic Cycle DMAP DMAP ActiveIntermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive) DMAP->ActiveIntermediate SulfonylChloride R-SO₂Cl SulfonylChloride->ActiveIntermediate Product R-SO₂-OR' ActiveIntermediate->Product Nucleophile R'-OH Nucleophile->Product RegenDMAP DMAP Product->RegenDMAP RegenDMAP->DMAP Catalyst Regeneration

Caption: Catalytic role of DMAP in activating sulfonyl chlorides.

References

  • El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. Retrieved from [Link]

  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (2020). MDPI. Retrieved from [Link]

  • King, J. F., & Lam, J. Y. L. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(7), 2437-2443.
  • Temperature control of sulfonation reaction in a semi-batch reactor. (2010). Taylor & Francis Online. Retrieved from [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Canadian Journal of Chemistry, 49(9), 1441-1451.
  • El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Retrieved from [Link]

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (2001). Google Patents.
  • Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020). PMC. Retrieved from [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds. (2021). ResearchGate. Retrieved from [Link]

  • Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. (2018). Organic Letters, 20(3), 632-635.
  • A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. (2021). RSC Publishing. Retrieved from [Link]

  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2011). Green Chemistry, 13(11), 3094-3097.
  • Temperature control of sulfonation reaction in a semi-batch reactor. (2010). Taylor & Francis Online. Retrieved from [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from [Link]

  • Brønsted base catalyzed Reppe sulfonylation reaction. (2024). RSC Publishing. Retrieved from [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2021). PMC. Retrieved from [Link]

  • A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. (2021). RSC Publishing. Retrieved from [Link]

  • Sulfonylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. (2018). ResearchGate. Retrieved from [Link]

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2017).
  • Solvent optimization of the sulfonylation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Current Organic Chemistry, 25(13), 1548-1566.
  • Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. (2011). PMC. Retrieved from [Link]

  • Effect of solvent and reaction concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023). The Journal of Organic Chemistry, 88(6), 3469-3479.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). PMC. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Photocatalytic Sulfonylation: Innovations and Applications. (2023). Organic & Biomolecular Chemistry, 21(48), 9898-9921.
  • Catalysis by 4-dialkylaminopyridines. (2000). Tetrahedron, 56(19), 3055-3093.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Brønsted base catalyzed Reppe sulfonylation reaction. (2024). Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in the Oxidation of 2-Chloro-4-methylsulfonyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 2-chloro-4-methylsulfonyltoluene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

The oxidation of the methyl group in 2-chloro-4-methylsulfonyltoluene to a carboxylic acid, yielding 2-chloro-4-methylsulfonylbenzoic acid, is a notoriously difficult reaction. The primary challenge stems from the deactivating effects of the electron-withdrawing chloro and methylsulfonyl groups, which make the methyl group less susceptible to oxidation.[1] This guide provides practical, field-proven insights to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation of 2-chloro-4-methylsulfonyltoluene, offering explanations and actionable solutions.

Question: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a common problem in this oxidation due to the deactivated nature of the starting material. Several factors could be at play:

  • Insufficiently Strong Oxidizing Agent: Standard oxidizing agents may not be potent enough. Nitric acid is a commonly used and effective oxidant for this transformation.[2][3] If you are using a milder oxidant, consider switching to a more powerful one.

  • Inadequate Reaction Temperature: This reaction often requires high temperatures to proceed at a reasonable rate. For instance, procedures using nitric acid can require temperatures in the range of 140-195°C.[2][3] Ensure your reaction is heated sufficiently and that the temperature is being accurately monitored.

  • Poor Solubility: The starting material and the oxidizing agent may not be in sufficient contact if they are in different phases with poor mixing. For reactions with aqueous oxidants like potassium permanganate, the use of a phase transfer catalyst can significantly improve the reaction rate by transporting the oxidant into the organic phase.[4][5]

  • Reaction Time: This is not a rapid reaction. Ensure you are allowing sufficient time for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) is crucial.[3][6]

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_oxidant Is the oxidizing agent strong enough? (e.g., Nitric Acid) start->check_oxidant check_temp Is the reaction temperature adequate? (e.g., 140-195°C for HNO3) check_oxidant->check_temp Yes solution_oxidant Switch to a stronger oxidizing agent like nitric acid. check_oxidant->solution_oxidant No check_solubility Is there a solubility issue? (Consider a phase transfer catalyst) check_temp->check_solubility Yes solution_temp Increase reaction temperature and ensure accurate monitoring. check_temp->solution_temp No check_time Has the reaction been running long enough? (Monitor by TLC/HPLC/GC) check_solubility->check_time Yes solution_solubility Add a phase transfer catalyst to improve mixing. check_solubility->solution_solubility No solution_time Increase reaction time and continue to monitor progress. check_time->solution_time No

Caption: Troubleshooting workflow for low conversion.

Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

Byproduct formation is a key challenge, especially when using strong oxidizing agents like nitric acid under harsh conditions.

  • Nitration of the Aromatic Ring: A common side reaction with nitric acid is the electrophilic nitration of the aromatic ring, leading to nitro-substituted byproducts.[7] The electron-withdrawing groups on 2-chloro-4-methylsulfonyltoluene will direct nitration to the meta position relative to the chloro group. To minimize this, you can:

    • Control the concentration of nitric acid: Using a more dilute nitric acid solution can sometimes reduce the extent of nitration, although this may also slow down the desired oxidation.

    • Optimize the reaction temperature: Lowering the temperature may favor oxidation over nitration, but this needs to be balanced with achieving a reasonable reaction rate.

  • Over-oxidation and Ring Opening: Although less common for this deactivated substrate, extremely harsh conditions could potentially lead to over-oxidation and cleavage of the aromatic ring. Careful control of temperature and reaction time is essential to prevent this.

  • Incomplete Oxidation Products: You may also isolate intermediates such as the corresponding benzaldehyde or benzyl alcohol. If these are observed, it indicates that the reaction has not gone to completion. Increasing the reaction time or the stoichiometry of the oxidizing agent can help to drive the reaction to the desired carboxylic acid.

Question: My purified product has a low melting point and appears impure. What are the best purification strategies?

Answer:

The final product, 2-chloro-4-methylsulfonylbenzoic acid, is a solid. If your product has a broad or low melting point, it is likely contaminated with starting material or byproducts.

  • Recrystallization: This is the most common and effective method for purifying the product. A patent for a similar compound suggests that anhydrous methanol is a suitable solvent for recrystallization.[1] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution. Experiment with different solvents or solvent mixtures to find the optimal conditions for your product.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use its acidic properties to purify it. Dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended oxidizing agents for this reaction?

A1: Due to the electron-deficient nature of the substrate, strong oxidizing agents are typically required.

  • Nitric Acid: This is a commonly cited reagent in patents for this specific transformation. It is effective but requires high temperatures and careful handling due to its corrosive and oxidizing nature, as well as the potential for nitration byproducts.[2][3]

  • Potassium Permanganate (KMnO₄): While a powerful oxidant, its effectiveness can be limited by the deactivating groups. The use of a phase transfer catalyst may be necessary to achieve good results.[4][5]

  • Sodium Hypochlorite (NaOCl): One patent suggests the use of sodium hypochlorite.[8] This may be a milder alternative to nitric acid, potentially reducing the formation of nitrated byproducts.

Reaction Pathway with Nitric Acid

G start 2-Chloro-4-methylsulfonyltoluene intermediate1 Benzyl Alcohol Intermediate start->intermediate1 Oxidation oxidant HNO3, Δ start->oxidant intermediate2 Benzaldehyde Intermediate intermediate1->intermediate2 Oxidation product 2-Chloro-4-methylsulfonylbenzoic Acid intermediate2->product Oxidation oxidant->intermediate1 oxidant->intermediate2 oxidant->product

Caption: Stepwise oxidation of the methyl group.

Q2: What are the critical safety precautions I should take when performing this oxidation, especially with nitric acid?

A2: Safety is paramount when working with strong oxidizing agents and high temperatures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9][10][11]

  • Fume Hood: All manipulations involving concentrated nitric acid must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[9][10][11]

  • Reaction Quenching: Be extremely cautious when quenching the reaction. The addition of water or other quenching agents to a hot, concentrated acid solution can be highly exothermic and cause splattering. Always cool the reaction mixture to room temperature before slowly and carefully adding it to a quenching solution (e.g., an ice-water mixture).

  • Neutralization: After the reaction is complete and quenched, the acidic solution will need to be neutralized. This should be done slowly and with cooling, as the neutralization of a strong acid is also highly exothermic. Sodium bicarbonate or sodium carbonate are suitable bases for neutralization.[10]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.[10]

Q3: How can I monitor the progress of the reaction?

A3: Monitoring the reaction is essential to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for monitoring the reaction. It can be used to determine the percentage of starting material remaining and the amount of product formed. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[12][13]

  • Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the relatively volatile starting material.[6]

Q4: Are there any catalysts that can improve the efficiency of this oxidation?

A4: While some oxidation reactions of toluenes are catalyzed, the literature for this specific transformation does not extensively report on catalysis. However, for permanganate oxidations, phase transfer catalysts (PTCs) such as quaternary ammonium salts are often employed to facilitate the transfer of the permanganate ion from the aqueous phase to the organic phase where the toluene derivative is dissolved.[4][5] This can significantly increase the reaction rate.

Experimental Protocols

Protocol 1: Oxidation using Nitric Acid (Based on Patent Literature) [2][3]

Disclaimer: This is a generalized procedure based on patent literature and should be adapted and optimized for your specific laboratory conditions. All work with concentrated nitric acid must be performed with extreme caution in a chemical fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylsulfonyltoluene.

  • Addition of Nitric Acid: Slowly and carefully add concentrated nitric acid to the flask. The molar ratio of nitric acid to the starting material may need to be optimized, but a significant excess is often used.

  • Heating: Heat the reaction mixture to 140-170°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the cooled reaction mixture into a beaker containing ice water to quench the reaction.

    • The crude product may precipitate out. If so, collect it by vacuum filtration.

    • If the product remains in solution, neutralize the acidic solution with a base such as sodium bicarbonate until the pH is neutral.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol.[1]

Table 1: Comparison of Oxidation Conditions from Patent Literature

Oxidizing AgentTemperatureSolventKey ConsiderationsReference
Nitric Acid140-170°CPhosphoric AcidHigh temperature, potential for nitration byproducts.[3]
Nitric Acid175-195°CNoneVery high temperature, requires careful control.[2]
Sodium HypochloriteNot specifiedWaterPotentially milder conditions, may require a phase transfer catalyst.[8]

References

  • Filo. (2025, June 3). Design the mechanism scheme for the oxidation of toluene in the presence of concentrated HNO3 into benzyl acid. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

  • North Industrial Chemicals. (2023, November 29). How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. Retrieved from [Link]

  • University of Washington. NITRIC ACID SAFETY. Retrieved from [Link]

  • Google Patents. (2015). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. CN105017101A.
  • Absorbents Online. (2024, August 8). Essential Safety Protocols for Handling Nitric Acid Spills. Retrieved from [Link]

  • Wikipedia. TNT. Retrieved from [Link]

  • Duke University. Chemical Safety Guidelines - Nitric Acid. Retrieved from [Link]

  • YouTube. (2023, August 8). Oxidation of toluene with potassium permanganate. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN104086466A.
  • Eureka | Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, August 12). Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. Retrieved from [Link]

  • Columbia University. Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • Erowid. (1972). Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis. Retrieved from [Link]

  • Quora. (2017, May 13). What happens when toluene and potassium permanganate are mixed? What are some observations of this? Retrieved from [Link]

  • ResearchGate. (2001, January 1). The Oxidation of Toluene by Potassium Permanganate in Perchloric Acid Medium. Retrieved from [Link]

  • BioPharm International. Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]

  • MDPI. Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. A comprehensive review of method development by hplc. Retrieved from [Link]

  • YouTube. (2020, April 22). Nitration of toluene. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN102627591A.
  • PubMed. (1995, September 29). Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. Retrieved from [Link]

  • PubMed. Hydrogen Atom Abstraction by Permanganate: Oxidations of Arylalkanes in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2015, June 22). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]

  • Semantic Scholar. (1977, November 1). Oxidation of alkenes with use of phase transfer catalysis. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN102627591B.
  • ResearchGate. (2014). Oxidation of Substituted Toluenes by Nitric Acid. Retrieved from [Link]

  • ResearchGate. (2010, August). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]

  • PMC - NIH. (2023, October 27). An overlooked oxidation mechanism of toluene: computational predictions and experimental validations. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • University of Helsinki. (2023, December 7). An overlooked oxidation mechanism of toluene : computational predictions and experimental validations. Retrieved from [Link]

  • International Journal of Electrochemical Science. (2015, February 24). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr(VI). Retrieved from [Link]

  • ResearchGate. (2021, August). Computational insights into the oxidation of mono- and 1,4 disubstituted arenes by the Toluene Dioxygenase enzymatic complex. Retrieved from [Link]

  • Wikipedia. Toluene. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and mitigate the formation of side reaction products. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two primary industrial routes for the synthesis of this compound are:

  • Oxidation of a Thioether Precursor: This route typically starts with 2-chloro-3-methyl-4-(methylthio)benzoic acid, which is then oxidized to the desired methylsulfonyl compound. This oxidation is a critical step where side reactions can occur.

  • Oxidation of an Acetophenone Precursor: Another common method involves the haloform reaction of 2-chloro-3-methyl-4-methylsulfonylacetophenone using an oxidizing agent like sodium hypochlorite.[1][2]

Q2: I am observing a lower than expected yield. What are the potential causes?

Low yields can often be attributed to incomplete reactions or the formation of side products. Key factors to investigate include:

  • Insufficient Oxidizing Agent: Ensure the stoichiometry of your oxidizing agent is correct. An insufficient amount will lead to incomplete conversion of the starting material.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate. Ensure your reaction is running at the optimal temperature as specified in your protocol.

  • Poor Quality of Reagents: The purity of your starting materials and reagents is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is essential to ensure all reactants are in contact.

Q3: My final product shows impurities in the HPLC analysis. What could they be?

The most common impurities are byproducts of the oxidation reaction. These can include:

  • Unreacted Starting Material: 2-chloro-3-methyl-4-(methylthio)benzoic acid.

  • Incomplete Oxidation Product: 2-chloro-3-methyl-4-(methylsulfinyl)benzoic acid (the sulfoxide).

  • Over-oxidation Products: While less common with controlled oxidation, strong oxidizing agents could potentially lead to degradation of the aromatic ring. Some synthetic methods aim to solve the problem of "easy generation of excessive oxides".[1]

Troubleshooting Guide: Side Reaction Products

Issue: Presence of an Unexpected Peak in HPLC Analysis

If you observe an unexpected peak in your HPLC analysis, it is likely a side reaction product. The most probable culprits are the unreacted thioether starting material or the intermediate sulfoxide.

Caption: Troubleshooting workflow for identifying and mitigating impurities.

  • Hypothesize the Impurity: Based on the synthetic route, the most likely impurities are the starting thioether or the intermediate sulfoxide. The sulfoxide is more polar than the starting thioether and the final sulfone product, and will likely have a different retention time in reverse-phase HPLC.

  • Confirm by LC-MS: The most definitive way to identify the impurity is to analyze your crude product by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected molecular weights are:

    • 2-chloro-3-methyl-4-(methylthio)benzoic acid: 216.7 g/mol

    • 2-chloro-3-methyl-4-(methylsulfinyl)benzoic acid (sulfoxide): 232.7 g/mol

    • This compound (desired product): 248.7 g/mol

  • Optimize Reaction Conditions: Once the impurity is identified, you can adjust the reaction conditions to minimize its formation.

    • If Unreacted Thioether is Present: This indicates an incomplete reaction. Consider incrementally increasing the molar equivalents of your oxidizing agent or extending the reaction time.

    • If the Sulfoxide is Present: This also points to incomplete oxidation. A slight increase in the oxidizing agent or reaction time should drive the reaction to the desired sulfone. The oxidation of a thioether to a sulfoxide is generally faster than the subsequent oxidation to the sulfone.[3][4]

Reaction Pathway and Side Product Formation

The oxidation of the methylthio group to a methylsulfonyl group is a two-step process, proceeding through a sulfoxide intermediate.

Caption: Oxidation of the thioether to the final sulfone product via a sulfoxide intermediate.

The key to a successful synthesis is to ensure the reaction goes to completion, converting all of the starting material and the intermediate sulfoxide into the final sulfone product.

Protocols

HPLC Method for In-Process Control and Final Product Analysis

This method can be used to monitor the progress of your reaction and to assess the purity of your final product.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Expected Retention Times (Approximate):

Compound Retention Time (min)
2-chloro-3-methyl-4-(methylsulfinyl)benzoic acid (Sulfoxide)8.5
This compound (Product)10.2
2-chloro-3-methyl-4-(methylthio)benzoic acid (Starting Material)12.8

Note: These are approximate retention times and may vary depending on the specific column and HPLC system used.

Protocol for Mitigation of Incomplete Oxidation

If your HPLC analysis indicates the presence of the starting thioether or the intermediate sulfoxide, the following steps can be taken:

  • Set up the reaction as usual.

  • Monitor the reaction by HPLC every hour.

  • If after the initially planned reaction time, there is still >5% of the starting material or sulfoxide remaining, add an additional 0.1 equivalents of the oxidizing agent.

  • Continue to monitor the reaction by HPLC until the starting material and sulfoxide are <1%.

  • Proceed with the reaction work-up and purification.

References

Sources

Troubleshooting low purity of 2-chloro-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-4-(methylsulfonyl)benzoic acid (CMSBA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the purity of this important synthetic intermediate. As a key building block in the synthesis of agrochemicals, such as the herbicide Sulcotrione, achieving high purity is critical for downstream success.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Purity Issues

This section addresses specific experimental observations that indicate purity problems. We will explore the root causes and provide actionable, step-by-step solutions.

Question 1: My final product is an off-white or yellowish powder, not the expected pure white solid. What is causing this discoloration?

This is a common issue often stemming from residual impurities from the oxidation step, particularly when using strong oxidizing agents like nitric acid.

Potential Causes & Solutions:

  • Residual Oxidizing Agents or Nitro-Byproducts: High-temperature oxidation with nitric acid can lead to the formation of colored NOx species or nitrated aromatic impurities, which can become trapped in the crystal lattice.[2][3]

    • Troubleshooting Step: During the aqueous workup, ensure the product is thoroughly washed with water to remove any water-soluble acids. An additional wash with a dilute sodium bisulfite solution can help quench residual oxidizing species.

  • Thermal Degradation (Charring): The oxidation of the methyl group on the 2-chloro-4-methylsulfonyltoluene precursor is highly exothermic. Poor temperature control can lead to localized overheating and charring, producing colored polymeric impurities.[2]

    • Troubleshooting Step: Monitor the internal reaction temperature closely during the addition of the oxidizing agent. Employing a jacketed reactor or an ice bath for cooling is essential. Slow, controlled addition of the oxidant is critical.

  • Trace Metal Contamination: If using metal catalysts, such as iron powder in the chlorination step, incomplete removal can lead to colored metal complexes in the final product.[4]

    • Troubleshooting Step: After the chlorination step and before oxidation, ensure the catalyst is completely removed by filtration. An acidic wash of the organic layer containing the chlorinated intermediate can also help remove residual iron salts.

  • Recrystallization with Activated Carbon: If the discoloration persists, it is likely due to trace, highly colored impurities.

    • Recommended Protocol: During recrystallization, add a small amount (typically 1-2% by weight) of activated carbon to the hot, dissolved solution.[5] Boil the solution with the carbon for 5-10 minutes to allow for adsorption of the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[5]

Question 2: The melting point of my purified product is broad and significantly lower than the literature value of 192-193 °C. What does this indicate?

A broad and depressed melting point is a classic indicator of impurities.[1][6] The presence of foreign molecules disrupts the crystal lattice, requiring less energy to break it down.

Potential Causes & Solutions:

Impurity TypeTypical Analytical Evidence (¹H NMR)Recommended Action
Unreacted Starting Material Presence of a singlet around 2.5 ppm (Ar-CH₃) from 2-chloro-4-methylsulfonyltoluene.Optimize reaction time and temperature for the oxidation step. Monitor reaction completion via TLC or HPLC. Purify the crude product via recrystallization.
Isomeric Impurities A complex, difficult-to-interpret pattern in the aromatic region of the NMR spectrum (7.5-8.5 ppm).This often originates from the chlorination of 4-methylsulfonyltoluene. Ensure high-purity starting material. Isomers can be very difficult to remove; fractional recrystallization may be required, but prevention is the best strategy.[4]
Residual Solvents Characteristic peaks of solvents used in the reaction or purification (e.g., methanol, ethyl acetate, dichloromethane).Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C) for several hours. Ensure the temperature is well below the melting point to avoid decomposition.
Incomplete Hydrolysis If the synthesis proceeds through an ester intermediate, the presence of ester peaks (e.g., a singlet around 3.9 ppm for a methyl ester) may be observed.Ensure hydrolysis conditions (e.g., using NaOH) are sufficient in time, temperature, and stoichiometry to drive the reaction to completion.[7]

To address this, a robust purification protocol is necessary. Recrystallization is the most effective method.

**dot graph TD { A[Low/Broad Melting Point] --> B{Potential Causes}; B --> C[Unreacted Starting Material]; B --> D[Isomeric Impurities]; B --> E[Residual Solvents]; C --> F[Action: Optimize Reaction & Recrystallize]; D --> G[Action: Use Pure Starting Material / Fractional Recrystallization]; E --> H[Action: Dry Under High Vacuum]; } caption: Troubleshooting logic for melting point depression. **

Question 3: My ¹H NMR spectrum is clean in the aromatic region, but my HPLC analysis shows a purity of only ~85-90%. What are the likely "invisible" impurities?

This scenario suggests the presence of impurities that either do not have protons or have protons that overlap with your product's signals or are otherwise inconspicuous.

Potential Causes & Solutions:

  • Inorganic Salts: Salts like sodium sulfate from drying agents or sodium chloride from the workup can be carried through if the product is not washed properly. These are invisible to NMR and can artificially inflate the product's mass.

    • Troubleshooting Step: Before recrystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it thoroughly with deionized water to remove any inorganic salts. Dry the organic layer over a fresh drying agent (e.g., MgSO₄) before proceeding.

  • Over-chlorinated Species: Dichloro- or trichloro- analogs of the starting material can form during the chlorination step if not carefully controlled.[8] For example, 2,6-dichloro-4-(methylsulfonyl)benzoic acid lacks a proton between the carboxyl and chloro groups, which might simplify the aromatic region in a way that could be overlooked.

    • Troubleshooting Step: Control the chlorination reaction carefully by limiting the equivalents of the chlorinating agent and maintaining the optimal temperature (85-95 °C is often cited).[4] Use GC or HPLC to analyze the intermediate post-chlorination to ensure the desired product is the major component.

  • Water Content: The carboxylic acid is hygroscopic and can retain water, which would not be apparent in a typical ¹H NMR run in DMSO-d₆ (due to exchange with the water peak) but would lower the purity by mass.

    • Troubleshooting Step: In addition to vacuum drying, consider performing Karl Fischer titration to quantify the water content in your final product. Storing the final product in a desiccator is recommended.

Frequently Asked Questions (FAQs)

This section covers broader topics related to the synthesis and handling of 2-chloro-4-(methylsulfonyl)benzoic acid.

Question 1: What are the primary industrial synthesis routes for this compound?

There are two main pathways reported for the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.

  • Route A: Oxidation of a Toluene Precursor: This is a very common method that starts with 4-methylsulfonyltoluene. It involves a two-step process:

    • Chlorination: Electrophilic chlorination of 4-methylsulfonyltoluene, typically using chlorine gas with an iron catalyst, to produce 2-chloro-4-methylsulfonyltoluene.[2][4]

    • Oxidation: The methyl group of the intermediate is then oxidized to a carboxylic acid using strong oxidizing agents like nitric acid or sodium hypochlorite under elevated temperatures.[2][3]

  • Route B: From a Sulfonyl Chloride Precursor: This route begins with a more functionalized starting material, such as 2-chloro-4-(chlorosulfonyl)benzoyl chloride.[9][10] This involves reaction with reagents like sodium sulfite to form the sulfinate, followed by reaction with chloroacetic acid to install the methylsulfonyl group.[10] This route is often more complex but can avoid the harsh oxidation conditions of Route A.

SynthesisRoutes

Question 2: What is the most effective laboratory-scale method for purifying the crude product?

Recrystallization is the gold standard for purifying this solid compound. Based on patent literature and solubility principles, anhydrous methanol is an excellent solvent choice.[3]

Detailed Protocol: Recrystallization from Anhydrous Methanol

  • Solvent Selection: Choose a flask size that will be approximately half-full with the required solvent volume.

  • Dissolution: Place the crude 2-chloro-4-(methylsulfonyl)benzoic acid into the Erlenmeyer flask. Add a minimal amount of anhydrous methanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot methanol in small portions until the solid completely dissolves. The goal is to create a saturated solution at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and re-heat to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold anhydrous methanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly in a vacuum oven (40-50 °C) until a constant weight is achieved.

Question 3: What are the essential analytical techniques for confirming the purity and identity of the final product?

A combination of techniques should be used for comprehensive quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for obtaining a quantitative measure of purity. A well-developed HPLC method can separate the main compound from closely related impurities, allowing for purity to be reported as a percentage area.

  • Nuclear Magnetic Resonance (¹H NMR): NMR is essential for confirming the chemical structure. The spectrum should show the expected peaks with the correct integration and splitting patterns. It is also highly effective for identifying and quantifying residual solvents and certain organic impurities.

  • Melting Point Analysis: A sharp melting point that matches the literature value (192-193 °C) is a strong qualitative indicator of high purity.[1]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

References

  • PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from PrepChem.com. URL: [Link]

  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL-BENZOIC ACIDS AND INTERMEDIATES.
  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. URL: [Link]

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Pharmaffiliates. (n.d.). 2,6-Dichloro-4-(methylsulfonyl)benzoic Acid. URL: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. URL: [Link]

  • Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. Retrieved from National Center for Biotechnology Information. URL: [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. URL: [Link]

Sources

Technical Support Center: Optimizing Reaction Outcomes Through Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chemical reactions by understanding the critical role of the solvent. Here, we move beyond simple solvent property tables to address the complex interplay between the solvent, reactants, and transition states that ultimately dictates your reaction's success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, linking them directly to solvent-related causes and providing actionable solutions.

Q1: My reaction is incredibly slow or not proceeding at all. How can the solvent be the culprit?

A1: A sluggish reaction is a classic symptom of a suboptimal solvent environment. The solvent's primary role, beyond dissolving reactants, is to stabilize or destabilize various species along the reaction coordinate.[1][2]

Probable Causes & Solutions:

  • Mismatched Polarity for the Transition State: According to the Hughes-Ingold rules, the solvent's polarity can dramatically alter reaction rates by differentially solvating the reactants and the transition state.[1]

    • If your reaction involves the formation of a charged or more polar transition state from neutral reactants (e.g., SN1 reactions), a polar solvent is crucial. [3][4] It stabilizes the transition state more than the reactants, lowering the activation energy.[1][4]

      • Action: Switch to a more polar solvent. For SN1-type mechanisms, consider polar protic solvents like methanol, ethanol, or water which can stabilize the carbocation intermediate.[3][5]

    • If your reaction involves reactants that are more charged than the transition state (e.g., some SN2 reactions), a polar solvent can actually hinder the reaction. [1] The solvent over-stabilizes the charged nucleophile, making it less reactive.[1][6]

      • Action: Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile.[7][8] These solvents can dissolve ionic reagents but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[8]

  • Protic Solvent Interference in SN2 Reactions: Protic solvents (containing O-H or N-H bonds) can form hydrogen bonds with nucleophiles, creating a "solvent cage" that severely hinders their ability to attack an electrophile.[5][6][9]

    • Action: If you are running an SN2 reaction with a strong, anionic nucleophile, avoid polar protic solvents.[7][10] A switch to a polar aprotic solvent is often the solution.[5][7]

  • Poor Solubility of a Key Reagent: A heterogeneous reaction mixture due to poor solubility will inherently have a slow reaction rate due to limited contact between reactants.[11]

    • Action: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. You may need to screen a few solvents or use a co-solvent system.

  • High Solvent Viscosity: Highly viscous solvents can impede mass transfer and diffusion, slowing down the rate at which reactant molecules encounter each other.[12][13][14] This is particularly relevant in large-scale reactions where mixing is not instantaneous.[14][15][16]

    • Action: If using a viscous solvent like glycerol, consider if a less viscous alternative with similar polarity could be used, or if increasing the temperature (which lowers viscosity) is feasible for your reaction.

Q2: I'm getting a low yield of my desired product and a lot of side products. How can I improve purity and yield by changing the solvent?

A2: Low yield and poor purity are often two sides of the same coin, frequently pointing to issues with reaction selectivity or product/reactant stability, both of which are heavily influenced by the solvent.

Probable Causes & Solutions:

  • Solvent-Dictated Mechanistic Pathway: The choice between a polar protic and a polar aprotic solvent can favor one reaction mechanism over another (e.g., SN1 vs. SN2, or E1 vs. E2), leading to different product distributions.[3][5][10]

    • Problem: You desire an SN2 product but are observing elimination byproducts.

    • Action: Your solvent might be too sterically hindering or promoting a competing E2 pathway. Using a polar aprotic solvent like DMSO or DMF generally favors SN2 reactions.[5][7]

  • Solvent Reactivity: The solvent itself should be inert under the reaction conditions.[3][17] Protic solvents can react with strong bases or organometallic reagents.[17]

    • Problem: You are running a Grignard reaction and getting low yield of the desired alcohol.

    • Action: Ensure your solvent (typically an ether like THF or diethyl ether) is rigorously anhydrous. Any trace of water or other protic impurities will quench the Grignard reagent.

  • Product Decomposition: The desired product might be unstable in the chosen solvent, especially during prolonged reaction times or heating.

    • Action: Check the stability of your product in the reaction solvent. If it is sensitive, you may need a less reactive solvent or aim to shorten the reaction time.

  • Impure or "Wet" Solvents: Commercially available solvents contain trace impurities (e.g., water, peroxides from ethers, or other organic compounds) that can interfere with your reaction.[18][19]

    • Problem: A moisture-sensitive reaction is failing despite using a new bottle of anhydrous solvent.

    • Action: Do not assume a sealed bottle is perfectly dry. Use freshly distilled or dried solvents for sensitive reactions. Common impurities in laboratory solvents can be identified by NMR.[20][21][22]

Q3: I'm having trouble with the workup and purification. My product seems to be lost. Could the reaction solvent be the issue?

A3: Absolutely. The properties of your reaction solvent can significantly complicate downstream processing.

Probable Causes & Solutions:

  • High-Boiling Point Solvents: Solvents like DMSO, DMF, or NMP are excellent for many reactions but their high boiling points make them difficult to remove under reduced pressure.

    • Action: Plan your purification strategy in advance. Can the product be precipitated by adding an anti-solvent? Is it stable to an aqueous workup to wash away the high-boiling solvent? Sometimes, performing a solvent exchange to a lower-boiling solvent before chromatography is necessary.

  • Azeotrope Formation: Your product may form an azeotrope with the solvent, making complete removal by simple distillation impossible.[23][24][25] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[24][25]

    • Action: Consult azeotrope tables. You may need to use a different solvent for purification or employ techniques like azeotropic distillation with an entrainer (a third component that forms a new, lower-boiling azeotrope) to remove the problematic solvent.[23][25][26] For example, benzene or cyclohexane can be used to remove water from ethanol.[23][25]

  • Product Solubility in Aqueous Wash: If your reaction solvent is water-miscible (e.g., THF, acetone, acetonitrile) and your product has some polarity, a significant amount of product can be lost to the aqueous layer during extraction.[8]

    • Action: Perform back-extractions of the aqueous layers with your organic solvent to recover the dissolved product.[8] Salting out the aqueous layer by adding brine can also decrease the solubility of organic compounds and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q: What are the most important solvent properties to consider?

A: The key properties are:

  • Polarity (Dielectric Constant): A measure of the solvent's ability to separate charge.[4][27] High polarity favors reactions with charged intermediates or transition states.[4][12][13]

  • Proticity: The ability of a solvent to act as a hydrogen bond donor (e.g., alcohols, water).[9] Protic solvents are good for stabilizing anions and carbocations but can hinder nucleophiles.[6] Aprotic solvents lack this ability (e.g., acetone, DMSO).[9]

  • Coordinating Ability: Some solvents can act as ligands, coordinating to metal centers in organometallic catalysis.[28][29] This can dramatically influence the catalyst's reactivity and selectivity.[30][31][32]

  • Boiling Point: This determines the accessible temperature range for the reaction and impacts the ease of removal post-reaction.

  • Solubility: The solvent must dissolve all reactants to ensure a homogeneous reaction mixture.[11]

Q: What is the difference between a polar protic and a polar aprotic solvent, and when should I use each?

A:

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) Have O-H or N-H bonds and can hydrogen bond.[9]

    • Use when: You need to stabilize charged intermediates, particularly carbocations in SN1/E1 reactions.[3][5] They are also used when the solvent itself is a reactant (solvolysis).[5]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, Acetone) Have a dipole moment but lack O-H or N-H bonds.[7][9]

    • Use when: You are running reactions that require a strong, anionic nucleophile, such as in SN2 reactions.[5][7] These solvents enhance the reactivity of the nucleophile.[33]

Q: How do I choose a "green" or sustainable solvent?

A: Green chemistry principles encourage minimizing environmental impact. Several pharmaceutical companies and academic groups have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria.[34][35][36] Generally, solvents like simple alcohols (ethanol), esters (ethyl acetate), and hydrocarbons (heptane) are preferred, while chlorinated solvents, dioxane, and DMF are discouraged.[34][36]

Data & Protocols

Table 1: Properties of Common Laboratory Solvents
SolventClassDielectric Constant (ε) at 20°CBoiling Point (°C)Key Considerations
Water (H₂O)Polar Protic80.1100Excellent for SN1; reactive with strong bases/organometallics.
Methanol (MeOH)Polar Protic32.765Good for SN1; can act as a nucleophile.
Ethanol (EtOH)Polar Protic24.578Good for SN1; generally a greener choice than methanol.[34]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Excellent for SN2; high boiling point, difficult to remove.
N,N-Dimethylformamide (DMF)Polar Aprotic36.7153Excellent for SN2; high boiling point, potential health concerns.[17]
Acetonitrile (MeCN)Polar Aprotic37.582Good for SN2; easier to remove than DMSO/DMF.
AcetonePolar Aprotic20.756Moderate polarity, useful all-purpose solvent; low boiling point.[17]
Tetrahydrofuran (THF)Polar Aprotic7.566Common for organometallic reactions; can form explosive peroxides.[17]
Dichloromethane (DCM)Polar Aprotic9.140Good general solvent for chromatography; environmental/health concerns.
TolueneNonpolar2.4111Good for reactions requiring high temperatures; azeotropes with water.
Hexane / HeptaneNonpolar1.9 / 1.969 / 98Used for nonpolar compounds; highly flammable.
Protocol 1: General Procedure for Solvent Screening

When developing a new reaction, a small-scale solvent screen is invaluable for optimization.

  • Setup: Arrange a series of small reaction vials (e.g., 1-2 mL) with stir bars.

  • Reagent Addition: To each vial, add your limiting reagent and any solid co-reagents or catalysts.

  • Solvent Addition: Add an equal volume (e.g., 0.5 mL) of a different candidate solvent to each vial. Choose a range of solvents covering different classes (polar protic, polar aprotic, nonpolar).

  • Initiation: Add the final reagent (often a liquid) to initiate the reactions simultaneously.

  • Monitoring: Stir all reactions at the desired temperature. Monitor progress at set time intervals (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial and analyzing by TLC, LC-MS, or GC.

  • Analysis: Compare the reactions for the rate of starting material consumption and the formation of the desired product versus side products. This will identify the most promising solvent for scale-up.

Visual Guides

Diagram 1: Solvent Effects on SN1 and SN2 Reaction Pathways

Solvent_Effects cluster_SN1 SN1 Pathway cluster_protic Polar Protic Solvent cluster_SN2 SN2 Pathway cluster_aprotic Polar Aprotic Solvent cluster_protic_sn2 Polar Protic Solvent R_LG R-LG TS1_SN1 [R+...LG-]‡ R_LG->TS1_SN1 Slow Carbocation R+ TS1_SN1->Carbocation Product_SN1 R-Nu Carbocation->Product_SN1 + Nu- Fast Stabilizes_SN1 Stabilizes Carbocation (R+) and Transition State (TS1) ACCELERATES REACTION Nu Nu- TS2 [Nu...R...LG]-‡ Nu->TS2 R_LG_SN2 R-LG R_LG_SN2->TS2 Product_SN2 Nu-R TS2->Product_SN2 Naked_Nu Leaves Nucleophile (Nu-) 'Naked' and Reactive ACCELERATES REACTION Caged_Nu Solvates/Cages Nucleophile (Nu-) DECREASES REACTIVITY SLOWS REACTION

Caption: Logical flow of how solvent choice directs SN1 vs. SN2 mechanisms.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Review_Conditions Reagents OK Analyze_Crude Analyze Crude Product (NMR, LC-MS) Review_Conditions->Analyze_Crude Conditions OK Side_Products Side Products Identified? Analyze_Crude->Side_Products Solvent_Issue Potential Solvent Issue: - Wrong Polarity/Proticity - Solvent Reacting - Impurities (H2O) Side_Products->Solvent_Issue Yes No_Reaction Starting Material Unchanged? Side_Products->No_Reaction No Action_Solvent ACTION: 1. Screen Solvents 2. Use Anhydrous Solvent 3. Check Solvent Inertness Solvent_Issue->Action_Solvent Solubility_Kinetics Potential Solvent Issue: - Poor Solubility - Reaction Too Slow (Kinetics) - High Viscosity No_Reaction->Solubility_Kinetics Yes Workup_Loss Consider Workup Loss: - Product soluble in aqueous phase? - Azeotrope with solvent? No_Reaction->Workup_Loss No Action_Kinetics ACTION: 1. Choose Solvent with Better Solubility 2. Change Polarity to Accelerate Rate 3. Increase Temperature Solubility_Kinetics->Action_Kinetics Action_Workup ACTION: 1. Back-extract aqueous layers 2. Change solvent before workup Workup_Loss->Action_Workup

Caption: A decision tree for diagnosing low yield issues related to solvent choice.

References

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  • The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions. [Link]

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  • University of Calgary. Ch 8 : Solvent Effects. [Link]

  • TutorChase. How does the choice of solvent influence a reaction's rate?. [Link]

  • Laboteq. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations. [Link]

  • Okumu, S. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Indian Journal of Chemistry. (1974). Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. [Link]

  • SlidePlayer. Chemical Kinetics and Stability. [Link]

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  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. [Link]

  • ResearchGate. (2013, September 19). How the solvent effect the reaction rate?. [Link]

  • Semantic Scholar. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • Reddit. (2018, November 7). Is there a guide to selecting solvents for synthesis?. [Link]

  • CUTM Courseware. The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. [Link]

  • SlideShare. Azeotropic distillation. [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019). The Azeotropic Distillation for Bioethanol Purification: The Effects of Entrainer Solvents. [Link]

  • Google Patents.
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  • ACS Omega. (2021, March 11). Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. [Link]

  • Royal Society of Chemistry. Solvent coordination to palladium can invert the selectivity of oxidative addition. [Link]

  • ResearchGate. (2022, January 26). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. [Link]

  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

  • Chemistry Simplified. (2025, December 6). How Does Polarity Affect Solvent Choice In Chemistry?. YouTube. [Link]

  • Pacific Northwest National Laboratory. (2019, September 18). Direct Effect of Solvent Viscosity on the Physical Mass Transfer for Wavy Film Flow in a Packed Column. [Link]

  • ACS Publications. (2022, February 25). Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. [Link]

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  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. (2025, October 30). (PDF) Effect of Liquid Viscosity on Mass Transfer Area and Liquid Film Mass Transfer Coefficient for GT-OPTIMPAK 250Y. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. (2017, November 28). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • ACS Publications. (2018, June 26). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. [Link]

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  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Technical Support Center: Catalyst Selection for Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for this critical synthesis. As a key intermediate in the manufacturing of pharmaceuticals like Celecoxib and various herbicides, achieving an efficient, high-yield synthesis is paramount.[1][2] The most common and industrially viable route to this compound is the oxidation of its sulfide precursor, 2-chloro-3-methyl-4-(methylthio)benzoic acid. Catalyst selection and process optimization for this oxidation step are the primary determinants of success.

This guide is structured into two main sections:

  • Frequently Asked Questions (FAQs): Addressing common queries regarding catalyst selection and reaction setup.

  • Troubleshooting Guide: A problem-oriented Q&A to resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalytic systems for oxidizing 2-chloro-3-methyl-4-(methylthio)benzoic acid to its sulfone?

The oxidation of sulfides to sulfones is a well-established transformation, with several reliable catalytic systems available. For this specific substrate, the choice depends on factors like scale, cost, safety, and desired purity. The most prominent and industrially proven systems utilize hydrogen peroxide (H₂O₂) as a green, atom-economical terminal oxidant.[3]

The leading catalytic systems include:

  • Tungsten-Based Catalysts: Sodium tungstate (Na₂WO₄) is the most widely cited and effective catalyst for this transformation when used with H₂O₂.[4] The active catalytic species is a peroxotungstate, formed in situ, which is a highly efficient oxygen transfer agent.[5] To enhance reaction rates in biphasic systems (e.g., an organic substrate in an aqueous H₂O₂ solution), a Phase-Transfer Catalyst (PTC) is often essential. Common PTCs include quaternary ammonium salts like methyltrioctylammonium hydrogen sulfate.[4]

  • Molybdenum-Based Catalysts: Molybdenum salts, such as MoO₂Cl₂, also effectively catalyze sulfide oxidation with H₂O₂ at room temperature, offering high selectivity for either the sulfoxide or the sulfone based on reaction time and stoichiometry.[6]

  • Other Systems: While less common for this specific transformation on an industrial scale, other oxidants like Oxone® (potassium peroxymonosulfate) can be used, sometimes in conjunction with a PTC.[7] Metal-free options, such as urea-hydrogen peroxide in combination with an anhydride, also exist but may be less economically viable for large-scale production.[8]

For most applications, the Na₂WO₄ / H₂O₂ / PTC system represents the best balance of cost, efficiency, safety, and scalability.

Q2: How do I choose between a Tungsten and Molybdenum catalyst?

Both tungsten and molybdenum are excellent catalysts for this oxidation. The choice often comes down to specific process requirements and optimization.

  • Tungsten (e.g., Na₂WO₄): This is generally the workhorse catalyst. It is robust, relatively inexpensive, and highly efficient, often requiring slightly elevated temperatures (40-70°C) to drive the reaction to completion for sulfone synthesis.[9][10] Its mechanism is well-understood, making processes predictable and scalable.

  • Molybdenum (e.g., MoO₂Cl₂): Molybdenum catalysts can be exceptionally active, sometimes allowing the reaction to proceed efficiently at room temperature.[6] This can be an advantage for sensitive substrates, although 2-chloro-3-methyl-4-(methylthio)benzoic acid is relatively stable. The key advantage can be a higher degree of control; careful stoichiometry of H₂O₂ with a Mo catalyst can selectively yield the sulfoxide, whereas an excess drives it to the sulfone.[6]

A comparative summary is provided below:

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Na₂WO₄ / H₂O₂ / PTC 40-70°C, 2-6 hoursCost-effective, robust, scalable, high yields (>95%)May require heating, PTC adds cost/complexity
MoO₂Cl₂ / H₂O₂ Room Temp, 6-11 hours for sulfoneMild conditions, high selectivity controlMay be more expensive, longer reaction time for sulfone
TiO₂ / H₂O₂ 60-80°C, 4-8 hoursHeterogeneous (easy removal), green alternativePotentially lower activity than W/Mo systems
Oxone® / PTC Room Temp, hoursMetal-free oxidationStoichiometric use of salt oxidant, higher waste
Q3: What is the role of a Phase-Transfer Catalyst (PTC) and is it always necessary?

A Phase-Transfer Catalyst (PTC) is a crucial additive when the substrate and the oxidant are in different, immiscible phases. In this synthesis, the organic sulfide substrate has low solubility in the aqueous hydrogen peroxide solution.

Mechanism of Action: The PTC, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction by transporting the active oxidant (peroxotungstate anion, [W(O₂)₄]²⁻) from the aqueous phase into the organic phase where the sulfide substrate resides. This dramatically increases the reaction rate by overcoming the phase boundary limitation.[4]

Is it necessary?

  • For biphasic systems: Yes, it is highly recommended. Without a PTC, the reaction is often extremely slow or may not proceed to completion, as the reaction can only occur at the interface between the two liquid phases.

  • For homogeneous systems: If you are using a co-solvent (like acetic acid or ethanol) where both the substrate and oxidant are soluble, a PTC may not be necessary.[11][12] However, using large volumes of organic solvents is less environmentally friendly and adds cost for recovery and disposal.[3] For industrial and green chemistry applications, a water-based system with a PTC is often preferred.

Troubleshooting Guide (Q&A)

Problem 1: My reaction is stalled, showing high levels of the sulfoxide intermediate and low conversion to the final sulfone product.

This is the most common issue in this synthesis, indicating that the second oxidation step (sulfoxide to sulfone) is kinetically hindered.

Possible Causes & Solutions:

  • Insufficient Oxidant: The oxidation from sulfide to sulfone requires at least two equivalents of H₂O₂. Ensure you are using a slight excess (e.g., 2.2 - 2.5 equivalents) to drive the reaction to completion. Over time, H₂O₂ can also slowly decompose, so an initial excess is prudent.

  • Suboptimal Temperature: The second oxidation step often requires a higher activation energy than the first. If you are running the reaction at room temperature, slowly increasing the temperature to 50-70°C can significantly increase the rate of sulfone formation.[10] Monitor the reaction progress by TLC or HPLC as you increase the heat.

  • Catalyst Deactivation/Insufficient Loading: Ensure you have used an adequate catalytic amount of sodium tungstate (typically 1-5 mol%). If the catalyst has been recycled, it may have lost activity.

  • Ineffective Phase Transfer: If using a biphasic system, the issue could be poor mixing or an insufficient amount of PTC. Ensure vigorous stirring is maintained throughout the reaction. Consider increasing the PTC loading slightly (e.g., from 1 mol% to 2 mol%).

Below is a diagnostic workflow to address low sulfone conversion.

G start Problem: High Sulfoxide, Low Sulfone Conversion check_h2o2 Verify H2O2 Stoichiometry (>2.2 equiv?) start->check_h2o2 h2o2_ok Stoichiometry OK check_h2o2->h2o2_ok Yes add_h2o2 Action: Add more H2O2 (0.2-0.5 equiv) and monitor check_h2o2->add_h2o2 No check_temp Increase Temperature (e.g., to 60°C) temp_ok Temp Increased check_temp->temp_ok Yes heat_reaction Action: Heat reaction and monitor by TLC/HPLC check_temp->heat_reaction No check_catalyst Check Catalyst Loading (1-5 mol% active catalyst?) catalyst_ok Loading OK check_catalyst->catalyst_ok Yes add_catalyst Action: Add fresh catalyst or increase loading check_catalyst->add_catalyst No check_ptc Optimize Phase Transfer (Vigorous Stirring? PTC conc.?) increase_stir Action: Increase stir rate or add more PTC check_ptc->increase_stir No/Unsure end Solution: Complete Conversion to Sulfone Achieved check_ptc->end Yes h2o2_ok->check_temp temp_ok->check_catalyst catalyst_ok->check_ptc add_h2o2->end heat_reaction->end add_catalyst->end increase_stir->end

Caption: Troubleshooting workflow for incomplete oxidation.

Problem 2: The reaction is very slow, and I am observing decomposition of my hydrogen peroxide.

A slow reaction rate coupled with oxidant decomposition points towards a fundamental issue with the catalytic cycle.

Possible Causes & Solutions:

  • Incorrect pH: The activity of the tungstate catalyst is pH-dependent. The formation of the active peroxotungstate species is favored under slightly acidic conditions. Some protocols suggest adding a small amount of acid, like phenylphosphonic acid, to stabilize the catalyst and maintain an optimal pH.[4] Conversely, if the medium becomes too basic, H₂O₂ decomposition is accelerated. Check the pH of your reaction mixture.

  • Presence of Metal Impurities: Trace amounts of certain metal ions (e.g., iron, copper) can catalyze the disproportionation (decomposition) of hydrogen peroxide into water and oxygen. Ensure you are using clean glassware and high-purity reagents.

  • Poor Catalyst Solubility: If sodium tungstate does not fully dissolve in the aqueous phase, its concentration will be too low to effectively drive the reaction. Ensure it is fully dissolved before adding other reagents.

Problem 3: My final product yield is low after workup and isolation.

Low isolated yield can stem from issues during the reaction or losses during the purification process.

Possible Causes & Solutions:

  • Incomplete Reaction: This is the most likely cause. Use TLC or HPLC to confirm that all starting material and the sulfoxide intermediate have been consumed before starting the workup. If the reaction is incomplete, refer to Troubleshooting Problem 1.

  • Product Loss During Workup: this compound is an acid. During workup, it is typically precipitated by acidifying the reaction mixture to a low pH (e.g., pH 1-2).[13] If the pH is not low enough, the product will remain in the aqueous phase as its carboxylate salt, leading to significant yield loss. Use a reliable pH meter or indicator paper to confirm complete precipitation.

  • Emulsion Formation: The use of a PTC can sometimes lead to emulsions during the extractive workup, trapping product between the layers. If this occurs, adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

  • Over-oxidation: While less common for this robust molecule, it is possible that aggressive conditions (very high temperature or a large excess of H₂O₂) could lead to side reactions. It is always best to use the mildest conditions that afford complete conversion in a reasonable time.[3]

Experimental Protocol: Tungstate-Catalyzed Synthesis

This protocol is a representative procedure based on the highly efficient sodium tungstate/H₂O₂/PTC system.

Materials:

  • 2-chloro-3-methyl-4-(methylthio)benzoic acid (1.0 equiv)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.02 equiv)

  • Methyltrioctylammonium hydrogen sulfate (or similar PTC) (0.02 equiv)

  • 30-35% Hydrogen Peroxide (H₂O₂) (2.5 equiv)

  • Deionized Water

  • Hydrochloric Acid (HCl) for workup

  • Ethyl Acetate (or other suitable solvent for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a condenser, thermometer, and overhead stirrer, add 2-chloro-3-methyl-4-(methylthio)benzoic acid (1.0 equiv), sodium tungstate dihydrate (0.02 equiv), and the phase-transfer catalyst (0.02 equiv).

  • Addition of Water: Add deionized water to the flask (approx. 5-10 mL per gram of starting material).

  • Heating: Begin vigorous stirring and heat the mixture to 50-60°C.

  • Oxidant Addition: Slowly add the hydrogen peroxide (2.5 equiv) dropwise over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 70°C by controlling the addition rate and using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60-65°C. Monitor the reaction progress every hour using TLC or HPLC until the starting material and sulfoxide intermediate are no longer visible. The reaction is typically complete within 2-5 hours.

  • Quenching & Workup: Cool the reaction mixture to room temperature. If desired, quench any remaining peroxide by adding a small amount of sodium sulfite solution until a negative test on peroxide strips is obtained.

  • Product Precipitation: Slowly add concentrated HCl to the stirred mixture until the pH is ~1. A white solid, the desired product, will precipitate out of the solution.

  • Isolation: Cool the slurry in an ice bath for 30-60 minutes to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold, dilute HCl (pH ~2) and then with cold deionized water to remove inorganic salts. Dry the white solid under vacuum to a constant weight. The product is typically obtained in >95% yield and high purity.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is a crucial intermediate in the synthesis of various agrochemicals, most notably as a key building block for Tembotrione, a potent HPPD inhibitor herbicide.[1] The purity of this intermediate is paramount, as any impurities can carry through subsequent reaction steps, potentially impacting the efficacy, safety, and regulatory approval of the final product.[2] This guide provides a comprehensive comparison of essential analytical techniques for the robust purity assessment of synthesized this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate methods for their quality control workflows.

The narrative will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore the strengths and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis, supported by detailed methodologies and comparative data.

Section 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[3][4] Its high resolving power allows for the separation and quantification of the main component from structurally similar impurities that may arise during synthesis, such as starting materials, byproducts, or degradation products.[5]

The "Why": Causality in Method Selection

A reversed-phase HPLC (RP-HPLC) method is the logical first choice. The analyte, possessing both polar (carboxylic acid, sulfonyl) and non-polar (aromatic ring, methyl group) functionalities, can be effectively retained and separated on a non-polar stationary phase (like C18) using a polar mobile phase. A gradient elution is preferable to a simple isocratic method. This is because potential impurities can span a wide range of polarities. A gradient ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are resolved with good peak shape and within a reasonable analysis time. UV detection is ideal due to the chromophoric nature of the benzene ring in the analyte.

Experimental Protocol: A Self-Validating System

The following protocol is designed to meet the validation requirements outlined by major pharmacopoeias, ensuring the method is suitable for its intended purpose.[6][7]

Objective: To determine the purity of this compound and quantify any related impurities.

Materials:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: A well-characterized reference standard of this compound.

  • Sample: Synthesized this compound.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      25 80
      30 80
      31 30

      | 35 | 30 |

  • Analysis: Inject the diluent (as a blank), the standard solution (in replicate, e.g., n=5), and the sample solution.

  • Calculations: Calculate the percentage purity of the sample using the area normalization method or by comparing the peak area of the main component in the sample to that of the standard.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Standard and Sample Dilute Dilute to final concentration (0.5 mg/mL) Prep->Dilute Inject Inject Blank, Standard, and Sample Dilute->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Section 2: Orthogonal Techniques for Comprehensive Characterization

Relying on a single analytical technique is insufficient for a complete purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive evaluation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: While the target compound itself is not sufficiently volatile for direct GC analysis, GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities. These could include residual solvents from the synthesis (e.g., dichloromethane, carbon tetrachloride) or volatile byproducts.[8] A headspace GC-MS approach is particularly effective for this purpose.[9]

Protocol Outline:

  • Sample Preparation: A known amount of the synthesized solid is placed in a headspace vial.

  • Incubation: The vial is heated to a specific temperature to allow volatile compounds to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS.

  • Separation & Detection: Volatile compounds are separated on a suitable GC column (e.g., a DB-624) and identified by their mass spectra.

Strengths:

  • Excellent for identifying and quantifying residual solvents.

  • Highly sensitive and specific due to mass spectrometric detection.[10]

Limitations:

  • Not suitable for the analysis of the non-volatile main compound or non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are powerful tools for structural elucidation and can serve as a primary method for purity determination.[11][12] The spectrum of a pure compound will show signals corresponding only to the expected structure. The presence of additional peaks indicates impurities, and their integration relative to the main compound's signals can provide a quantitative estimate of their levels. This technique is particularly useful for identifying isomeric impurities which may be difficult to resolve by HPLC.[13][14]

Protocol Outline:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆). Add an internal standard with a known concentration if quantitative analysis (qNMR) is desired.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations of all signals. Compare the spectrum to that of a reference standard and look for any unexpected peaks.

Elemental Analysis (EA)

Rationale: Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[15] This is a fundamental test of purity. For a pure sample of this compound (C₉H₉ClO₄S), the experimentally determined elemental composition should match the theoretical values within a narrow, accepted tolerance (typically ±0.4%).[12][16] A significant deviation suggests the presence of impurities that alter the elemental ratios.

Protocol Outline:

  • Sample Preparation: A small, precisely weighed amount of the dried sample is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperature in an oxygen-rich environment.

  • Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated chromatographically and quantified using a thermal conductivity detector.

Section 3: Comparative Performance and Data Summary

The choice of analytical method(s) depends on the specific information required. The following table summarizes the comparative performance of each technique for the purity analysis of this compound.

Analytical Technique Primary Application Strengths Limitations Typical Acceptance Criteria
HPLC-UV Quantitation of main component and non-volatile impurities.High precision, accuracy, and resolving power for related substances.May not separate all isomeric impurities.Purity ≥ 98.0%; Individual Impurity ≤ 0.5%.
Headspace GC-MS Identification and quantitation of residual solvents and volatile impurities.High sensitivity and specificity for volatile compounds.Not applicable to non-volatile analytes.Residual Solvents < ICH Limits.
NMR Spectroscopy Structural confirmation and identification/quantitation of impurities.Excellent for structural elucidation; can detect a wide range of impurities without chromatography.Lower sensitivity compared to chromatographic methods for trace impurities.Spectrum conforms to reference; no significant extraneous signals.
Elemental Analysis Confirmation of elemental composition and overall purity.Provides fundamental confirmation of the molecular formula.[17]Non-specific; does not identify individual impurities.Experimental values within ±0.4% of theoretical values.[12][16]
Visualization: Method Selection Logic

Method_Selection cluster_primary Primary Purity & Impurity Profile cluster_orthogonal Orthogonal & Confirmatory Tests Start Purity Analysis of Synthesized Product HPLC HPLC-UV (Potency & Related Substances) Start->HPLC GCMS Headspace GC-MS (Residual Solvents) Start->GCMS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR EA Elemental Analysis (Elemental Composition) Start->EA Final Comprehensive Purity Report HPLC->Final GCMS->Final NMR->Final EA->Final

Caption: Logic for a multi-faceted purity analysis approach.

Conclusion and Recommendations

A robust and reliable purity analysis of synthesized this compound cannot be achieved with a single technique. A multi-pronged, orthogonal approach is essential for ensuring the quality and safety of this critical intermediate.

  • For routine quality control and batch release, a validated HPLC-UV method should be the primary tool for determining potency and profiling related substances.

  • This must be supplemented with Headspace GC-MS to control for residual solvents.

  • During process development and for the characterization of reference standards, NMR spectroscopy and Elemental Analysis are indispensable for providing unequivocal structural confirmation and an independent measure of absolute purity.

By integrating these methods, researchers and manufacturers can build a comprehensive quality control strategy that is scientifically sound, compliant with regulatory expectations, and ensures the consistent production of high-purity this compound. This self-validating system of cross-referencing data from orthogonal techniques provides the highest level of confidence in the final purity assessment.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • Pharmaceutical Technology. (2022). Verifying Compendial Methods. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • PubMed Central. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

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A Multi-Platform Spectroscopic Guide to the Structural Elucidation of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted spectroscopic approach to the structural confirmation of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a key intermediate in the synthesis of agrochemicals like the HPPD inhibitor herbicide, Tembotrione.[1] We will move beyond a simple recitation of data, focusing instead on the logical workflow and comparative analysis required to achieve unambiguous structural validation. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will demonstrate how each technique provides a unique and complementary piece of the structural puzzle.

Molecular Structure Overview

The target molecule, this compound, possesses a distinct substitution pattern on its benzene ring. Understanding this arrangement is paramount. The molecular formula is C₉H₉ClO₄S, and the molecular weight is approximately 248.68 g/mol .[1][2][3]

Caption: Numbered schematic of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei.

¹H NMR Analysis: Proton Environments and Connectivity

The rationale behind using ¹H NMR is to identify all unique proton environments. The chemical shift (δ) is influenced by electron-withdrawing groups (EWGs) and electron-donating groups (EDGs), while splitting patterns (multiplicity) reveal adjacent protons.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound well and allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

The structure predicts five distinct proton signals: two aromatic protons, the carboxylic acid proton, the methyl sulfonyl protons, and the aromatic methyl protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12.0 (in DMSO-d₆)Singlet (broad)1HAcidic protons are highly deshielded and often exchange, appearing as a broad singlet.
Aromatic H-57.9 - 8.1Doublet1HAdjacent to H-6 and deshielded by the para-sulfonyl group.
Aromatic H-67.6 - 7.8Doublet1HAdjacent to H-5 and ortho to the deshielding carboxylic acid group.
Sulfonyl Methyl (-SO₂CH₃)3.2 - 3.4Singlet3HThe strong electron-withdrawing nature of the sulfonyl group deshields these protons significantly.
Aromatic Methyl (-CH₃)2.4 - 2.6Singlet3HStandard chemical shift for a methyl group attached to an aromatic ring.

Note: Predicted chemical shifts are based on analysis of similar substituted benzoic acids and sulfones.[4][5][6]

¹³C NMR Analysis: The Carbon Backbone

¹³C NMR complements ¹H NMR by identifying all unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all signals appear as singlets, simplifying the spectrum by removing C-H coupling.

  • Processing: Standard Fourier transform and phasing are applied.

The molecule has 9 carbon atoms, all of which are chemically non-equivalent, and should therefore produce 9 distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C OOH)165 - 170Typical range for a carboxylic acid carbonyl carbon.[4]
Aromatic C-4 (-C -SO₂)142 - 146Attached to the strongly electron-withdrawing sulfonyl group, resulting in a downfield shift.
Aromatic C-2 (-C -Cl)135 - 139The inductive effect of chlorine causes a downfield shift.
Aromatic C-1 (-C -COOH)133 - 136Quaternary carbon attached to the carboxyl group.
Aromatic C-6131 - 134Aromatic CH carbon adjacent to the C-COOH.
Aromatic C-3 (-C -CH₃)130 - 133Attached to the methyl group.
Aromatic C-5128 - 130Aromatic CH carbon.
Sulfonyl Methyl (-SO₂C H₃)43 - 45Aliphatic carbon attached to the highly electronegative sulfonyl group.
Aromatic Methyl (-C H₃)18 - 22Typical range for a methyl group on an aromatic ring.

Note: Predicted shifts are based on additive models and data from comparable substituted aromatic compounds.[4][7][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The choice to use IR is based on its ability to quickly confirm the presence of the key carboxylic acid and sulfonyl moieties.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum.

The IR spectrum will be dominated by absorptions from the carboxylic acid and sulfonyl groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group Confirmed
O-H Stretch3300 - 2500Strong, very broadCarboxylic Acid (-COOH)[9][10][11]
C-H Stretch (Aromatic)3100 - 3000MediumAromatic Ring
C-H Stretch (Aliphatic)3000 - 2850MediumMethyl Groups (-CH₃)
C=O Stretch1760 - 1690Strong, sharpCarboxylic Acid (-COOH)[9][12]
S=O Asymmetric Stretch1350 - 1300StrongSulfonyl (-SO₂-)[13]
S=O Symmetric Stretch1160 - 1120StrongSulfonyl (-SO₂-)[13]
C-O Stretch1320 - 1210StrongCarboxylic Acid (-COOH)[9]
C-Cl Stretch850 - 550Medium-StrongAryl Halide (-Cl)

The presence of a very broad absorption centered around 3000 cm⁻¹ and a strong, sharp peak around 1700 cm⁻¹ is a definitive indicator of a carboxylic acid dimer, formed via hydrogen bonding.[9][14][15]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further confirmation of the structure. An ESI-MS experiment is ideal for this polar, acidic molecule.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Acquisition: Acquire the spectrum in negative ion mode, which is optimal for deprotonating the acidic carboxylic acid, to observe the [M-H]⁻ ion.

  • Tandem MS (MS/MS): Isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which provides structural insights.

The molecular formula C₉H₉ClO₄S gives a monoisotopic mass of 247.9910 Da.[2]

  • Full Scan MS: In negative mode, the base peak will be the molecular ion minus a proton, [M-H]⁻, at m/z 247. The spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom: a peak at m/z 247 (for ³⁵Cl) and another peak at m/z 249 (for ³⁷Cl) with an intensity ratio of approximately 3:1.

  • Tandem MS (MS/MS) of m/z 247: Fragmentation provides structural verification.

parent [M-H]⁻ m/z 247 frag1 Loss of H₂O m/z 229 parent->frag1 - H₂O frag2 Loss of COOH m/z 202 parent->frag2 - COOH frag3 Loss of SO₂CH₃ m/z 168 parent->frag3 - SO₂CH₃

Caption: Plausible fragmentation pathways in negative ion ESI-MS/MS.

Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete picture. The strength of this analysis lies in using the data from each experiment to corroborate the others. This integrated approach forms a self-validating system.

cluster_data Experimental Data cluster_info Derived Information MS Mass Spectrometry (m/z 247, 249) mol_formula Confirms Molecular Formula C₉H₉ClO₄S MS->mol_formula IR IR Spectroscopy (O-H, C=O, S=O stretches) func_groups Confirms Functional Groups (-COOH, -SO₂CH₃) IR->func_groups NMR ¹H & ¹³C NMR (Shifts, Integrals, Multiplicity) connectivity Confirms Atom Connectivity & Substitution Pattern NMR->connectivity final_structure Final Validated Structure: This compound mol_formula->final_structure func_groups->final_structure connectivity->final_structure

Caption: Integrated workflow for structural confirmation.

  • Mass Spectrometry establishes the correct molecular formula and weight.

  • IR Spectroscopy confirms the presence of the essential carboxylic acid and methylsulfonyl functional groups.

  • NMR Spectroscopy provides the final, definitive proof by mapping the carbon-hydrogen framework, showing the precise location and connectivity of each substituent on the aromatic ring, distinguishing it from any other potential isomer.

Conclusion

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A Comparative Guide to the Synthesis of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid and Other Key Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the synthetic pathways for 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a critical intermediate in the agrochemical industry, and contrasts its synthesis with other structurally significant benzoic acid derivatives used in pharmaceutical development. We will explore the causality behind synthetic choices, present detailed experimental protocols, and offer quantitative data to inform researchers, scientists, and drug development professionals in their work.

Introduction: The Significance of Substitution Patterns

The benzoic acid scaffold is a foundational structure in organic chemistry, serving as a building block for a vast array of molecules in agrochemicals, pharmaceuticals, and materials science.[1][2][3] The biological activity and synthetic accessibility of these derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring.[1] These substituents dictate the molecule's electronic properties, lipophilicity, and steric profile, which in turn determine its application.

This guide focuses on This compound (1) , a high-value derivative primarily utilized as a key intermediate in the synthesis of Tembotrione, a potent triketone herbicide.[4] The specific arrangement of the chloro, methyl, and methylsulfonyl groups is essential for the high herbicidal activity of the final product.[4] We will compare its synthesis to that of a close structural isomer, 2-chloro-4-(methylsulfonyl)benzoic acid (2) , another important industrial intermediate, and broaden the context to include benzoic acid derivatives as precursors for selective COX-2 inhibitors like Etoricoxib, which are vital in modern medicine.[5][6]

Part 1: Synthesis of this compound (1)

The most efficient and high-yield synthesis of compound 1 proceeds via a haloform reaction, starting from 2-chloro-3-methyl-4-methylsulfonylacetophenone. This pathway is advantageous as it leverages the reactivity of the methyl ketone for selective cleavage to form the carboxylic acid. A key innovation in modern protocols is the use of a phase-transfer catalyst in an aqueous system, which avoids the use of toxic and difficult-to-recycle aprotic polar solvents like dioxane or tetrahydrofuran, thereby improving safety and environmental impact.

Synthetic Pathway Diagram

G start 2-chloro-3-methyl-4- methylsulfonylacetophenone reagents Sodium Hypohalite (e.g., NaOCl) Phase Transfer Catalyst Water start->reagents Haloform Reaction product 2-chloro-3-methyl-4- (methylsulfonyl)benzoic acid reagents->product

Caption: Haloform synthesis of the target compound.

Experimental Protocol: Haloform Reaction

This protocol is adapted from patented procedures demonstrating high-yield synthesis.

  • Reaction Setup: To a reaction flask, add 1 mole of 2-chloro-3-methyl-4-methylsulfonylacetophenone, 5 moles of a 10% sodium hypochlorite aqueous solution, and 0.01 moles of a phase transfer catalyst (e.g., tetrabutylammonium bisulfate).

  • Reaction Execution: Slowly heat the mixture to 55°C and maintain this temperature for 3 hours with vigorous stirring.

  • Work-up and Isolation: Cool the reaction mixture to 10°C. Carefully add 98% sulfuric acid dropwise to acidify the solution to a pH of 1.

  • Crystallization and Filtration: Stir the acidified mixture for 2 hours to allow for complete crystallization. Filter the resulting solid.

  • Washing and Drying: Wash the filter cake with a 10% aqueous sulfuric acid solution and dry to obtain the final product as a white powdery solid.

Part 2: Comparative Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid (2)

In contrast to compound 1 , the synthesis of its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid (2) , typically starts from 2-chloro-4-methylsulfonyl toluene.[7][8] The absence of the 3-methyl group makes the toluene derivative a more accessible starting material. The synthetic strategy pivots from a haloform reaction to the direct oxidation of the benzylic methyl group to a carboxylic acid.

Synthetic Pathway Diagram

G start 2-chloro-4- methylsulfonyl toluene reagents Oxidizing Agent (e.g., Nitric Acid) Phosphoric Acid Solution Heat (140-170°C) start->reagents Oxidation product 2-chloro-4- (methylsulfonyl)benzoic acid reagents->product

Caption: Oxidation synthesis of the isomeric compound.

Experimental Protocol: Oxidation of Toluene Derivative

This protocol is based on a patented method for producing compound 2 .[7]

  • Reaction Setup: Mix 2-chloro-4-methylsulfonyl toluene with a 20-95% phosphoric acid solution in a suitable reactor.

  • Reaction Execution: Heat the mixture to 140-170°C. Introduce 30-68% nitric acid to initiate and sustain the oxidation reaction.

  • Work-up and Isolation: Upon reaction completion, cool the mixture. The product will precipitate from the solution.

  • Purification: Filter the crude product and recrystallize from a suitable solvent (e.g., anhydrous methanol) to achieve high purity.[9]

Head-to-Head Synthesis Comparison
ParameterThis compound (1)2-chloro-4-(methylsulfonyl)benzoic acid (2)Rationale for Differences
Starting Material 2-chloro-3-methyl-4-methylsulfonylacetophenone2-chloro-4-methylsulfonyl tolueneThe presence of the 3-methyl group in (1) makes the acetophenone a more strategic precursor for a haloform reaction.
Key Reaction Type Haloform Reaction (Methyl Ketone Cleavage)Oxidation (Benzylic Methyl Group Oxidation)The choice of reaction is dictated by the most reactive functional group available on the starting material.
Typical Reagents Sodium Hypochlorite, Phase Transfer CatalystNitric Acid, Phosphoric AcidMilder conditions for haloform vs. harsher, high-temperature oxidation.
Reported Yield High (>95%)High (patent claims high yield)[7]Both methods are optimized for industrial production, prioritizing high conversion and yield.
Key Advantages Avoids toxic solvents, high yield, safer process.Utilizes readily available starting materials.[7]Process optimization focuses on cost, safety, and efficiency based on the specific molecular target.

Part 3: Broader Context: Benzoic Acid Derivatives in Drug Synthesis

The principles of substituent-directed synthesis are paramount in drug development. While the previously discussed compounds are primarily agrochemical intermediates, other benzoic acid derivatives are crucial precursors for pharmaceuticals, particularly for selective cyclooxygenase-2 (COX-2) inhibitors.[5] Drugs like Celecoxib and Etoricoxib feature a core structure where a substituted phenyl group, often bearing a methylsulfonyl (sulfone) or sulfonamide moiety, is essential for selective binding to the COX-2 enzyme's active site.[5][10]

The methylsulfonyl group (-SO₂Me) is a key pharmacophore that can fit into a specific hydrophilic side pocket of the COX-2 enzyme, an interaction that is sterically hindered in the COX-1 isoform.[10] This structural difference is the basis for the selective inhibition and the associated reduction in gastrointestinal side effects compared to non-selective NSAIDs.[5][11]

The synthesis of these drugs, such as Etoricoxib, often involves the condensation of intermediates derived from substituted benzoic or phenylacetic acids.[12][13] For instance, the synthesis of Etoricoxib can utilize a precursor like 4-(methylsulfonyl)phenylacetic acid.[12] The choice of substituents on the benzoic acid precursor directly translates to the final drug's efficacy and selectivity.

Conceptual Relationship Diagram

SAR cluster_precursor Benzoic Acid Precursor cluster_application Final Application Precursor Substituted Benzoic Acid App1 Agrochemical Intermediate (e.g., for Tembotrione) Precursor->App1 Substitution Pattern A (e.g., 2-Cl, 3-Me, 4-SO2Me) App2 Pharmaceutical Active (e.g., COX-2 Inhibitor) Precursor->App2 Substitution Pattern B (e.g., 4-SO2Me)

Caption: Substituent patterns on the benzoic acid core dictate the final application.

Conclusion

The synthesis of substituted benzoic acid derivatives is a highly nuanced field where the choice of starting material and reaction pathway is critically dependent on the target molecule's specific substitution pattern. The high-yield synthesis of This compound via a haloform reaction is a testament to a process optimized for its role as an agrochemical intermediate. In contrast, the synthesis of its isomer, 2-chloro-4-(methylsulfonyl)benzoic acid , relies on the direct oxidation of a toluene precursor, a more straightforward route given its structure.

For drug development professionals, understanding these synthetic strategies provides a broader perspective on how specific functional groups, such as the methylsulfonyl moiety, are incorporated to achieve desired biological activity. The principles of substituent-directed synthesis that govern the production of an herbicide intermediate are the same that enable the rational design of selective pharmaceuticals like COX-2 inhibitors. The selection of a synthetic route is therefore not merely a procedural choice but a strategic decision rooted in the fundamental structure-activity relationship of the target molecule.

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A Comparative Guide to the Validation of Analytical Methods for 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, a critical intermediate in the synthesis of various pharmaceutical compounds. The purity and accurate quantification of this intermediate are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). We will explore and contrast two primary analytical techniques: High-Performance Liquid Chromatography (HPLC)/Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) with a derivatization step.

This document is intended for researchers, scientists, and drug development professionals. It delves into the rationale behind experimental design and provides detailed, validated protocols to ensure scientific integrity and reproducibility.

The Analytical Challenge: Properties of the Analyte

This compound (molecular formula C₉H₉ClO₄S, molecular weight 248.68 g/mol ) is a polar, acidic compound with a relatively low volatility.[1][2][3] Its structure, featuring a carboxylic acid and a sulfonyl group, dictates its analytical behavior.[1][2] The carboxylic acid moiety makes it amenable to reversed-phase liquid chromatography, while its low volatility presents a challenge for direct gas chromatography, necessitating a derivatization step.[1][4]

Method Comparison: HPLC/UPLC vs. Gas Chromatography

The choice of analytical technique is a critical decision in method development, balancing factors such as speed, sensitivity, and sample preparation complexity. For this compound, the primary contenders are liquid and gas chromatography.

FeatureHPLC/UPLCGas Chromatography (with Derivatization)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Preparation Simple dissolution in a suitable solvent.Requires a chemical derivatization step to increase volatility.
Speed UPLC offers significantly faster analysis times (3-10 minutes) compared to conventional HPLC (15-20 minutes).[5]Analysis time is dependent on the derivatization reaction time and the GC run time.
Sensitivity High sensitivity, particularly with UPLC, which produces sharper peaks.[6][7]Can be very sensitive, especially with selective detectors, but derivatization can introduce variability.
Specificity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.High, particularly with mass spectrometry (GC-MS) detection, which provides structural information.
Robustness Generally robust and widely used in pharmaceutical quality control.The derivatization step can be a source of variability and may require careful optimization.

Part 1: The Modern Standard - Reversed-Phase UPLC/HPLC Method

High-performance liquid chromatography, particularly its ultra-performance variant, is the industry standard for the analysis of non-volatile and semi-volatile compounds in the pharmaceutical sector.[8][9][10][11][12] The primary advantage of UPLC over traditional HPLC is the use of smaller stationary phase particles (sub-2 µm), which allows for faster and more efficient separations at higher pressures.[6][7][8][13]

Workflow for UPLC/HPLC Method Validation

UPLC_HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity start->specificity Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: UPLC/HPLC method validation workflow based on ICH Q2(R1) guidelines.

Experimental Protocol: UPLC Method Validation

This protocol is designed to rigorously validate a UPLC method for the quantification of this compound, adhering to the principles outlined in the ICH Q2(R1) guideline.[9][10][14][15]

1. Chromatographic Conditions:

  • System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% A to 5% A over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Validation Parameters:

  • Specificity: Forced degradation studies will be performed by subjecting the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the analyte peak from any degradation products will be assessed.

  • Linearity: A series of at least five concentrations of the analyte standard, ranging from 50% to 150% of the expected working concentration, will be prepared and injected. The linearity of the peak area response versus concentration will be evaluated by linear regression analysis.

  • Accuracy (Recovery): The accuracy will be determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day.

    • Intermediate Precision (Inter-assay precision): The repeatability assay will be performed by a different analyst on a different day using a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the analytical results will be evaluated.

Hypothetical Validation Data Summary (UPLC)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is pure and resolved from degradants.Pass
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%0.8%1.2%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness System suitability parameters are met.Pass

Part 2: The Alternative Approach - Gas Chromatography with Derivatization

While liquid chromatography is often the preferred method for polar, non-volatile compounds, gas chromatography can be a powerful alternative, especially when coupled with mass spectrometry for definitive identification. The primary hurdle for analyzing carboxylic acids like this compound by GC is their low volatility and tendency to exhibit poor peak shape.[1][4] This is overcome by converting the carboxylic acid group into a more volatile ester or silyl derivative.[4][6][14]

Workflow for GC Method Validation

GC_Validation_Workflow derivatization Derivatization Optimization gc_conditions GC-MS Method Development derivatization->gc_conditions Select Derivative validation Method Validation (ICH Q2 R1) gc_conditions->validation Optimized Conditions validated_method Validated GC Method validation->validated_method

Caption: Key stages in the development and validation of a GC method requiring derivatization.

Experimental Protocol: GC-MS Method with Silylation

This protocol outlines the validation of a GC-MS method following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating agent.[7]

1. Derivatization Procedure:

  • Accurately weigh approximately 10 mg of the analyte into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

3. Validation Parameters: The validation will follow the same parameters as the UPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), with the understanding that the sample preparation now includes the derivatization step. The stability of the derivatized sample will also be assessed.

Hypothetical Validation Data Summary (GC-MS)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Analyte peak is pure and resolved from by-products.Pass
Linearity (Correlation Coefficient, r²) ≥ 0.9980.9985
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (RSD) Repeatability: ≤ 3.0%Intermediate: ≤ 3.0%1.8%2.5%
LOD -0.10 µg/mL
LOQ -0.30 µg/mL
Robustness System suitability parameters are met.Pass

Conclusion and Recommendation

Both UPLC/HPLC and GC-MS are viable techniques for the quantitative analysis of this compound.

  • The UPLC/HPLC method stands out for its simplicity in sample preparation, high throughput, and excellent precision, making it the recommended choice for routine quality control and high-volume testing environments. The reduced solvent consumption of UPLC also offers cost and environmental benefits.[6]

  • The GC-MS method , while requiring a more complex sample preparation due to the derivatization step, provides an orthogonal technique with high specificity. The mass spectral data offers an additional layer of confirmation of the analyte's identity. This method is particularly valuable for reference laboratories, impurity identification, and in situations where an alternative, confirmatory method is required.

The selection of the most appropriate method will ultimately depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and the desired level of analytical detail. For most applications in a drug development setting, the validated UPLC/HPLC method will provide a robust, efficient, and reliable solution for the analysis of this compound.

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Comparative Efficacy of Glyphosate-Based Herbicides: A Scientific Benchmarking Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Glyphosate in Weed Management

Glyphosate, the active ingredient in numerous systemic, broad-spectrum herbicides, has been a cornerstone of global weed management for decades. Its efficacy is rooted in its specific mode of action: the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. This critical enzyme is part of the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and microorganisms. By blocking this pathway, glyphosate effectively halts protein synthesis, leading to plant death.

This guide provides a comprehensive framework for benchmarking the efficacy of glyphosate-derived herbicides against key alternative chemistries. We will delve into the requisite experimental designs, key performance indicators (KPIs), and data interpretation needed to conduct a scientifically rigorous comparison. The methodologies described herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and directly applicable to field performance.

Part 1: The Competitive Landscape: Selecting Comparator Herbicides

A meaningful benchmark of glyphosate requires comparison against herbicides with distinct modes of action. This approach not only highlights relative strengths and weaknesses but also provides crucial data for developing effective integrated weed management (IWM) and resistance management strategies. For this guide, we will consider the following major classes of herbicides as primary comparators:

  • Glufosinate: A non-selective, contact herbicide that inhibits the glutamine synthetase enzyme, leading to a rapid accumulation of ammonia and the cessation of photorespiration.

  • Dicamba: A selective, systemic herbicide primarily for broadleaf weed control that functions as a synthetic auxin, causing uncontrolled and disorganized plant growth.

  • Paraquat: A fast-acting, non-selective, contact herbicide that acts as a photosystem I (PSI) inhibitor, generating reactive oxygen species that destroy cell membranes.

  • PPO Inhibitors (e.g., Fomesafen): These herbicides inhibit the protoporphyrinogen oxidase enzyme, leading to the accumulation of protoporphyrin IX, which, in the presence of light, causes rapid cell membrane disruption.

Part 2: Foundational Pathways & Experimental Logic

Understanding the biochemical targets of these herbicides is fundamental to designing logical and informative efficacy studies.

Visualizing the Mode of Action

The efficacy of an herbicide is a direct consequence of its ability to disrupt a critical metabolic pathway. The diagram below illustrates the shikimate pathway, the specific target of glyphosate.

Shikimate_Pathway cluster_input Inputs PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose 4-phosphate E4P->DAHPS DAHP DAHP DAHPS->DAHP DHQ_Synthase DHQ Synthase DAHP->DHQ_Synthase DHQ 3-dehydroquinate (DHQ) DHQ_Synthase->DHQ DHQ_Dehydratase DHQ Dehydratase DHQ->DHQ_Dehydratase DHS 3-dehydroshikimate (DHS) DHQ_Dehydratase->DHS Shikimate_DH Shikimate Dehydrogenase DHS->Shikimate_DH Shikimate Shikimate Shikimate_DH->Shikimate Shikimate_Kinase Shikimate Kinase Shikimate->Shikimate_Kinase S3P Shikimate-3-phosphate (S3P) Shikimate_Kinase->S3P S3P->EPSPS EPSP EPSP EPSPS->EPSP Chorismate_Synthase Chorismate Synthase EPSP->Chorismate_Synthase Chorismate Chorismate Chorismate_Synthase->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Caption: The Shikimate Pathway and the site of glyphosate inhibition.

This pathway is absent in animals, which is a key reason for glyphosate's relatively low direct toxicity to mammals.[1][2] The inhibition of EPSP synthase by glyphosate prevents the production of essential aromatic amino acids, leading to a systemic failure and eventual death of the plant.[1][2][3][4][5]

Core Principles of Efficacy Benchmarking

To ensure trustworthiness, every experiment must be a self-validating system. This is achieved through adherence to the following principles:

  • Replication: Each treatment (herbicide and dose) and control must be replicated, typically 3-6 times, to account for biological variability and to provide statistical power.

  • Randomization: The placement of experimental units (pots in a greenhouse, plots in a field) must be randomized to prevent systematic bias from environmental gradients (e.g., light, temperature, soil heterogeneity).

  • Inclusion of Controls:

    • Negative (Untreated) Control: Plants or plots that receive no herbicide application. This group establishes the baseline for normal plant growth and vigor, against which all treatments are compared.

    • Positive Control: A well-characterized herbicide with a known, reliable effect. This serves as a benchmark to confirm that the experimental system is responsive and that the results are consistent with historical data.

  • Dose-Response Relationship: Efficacy must be assessed across a range of application rates. This is critical for determining key metrics like the GR₅₀ (the dose causing 50% growth reduction) and for understanding the margin of selectivity for crops.

Part 3: Experimental Protocols for Herbicide Efficacy Testing

The following protocols provide detailed methodologies for greenhouse and field-based benchmarking.

Greenhouse Dose-Response Assay for GR₅₀ Determination

This experiment is the cornerstone for quantifying the intrinsic potency of an herbicide on a target weed species under controlled conditions.

Objective: To determine the herbicide dose required to reduce plant growth (typically measured as biomass) by 50% (GR₅₀) and 90% (GR₉₀).

Methodology:

  • Plant Propagation:

    • Select a weed species of interest (e.g., Amaranthus palmeri, Palmer amaranth).

    • Sow seeds in 10-cm diameter pots filled with a standardized greenhouse potting mix.

    • Thin seedlings to one plant per pot after emergence.

    • Grow plants in a controlled environment (e.g., 28/22°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage (approximately 8-10 cm in height).

  • Herbicide Preparation and Application:

    • Prepare stock solutions for each herbicide to be tested (Glyphosate, Glufosinate, Dicamba, etc.).

    • Perform a serial dilution to create a range of 6-8 application rates for each herbicide. The rates should be selected to bracket the expected GR₅₀ value, from rates causing no visible effect to rates causing complete plant death. A logarithmic dose spacing is most efficient.

    • Include an untreated control group that is sprayed with water and any adjuvant used in the herbicide treatments.

    • Apply the herbicides using a research-grade cabinet track sprayer calibrated to deliver a specific volume (e.g., 187 L/ha) at a constant pressure. This ensures uniform and repeatable application.

  • Data Collection and Analysis:

    • At 14-21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (complete death).

    • Harvest the above-ground biomass for each plant by cutting the stem at the soil line.

    • Dry the biomass in a forced-air oven at 60°C for 72 hours.

    • Record the dry weight for each plant.

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR₅₀ and GR₉₀ values.

The workflow for this protocol is visualized below.

GR50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_data Phase 3: Data Collection & Analysis A1 Sow & Grow Target Weed Species A2 Thin to 1 Plant/Pot A1->A2 A3 Grow to 3-4 Leaf Stage A2->A3 B2 Randomize Pots A3->B2 B1 Prepare Herbicide Dose Range B3 Apply Herbicides with Track Sprayer B1->B3 B2->B3 C1 Incubate for 14-21 Days B3->C1 C2 Harvest Above-Ground Biomass C1->C2 C3 Dry Biomass (72h @ 60°C) C2->C3 C4 Record Dry Weights C3->C4 C5 Calculate % of Control C4->C5 C6 Non-linear Regression (Log-logistic model) C5->C6 C7 Determine GR50 / GR90 C6->C7

Caption: Workflow for Greenhouse Dose-Response Assay.

Part 4: Comparative Data Synthesis

The true utility of benchmarking lies in the direct comparison of performance metrics. The data generated from the protocols above can be summarized for clear, objective comparison.

Key Performance Indicator (KPI) Comparison Table

The following table presents a hypothetical but representative comparison of glyphosate against its alternatives for controlling a difficult broadleaf weed like Palmer amaranth (Amaranthus palmeri). Values are illustrative and would be derived from the experiments described.

Herbicide Mode of Action Systemic/Contact Speed of Action (Visible Symptoms) GR₅₀ (g a.i./ha) Spectrum
Glyphosate EPSP Synthase InhibitorSystemic5-10 Days420Broad-Spectrum
Glufosinate Glutamine Synthetase InhibitorContact1-3 Days350Broad-Spectrum
Dicamba Synthetic AuxinSystemic3-7 Days280Broadleaf Only
Paraquat Photosystem I InhibitorContact< 24 Hours560Broad-Spectrum
Fomesafen PPO InhibitorContact1-3 Days210Broadleaf Only
  • Interpretation: This table allows for rapid assessment. For instance, while Paraquat is the fastest-acting herbicide, it has a higher GR₅₀, suggesting lower intrinsic potency compared to a PPO inhibitor like Fomesafen on this specific weed.[6][7][8] Glyphosate and Dicamba show systemic activity, which is crucial for controlling perennial weeds with extensive root systems, whereas the contact herbicides (Glufosinate, Paraquat, Fomesafen) are excellent for burndown of existing annual weeds.[8][9][10][11][12][13][14]

Conclusion: An Integrated Approach to Efficacy Evaluation

Benchmarking the efficacy of a foundational herbicide like glyphosate is not merely an academic exercise. It is a critical component of modern agricultural science. By employing robust, self-validating experimental designs, researchers can generate the high-quality data necessary to compare performance across different modes of action. This data underpins the development of effective weed control programs, informs resistance management strategies, and ultimately contributes to sustainable agricultural productivity. The choice of herbicide should not be based on a single metric, but on a holistic evaluation of its speed of action, spectrum of control, systemic properties, and intrinsic potency against target weed populations.

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  • Title: Protoporphyrinogen Oxidase (PPO) Inhibitors Source: Herbicide Symptoms URL: [Link]

  • Title: The shikimate pathway and the site of its inhibition by glyphosate.... Source: ResearchGate URL: [Link]

  • Title: Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides Source: Weed Science | Cambridge Core URL: [Link]

  • Title: (PDF) Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides Source: ResearchGate URL: [Link]

  • Title: The shikimate pathway in plants. The shikimate pathway converts... Source: ResearchGate URL: [Link]

  • Title: 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) Source: PennState Extension URL: [Link]

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Comparative study of catalysts for 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the catalytic methodologies for synthesizing this compound, a critical intermediate in the agrochemical industry.[1] Notably, it is a key building block for producing Tembotrione, a potent triketone herbicide.[1] The efficiency, selectivity, and environmental impact of the synthesis are paramount, making the choice of catalyst a critical decision point in process development.

We will dissect two primary synthetic paradigms, evaluating the catalysts employed in each and providing the experimental rationale necessary for informed selection by researchers and process chemists.

Overview of Primary Synthetic Strategies

The synthesis of the target molecule, this compound, predominantly follows two distinct and commercially relevant pathways. The choice between them depends on the available starting materials and the desired process conditions.

  • Route A: Oxidation of a Thioether Precursor. This classic approach involves the two-step oxidation of a sulfide (thioether) to the corresponding sulfone. The key challenge lies in selecting a catalyst that drives the reaction to completion, avoiding the stable sulfoxide intermediate.

  • Route B: Haloform Reaction of an Acetophenone Precursor. This route begins with the sulfone moiety already in place on an acetophenone derivative. A phase-transfer catalyzed haloform reaction then converts the acetyl group into the desired carboxylic acid.

The following diagram illustrates these divergent pathways.

G cluster_0 Route A: Thioether Oxidation Thioether 2-Chloro-3-methyl-4- (methylthio)benzoic acid Sulfoxide Sulfoxide Intermediate Thioether->Sulfoxide [O] Product 2-Chloro-3-methyl-4- (methylsulfonyl)benzoic acid Sulfoxide->Product [O] Catalyst is key for this step Acetophenone 2-Chloro-3-methyl-4- (methylsulfonyl)acetophenone Acetophenone->Product Haloform Reaction (NaOCl, PTC)

Caption: Divergent synthetic pathways to the target benzoic acid derivative.

Route A: Comparative Analysis of Catalysts for Thioether Oxidation

The oxidation of sulfides to sulfones is a fundamental transformation, yet achieving high selectivity and yield without harsh reagents is a significant challenge.[2] The reaction proceeds via a sulfoxide intermediate; an effective catalyst must be potent enough to facilitate the second oxidation step efficiently.[3] Modern catalysis focuses on using "green" oxidants, primarily hydrogen peroxide (H₂O₂) or molecular oxygen, to minimize hazardous byproducts.[2]

Metal-Based Catalytic Systems with H₂O₂

Hydrogen peroxide is an ideal oxidant as its only byproduct is water. However, its activation requires a catalyst. Transition metal-based catalysts are widely studied for this purpose.

Catalyst SystemOxidantTypical ConditionsSelectivity (Sulfone)Key Advantages & Causality
Niobium Carbide (NbC) 30% H₂O₂Room Temp.HighNiobium carbide demonstrates high efficiency in affording sulfones, while its counterpart, Tantalum carbide, tends to stop at the sulfoxide stage under similar conditions.[4][5] The catalyst is recoverable and reusable.
Silica-Tungstate 30% H₂O₂Room Temp.Good to ExcellentA recyclable silica-based tungstate interphase catalyst effectively facilitates the oxidation.[4] Tungsten's high oxidation state is crucial for activating H₂O₂.
LiNbMoO₆ H₂O₂VariesHigh (Stoichiometry dependent)This catalyst offers excellent chemoselectivity.[4] The final product (sulfoxide vs. sulfone) can be controlled by adjusting the stoichiometry of H₂O₂, allowing for a tunable process.[4]
Metal-Free and Organocatalytic Systems

To circumvent issues of metal toxicity and cost, metal-free alternatives have been developed.

Catalyst SystemOxidantTypical ConditionsSelectivity (Sulfone)Key Advantages & Causality
Urea-H₂O₂ / Phthalic Anhydride Urea-H₂O₂Ethyl AcetateHighThis system provides an environmentally benign, metal-free pathway.[4] The combination generates a peroxy acid in situ, which is the active oxidizing agent. Urea-H₂O₂ is a stable, safe, and easily handled solid source of hydrogen peroxide.[4]
2,2,2-Trifluoroacetophenone H₂O₂VariesCondition DependentThis organocatalyst offers a cheap and highly efficient route.[4] The selectivity towards the sulfone or sulfoxide can be tuned by modifying the reaction conditions, providing process flexibility.[4]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Oxone®MeOH, Room Temp.HighOxone is a powerful, stable, and convenient peracid salt.[6] It is often used in excess to drive the reaction to the sulfone. The reaction is typically fast and operationally simple.[6]
Advanced Catalysis with Molecular Oxygen

The ultimate green oxidant is molecular oxygen (O₂). Recent breakthroughs have focused on developing solid catalysts that can utilize O₂ under mild conditions.

A notable example is Strontium Ruthenate Perovskite (SrMn₁₋ₓRuₓO₃) . This catalyst operates at a low temperature of 30°C and achieves exceptional selectivity (>99%) for the sulfone.[7][8] Its high performance is attributed to engineered oxygen vacancies in the crystal lattice, which enhance the mobility and reactivity of surface oxygen species.[8] The reaction follows a Mars-van Krevelen mechanism, where lattice oxygen oxidizes the sulfide, and the resulting vacancy is replenished by molecular oxygen from the atmosphere.[7]

G Sulfide R-S-R' Sulfoxide R-S(O)-R' Sulfide->Sulfoxide + Catalyst-O - Catalyst-[] Sulfone R-S(O)₂-R' Sulfoxide->Sulfone + Catalyst-O - Catalyst-[] Catalyst_O Catalyst -O Catalyst_Vac Catalyst -[] Catalyst_Vac->Catalyst_O + ½ O₂ O2 ½ O₂ G cluster_aq Aqueous Phase cluster_org Organic Phase NaOCl Na⁺ OCl⁻ PTC_OCl Q⁺ OCl⁻ NaOCl->PTC_OCl Ion Exchange NaCl Na⁺ Cl⁻ PTC_Cl Q⁺ Cl⁻ PTC_Cl->NaCl Returns to Aq. Phase Substrate Ar-C(O)CH₃ Product Ar-COO⁻ Substrate->Product Product->PTC_Cl Forms Q⁺Cl⁻ PTC_OCl->Substrate Reacts with Substrate

Caption: Mechanism of Phase-Transfer Catalysis in the haloform reaction.

Performance Comparison of PTCs

Experimental data from patent literature allows for a direct comparison of commonly used PTCs under various conditions.

Catalyst (PTC) Oxidant Temp. (°C) Time (h) Reported Yield
Benzyltriethylammonium chloride 6% NaOCl 100 0.5 97.5%
Tetrabutylammonium bromide 15% NaOBr 5 8 96.1%

| Tetrabutylammonium bisulfate | 10% NaOCl | 55 | 3 | 95.3% |

Expert Analysis:

  • Benzyltriethylammonium chloride appears highly effective, enabling a remarkably short reaction time (30 minutes) at a higher temperature, achieving the highest yield. This suggests excellent thermal stability and catalytic turnover. * Tetrabutylammonium bromide is used with sodium hypobromite at a much lower temperature. While the yield is high, the reaction is significantly longer (8 hours), which may be preferable for processes sensitive to high temperatures. * Tetrabutylammonium bisulfate operates at a moderate temperature and time, providing a good balance and a high yield. The choice of catalyst and conditions allows for significant process optimization based on available equipment, energy costs, and batch cycle time requirements.

Detailed Experimental Protocols

The following protocols are adapted from authoritative sources to provide a practical, self-validating guide for laboratory synthesis.

Protocol 1: PTC-Catalyzed Haloform Synthesis (High-Yield Method)

This protocol is based on the use of Benzyltriethylammonium chloride as the PTC. Materials:

  • 2-chloro-3-methyl-4-methylsulfonylacetophenone (1.0 mol)

  • 6% Sodium hypochlorite (NaOCl) aqueous solution (10.0 mol)

  • Benzyltriethylammonium chloride (0.1 mol)

  • 36% Hydrochloric acid (HCl)

  • 2% HCl aqueous solution (for washing)

Procedure:

  • Charge a suitable reaction vessel with 2-chloro-3-methyl-4-methylsulfonylacetophenone (1 mol), 6% aqueous NaOCl solution (10 mol), and benzyltriethylammonium chloride (0.1 mol).

  • Begin vigorous stirring to ensure adequate mixing between the organic and aqueous phases.

  • Slowly heat the mixture to 100°C.

  • Maintain the reaction at 100°C for 0.5 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the mixture to 30°C.

  • Slowly add 36% HCl dropwise to acidify the mixture to a pH of 1. The product will begin to crystallize.

  • Continue stirring for 4 hours to ensure complete crystallization.

  • Filter the solid product.

  • Wash the filter cake with a 2% aqueous HCl solution to remove residual salts.

  • Dry the white, powdery solid to obtain 2-chloro-3-methyl-4-methylsulfonylbenzoic acid. (Expected yield: ~97.5%).

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound, with the optimal choice depending on strategic process considerations.

  • Route A (Thioether Oxidation) provides flexibility through a wide array of modern catalytic systems. For cutting-edge, sustainable chemistry, the development of solid catalysts like SrMn₁₋ₓRuₓO₃ using molecular oxygen is highly promising, though may require more initial investment. [7][8]For general laboratory applications, metal-free systems like Urea-H₂O₂/Phthalic Anhydride offer a safe, effective, and environmentally conscious option. [4]

  • Route B (Haloform Reaction) is a highly optimized and high-yielding process when starting from the corresponding acetophenone. The use of phase-transfer catalysts represents a significant process improvement, eliminating toxic solvents and simplifying the workflow. Benzyltriethylammonium chloride demonstrates superior performance in terms of reaction speed and yield, making it an excellent candidate for process scale-up. For researchers aiming for rapid synthesis with high purity from a commercially available precursor, the PTC-catalyzed haloform reaction (Route B) is the recommended and more direct approach. For those focused on developing novel, "greener" methodologies or starting from a thioether precursor, the diverse catalytic options of Route A provide fertile ground for investigation.

References

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  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (Source: Science.gov, URL: [Link])

  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. (Source: Wiley Online Library, URL: [Link])

  • Innovative Sulfone Synthesis Via Oxygen, Catalyst. (Source: Mirage News, URL: [Link])

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. (Source: PrepChem.com, URL: [Link])

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Chemoselective thioether oxidation. (Source: Reddit, URL: [Link])

  • CN103910658A - Method of oxidizing thioether to sulfone.
  • The oxidation procedure from thioether to sulfoxide and sulfone. (Source: ResearchGate, URL: [Link])

  • Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. (Source: BIOENGINEER.ORG, URL: [Link])

  • Sulfoxide synthesis by oxidation. (Source: Organic Chemistry Portal, URL: [Link])

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES.
  • Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (Source: MDPI, URL: [Link])

  • This compound. (Source: PubChem, URL: [Link])

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Characterization of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and characterization of this compound and its derivatives. As a pivotal intermediate in the synthesis of modern agrochemicals, a thorough understanding of its properties and the methodologies for its characterization is essential for innovation in herbicide development. We will move beyond simple protocols to explore the causal reasoning behind experimental choices, ensuring a robust and validated approach to analysis.

Introduction: The Significance of the Benzoic Acid Core Structure

This compound is an aromatic compound whose primary significance lies in its role as a key building block for synthesizing Triketone class herbicides, such as Tembotrione and Sulcotrione.[1][2] The specific substitution pattern on the benzoic acid ring—featuring chloro, methyl, and methylsulfonyl groups—is critical for conferring the high herbicidal activity of the final products.[1] These herbicides are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a validated and commercially successful target for weed management.[1][3] This guide will dissect the characterization of this intermediate and compare the performance of the resulting herbicides against established alternatives.

Mechanism of Action: HPPD Inhibition Pathway

The herbicidal activity derived from this compound originates from the potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] HPPD is a critical enzyme in the catabolism of the amino acid tyrosine in plants.[5] Its inhibition disrupts the formation of homogentisic acid (HGA), which is an essential precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[3][4]

  • Plastoquinone Depletion: Plastoquinone is a vital cofactor in the biosynthesis of carotenoids.

  • Carotenoid Depletion: Carotenoids protect chlorophyll from photo-oxidation by sunlight.

  • Consequence: Without carotenoids, chlorophyll is rapidly destroyed, leading to the characteristic "bleaching" of the plant tissue, cessation of growth, and eventual death.[3][6]

This targeted mode of action is highly effective and represents one of the last major new herbicide mechanisms discovered.[3]

HPPD_Inhibition_Pathway cluster_consequence Downstream Effects Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Catalyzes HGA Homogentisic Acid (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherol α-Tocopherol (Vitamin E) HGA->Tocopherol Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Chlorophyll Degradation (Bleaching) Inhibitor Triketone Herbicides (e.g., Tembotrione) Inhibitor->HPPD Inhibits Analytical_Workflow Start Precursor (e.g., 2-chloro-3-methyl-4- methylsulfonylacetophenone) Synthesis Synthesis (e.g., Haloform Reaction) Start->Synthesis Crude Crude Product Synthesis->Crude Purification Purification (e.g., Acidification & Crystallization) Crude->Purification Pure Purified Compound Purification->Pure Analysis Structural Elucidation FT-IR: Functional Groups NMR (¹H, ¹³C): Connectivity Purity & Quantification HPLC-MS/MS: Purity Assay & Trace Analysis Pure->Analysis Final Validated Intermediate Analysis->Final

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Literature Data

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug development, the reliability and reproducibility of experimental data are paramount. As researchers and scientists, our work builds upon the foundation of previously published findings. Therefore, the ability to critically compare and cross-validate in-house experimental results with existing literature data is a cornerstone of scientific integrity and progress. This guide provides a comprehensive framework for this essential process, moving beyond a simple checklist to offer insights into the causality behind experimental choices and to establish a self-validating system for your research.

The 'Why' and 'How' of Cross-Validation: Establishing a Foundation of Trust

Cross-validation serves several critical purposes in the research and development pipeline. It allows us to:

  • Establish a Baseline: Comparing your results to published data for well-characterized compounds or assays helps to confirm that your experimental systems are performing as expected.

  • Identify Novel Findings: Statistically significant deviations from literature values can highlight potentially novel biological effects or properties of your test compounds.

  • Avoid Redundant Research: Confirming that your results align with existing knowledge can prevent the unnecessary repetition of experiments.[5]

  • Strengthen Regulatory Submissions: Demonstrating consistency with the broader scientific literature can add significant weight to the data packages submitted to regulatory agencies like the FDA.

The general workflow for cross-validating experimental results with literature data involves a systematic approach to ensure a fair and accurate comparison.

CrossValidationWorkflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation A Identify Relevant Literature B Extract Key Parameters & Data A->B Thorough search C Define Acceptance Criteria B->C Based on literature D Harmonize Experimental Protocols C->D Guides protocol design E Execute In-House Experiments D->E Ensure comparability F Collect & Process Raw Data E->F Rigorous data acquisition G Statistical Comparison F->G Normalized data H Investigate Discrepancies G->H If results differ I Draw Conclusions G->I If results align H->I Root cause analysis

Caption: A generalized workflow for the cross-validation of experimental data with literature findings.

Methodological Considerations for a Robust Comparison

A meaningful comparison between your experimental data and published results hinges on meticulous attention to detail in your experimental design and data analysis.

It is crucial to align your experimental conditions as closely as possible with those reported in the literature. This includes, but is not limited to:

  • Cell Lines and Reagents: Use the same cell lines, passage numbers, and sources of key reagents whenever possible. Misidentified or cross-contaminated cell lines are a significant contributor to irreproducible research.[4]

  • Assay Conditions: Match parameters such as cell seeding density, incubation times, and concentrations of stimuli or inhibitors.

  • Instrumentation and Readouts: Be aware of potential differences in the sensitivity and dynamic range of various instruments and detection methods.

Simply stating that your results are "similar" to the literature is insufficient. A quantitative, statistical comparison is necessary to objectively assess the level of agreement. While there isn't a single, universally applicable statistical test, some commonly used approaches include:

  • Descriptive Statistics: Begin by comparing basic descriptive statistics such as the mean, median, and standard deviation of your data with the reported values.[6]

  • Inferential Statistics: For larger datasets, inferential tests can be used to determine if the differences between your data and the literature are statistically significant. However, be cautious when sample sizes are vastly different.[7]

  • Equivalence Testing: In some cases, it may be more appropriate to test for equivalence rather than difference. This approach aims to demonstrate that your results fall within a predefined range of the literature values.

For regulated environments, the validation of analytical procedures is governed by guidelines from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10] These guidelines provide a framework for assessing key validation parameters.[11][12][13]

Key Validation Parameters (ICH Q2(R1) & FDA) [8][10][14]

ParameterDescription
Accuracy The closeness of test results to the true value.[12][15]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[12][16]
Specificity The ability to assess the analyte unequivocally in the presence of other components.[12][15]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[11][12][16]
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[11][16]
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Published data may be presented in different units or on different scales than your in-house data. It is essential to normalize or transform the data to a common scale before making any comparisons. This may involve:

  • Unit Conversion: Ensure that all data is expressed in the same units (e.g., µM vs. nM).

  • Relative Potency: For assays like cell-based potency assays, expressing results as a relative potency to a common reference standard can facilitate comparison across different laboratories and experiments.[17]

  • Logarithmic Transformation: For data that spans several orders of magnitude, such as IC50 values, a logarithmic transformation is often appropriate.

A Practical Workflow for Cross-Validation

The following detailed workflow provides a step-by-step guide for conducting a rigorous cross-validation of your experimental results with literature data.

DetailedWorkflow A 1. Literature Search & Selection - Identify high-quality, peer-reviewed publications. - Prioritize studies with detailed methods sections. B 2. Data Extraction & Curation - Systematically extract key experimental parameters and results. - Note any potential sources of variability. A->B C 3. In-House Protocol Design - Align your protocol with the literature as closely as possible. - Document any necessary deviations and their rationale. B->C D 4. Experimental Execution & Data Collection - Follow the established protocol meticulously. - Ensure proper quality control measures are in place. C->D E 5. Data Analysis & Statistical Comparison - Normalize and transform data as needed. - Apply appropriate statistical tests to compare datasets. D->E F 6. Interpretation & Reporting - Summarize the findings in a clear and concise manner. - Discuss the implications of any discrepancies. E->F

Caption: A step-by-step workflow for the cross-validation process.

Case Study: Cross-Validating IC50 Values of a Kinase Inhibitor

To illustrate these principles in practice, let's consider a hypothetical case study where we are cross-validating the in-house determined IC50 value of a well-known kinase inhibitor, "Inhibitor X," against published literature values.

Experimental Protocol: In-House IC50 Determination

  • Cell Culture: The human cancer cell line "Cell Line Y" was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A 10-point, 3-fold serial dilution of Inhibitor X was prepared, and cells were treated for 72 hours.

  • Viability Assay: Cell viability was assessed using a commercially available luminescent cell viability assay.

  • Data Analysis: The luminescent signal was normalized to vehicle-treated controls, and the IC50 value was calculated using a four-parameter logistic regression model.[17]

Data Comparison

Data SourceIC50 (nM)Assay MethodCell Line
In-House Study 15.2 ± 2.1Luminescent ViabilityCell Line Y
Literature 1 12.8 ± 1.5Fluorescent ViabilityCell Line Y
Literature 2 25.6 ± 4.3Crystal Violet StainingCell Line Y
Literature 3 18.9 ± 3.7Luminescent ViabilityCell Line Z

In this case, our in-house IC50 value of 15.2 nM is in good agreement with the value of 12.8 nM reported in Literature 1, which used a similar assay methodology. The slightly higher value in Literature 2 could be attributed to the different viability assay used. The result from Literature 3, while in a similar range, is less directly comparable due to the use of a different cell line.

Troubleshooting Discrepancies: A Systematic Approach

When your experimental results do not align with the literature, it is crucial to conduct a thorough investigation to identify the potential sources of the discrepancy.[18]

Troubleshooting cluster_0 Potential Causes of Discrepancy A Reagent & Material Variability B Protocol Deviations C Data Analysis & Interpretation D Biological Variability Discrepancy Discrepancy Identified Discrepancy->A Discrepancy->B Discrepancy->C Discrepancy->D

Caption: A diagram illustrating potential root causes for discrepancies between experimental and literature data.

Key Areas to Investigate:

  • Reagents and Materials:

    • Confirm the identity and purity of your test compound.

    • Verify the source and lot number of critical reagents.

    • Ensure cell lines have been authenticated and are free from contamination.[5]

  • Experimental Protocol:

    • Review your lab notebooks for any deviations from the intended protocol.

    • Consider the impact of seemingly minor differences in experimental conditions.

  • Data Analysis:

    • Double-check all calculations and data transformations.

    • Assess the appropriateness of the statistical models used.

  • Biological Variability:

    • Recognize that inherent biological variability can lead to differences in results.[19]

    • Consider the possibility of previously uncharacterized biological factors influencing the outcome.

Conclusion: Fostering a Culture of Reproducibility

The cross-validation of experimental results with literature data is not merely a box-ticking exercise; it is a fundamental aspect of the scientific method that underpins the reliability and progress of drug discovery and development. By adopting a rigorous and systematic approach to this process, we can enhance the quality of our science, accelerate the translation of research findings into new medicines, and ultimately, build a more robust and trustworthy scientific enterprise.[3][20]

References

  • CLYTE Technologies. (2025, July 2). Understanding Reproducibility in Biomedical Research.
  • Genemod. (2022, February 10). Why is Reproducibility so Important to Scientists: Guide for 2022.
  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Biomedical researchers' perspectives on the reproducibility of research. (n.d.). PMC - NIH.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation.
  • Reproducibility and Replicability in Research: Challenges and Way Forward. (2022, October 20).
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Reproducibility and transparency in biomedical sciences. (n.d.). PMC - NIH.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Malvern Panalytical. (2017, May 23). The challenges of reproducibility in life science research.
  • PLOS Biology. (2024, November 5). Biomedical researchers' perspectives on the reproducibility of research.
  • SciELO. (2016, March 31). Reproducibility in research results: the challenges of attributing reliability.
  • Reddit. (2020, April 29). [Q] Comparing experimental data with literature values with vastly different sample sizes.
  • Elsevier. (2025, February 3). 5 key practices for data presentation in research.
  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay.
  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products.
  • Applying analytical method validation to cell-based potency assays. (2024, August 15).
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Safety Operating Guide

Navigating the Disposal of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS No. 106904-09-0), a halogenated benzoic acid derivative.[1][2] While specific hazard data for this compound is limited, a precautionary approach based on its chemical structure is essential. This document synthesizes established best practices for similar chemical classes to ensure the safety of personnel and compliance with regulatory standards.

Immediate Safety Considerations: A Precautionary Approach

Given the absence of a comprehensive toxicological profile for this compound, it is prudent to treat it as a potentially hazardous substance. The presence of a chlorinated aromatic ring, a carboxylic acid group, and a methylsulfonyl group suggests that this compound may cause irritation to the skin, eyes, and respiratory tract.[3] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Core Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents skin contact, which may cause irritation.[4]
Body Protection A fully fastened laboratory coatMinimizes the risk of contamination to personal clothing and skin.
Respiratory Protection Use in a certified chemical fume hoodEssential for preventing the inhalation of any dust or aerosols, which may cause respiratory irritation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[5][6]

Waste Segregation and Collection
  • Initial Containment : Collect all waste material, including any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Chemical Compatibility : Ensure the waste container is made of a material compatible with chlorinated organic compounds and acids. High-density polyethylene (HDPE) is generally a suitable choice.

On-Site Neutralization (for small quantities)

For very small residual amounts, neutralization of the acidic benzoic acid group can be considered. This procedure should only be performed by trained personnel in a chemical fume hood.

  • Preparation : Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition : Slowly and carefully add the basic solution to the waste material with constant stirring. Be prepared for potential gas evolution (carbon dioxide).

  • pH Monitoring : Monitor the pH of the mixture. The goal is to reach a neutral pH (approximately 7.0).

  • Final Disposal : Even after neutralization, the resulting mixture should be disposed of as hazardous waste, as it still contains the chlorinated organic compound.

Off-Site Disposal

For larger quantities or for laboratories not equipped for on-site treatment, the primary method of disposal is through a licensed hazardous waste disposal company.

  • Engage a Professional Service : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a certified hazardous waste contractor.

  • Proper Manifesting : Ensure all waste is properly documented on a hazardous waste manifest as required by the Environmental Protection Agency (EPA) or relevant local authorities.

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow Disposal Decision Workflow for this compound A Start: Waste Generated C Collect in a labeled hazardous waste container A->C B Is the quantity small and residual? D On-site Neutralization (trained personnel only) B->D Yes E Package for off-site disposal B->E No C->B D->E F Arrange for pickup by licensed waste contractor E->F G End: Proper Disposal F->G

Caption: Decision workflow for the proper disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill : From a safe distance, assess the extent of the spill.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in the table above.

  • Containment : For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into the hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the spill to your institution's EHS office.

Environmental Considerations

Chlorinated organic compounds can be persistent in the environment and may have ecotoxicological effects.[8] The improper disposal of such compounds can lead to the contamination of soil and water.[9] High-temperature incineration by a licensed waste disposal facility is the most effective method for the complete destruction of chlorinated organic waste, as it can break down the molecule into less harmful components like carbon dioxide, water, and hydrochloric acid, with the latter being scrubbed from the emissions.[10]

By adhering to these rigorous disposal procedures, researchers can ensure a safe laboratory environment and minimize the environmental impact of their work, fostering a culture of safety and sustainability in the scientific community.

References

  • PubChem. This compound. [Link]

  • Chemsrc. 2-chloro-3-(Methylsulfonyl)benzoic acid | CAS#:106904-09-0. [Link]

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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS No. 106904-09-0). As a Senior Application Scientist, my objective is to equip you with not just a list of equipment, but a thorough understanding of the "why" behind each recommendation, fostering a culture of safety and precision in your laboratory.

Disclaimer: At the time of publication, a comprehensive Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is a synthesis of information from the known hazards of a structurally similar compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, and established safety protocols for handling carboxylic acids, sulfonyl-containing compounds, and chlorinated aromatic compounds.[1][2][3][4] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

Understanding the Hazards: A Proactive Approach to Safety

While a complete hazard profile for this compound is not fully detailed in publicly available literature, a chemical label indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Furthermore, the closely related compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, is classified as causing serious eye damage.[2][6][7][8] Given these potential hazards, a comprehensive PPE strategy is crucial to minimize exposure and ensure a safe working environment. The primary routes of exposure to be controlled are inhalation of dust particles, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the final and critical barrier between you and the chemical. The following table outlines the recommended PPE for handling this compound, with detailed explanations to follow.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[9][10]Protects against airborne particles and potential splashes, which can cause serious eye damage.[2][6][7][8]
Skin and Body Protection Chemical-resistant lab coat. Disposable nitrile gloves (minimum 14 mils thickness) are required.[11] Consider double-gloving for enhanced protection.[12] Fully enclosed shoes made of a chemical-resistant material are mandatory.[13]Prevents skin contact, which can lead to irritation.[5] Impervious clothing and proper footwear provide a full-body barrier.
Respiratory Protection All handling of the solid compound should occur in a certified chemical fume hood to minimize dust inhalation.[13][14] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is required.[15] For larger spills, a chemical cartridge-type respirator may be necessary.[16]Mitigates the risk of respiratory irritation from inhaling fine particles of the compound.[5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is fundamental for minimizing exposure and ensuring the safe handling of this compound.

Preparation and Engineering Controls:
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Ventilation: A properly functioning and certified chemical fume hood is the primary engineering control to be used for all manipulations of the solid compound.[13]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][14]

Handling the Solid Compound:
  • Weighing and Transfer: Use a spatula for all transfers to minimize dust generation.[13] Avoid pouring the solid from a height. Weighing should be done within the fume hood or in a balance enclosure with appropriate ventilation.

  • Dissolution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

Post-Handling Procedures:
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[17]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_ppe Core PPE (Required for ALL Handling) cluster_disposal Disposal Phase start Start: Handling Task Identified risk_assessment Conduct Risk Assessment (Consult SDS & Institutional SOPs) start->risk_assessment handling_solid Handling Solid Compound? risk_assessment->handling_solid gloves Wear Nitrile Gloves (Double-gloving recommended) risk_assessment->gloves lab_coat Wear Chemical-Resistant Lab Coat risk_assessment->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes risk_assessment->shoes fume_hood Work in Chemical Fume Hood handling_solid->fume_hood Yes respirator Wear NIOSH-approved Respirator (e.g., N95) handling_solid->respirator No/Dusty weighing Weighing/Transfer fume_hood->weighing dissolving Dissolving in Solvent fume_hood->dissolving decontaminate Decontaminate Work Area & Equipment respirator->decontaminate goggles Wear Chemical Splash Goggles weighing->goggles weighing->decontaminate dissolving->goggles dissolving->decontaminate face_shield Add Full-Face Shield (Splash/Dust Risk) goggles->face_shield If needed dispose_waste Dispose of Contaminated Waste in Designated 'Halogenated Organic Waste' Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Decision workflow for PPE selection and safe handling procedures.

Disposal Plan: Ensuring a Responsible Chemical Lifecycle

Proper disposal is a critical and regulated aspect of the chemical lifecycle.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled "Halogenated Organic Waste" container.[18]

    • Liquid Waste: Solutions containing the compound should also be collected in a designated "Halogenated Organic Waste" container.

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any waste down the drain.[19] Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the waste container.[18]

By adhering to these rigorous safety protocols and understanding the rationale behind them, you can confidently and safely advance your critical research.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • This compound | C9H9ClO4S | CID 14254476 - PubChem. (n.d.). Retrieved from [Link]

  • Benzoic acid, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-, methyl ester SDS - LookChem. (n.d.). Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (2023-12-25). Retrieved from [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Chemical Handling - Real Safety. (2016-10-10). Retrieved from [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2014-02-27). Retrieved from [Link]

  • Safe and efficient handling of chlorinated solvents | IPI Global. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]

  • chlorinated solvents - product stewardship manual - Olin Chlor Alkali. (n.d.). Retrieved from [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides - UF/IFAS EDIS. (2019-01-03). Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06). Retrieved from [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025-08-20). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.